Technical Documentation Center

5-fluoro BEPIRAPIM (hydrochloride) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-fluoro BEPIRAPIM (hydrochloride)

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Pharmacodynamics and Receptor Binding Profile of 5-Fluoro-BEPIRAPIM (HCl)

The following technical guide details the pharmacological characterization of 5-fluoro BEPIRAPIM (hydrochloride) , also known as NNL-2 . This guide deviates from standard synthetic cannabinoid (SCRA) profiling because re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological characterization of 5-fluoro BEPIRAPIM (hydrochloride) , also known as NNL-2 .

This guide deviates from standard synthetic cannabinoid (SCRA) profiling because recent high-impact studies have reclassified this compound. While structurally related to indole-based cannabinoids, 5-fluoro BEPIRAPIM exhibits negligible affinity for Cannabinoid Receptors (


)  and instead acts as a T-type Calcium Channel (

) Inhibitor
.[1]

This whitepaper guides the researcher through the experimental validation of this "target switching" phenomenon, serving as a template for de-orphaning novel psychoactive substances (NPS).

Executive Summary & Chemical Identity

5-fluoro BEPIRAPIM is an indole-based synthetic compound initially marketed as a "legal high" or cannabinoid replacement. However, unlike typical SCRAs (e.g., JWH-018, 5F-AB-PINACA) which act as high-potency full agonists at


 receptors, 5-fluoro BEPIRAPIM displays a distinct pharmacological profile.

Critical Insight: Empirical data demonstrates that the replacement of the naphthyl or indazole linker with a 4-benzylpiperazine moiety drastically reduces cannabinoid receptor affinity while introducing activity at


 T-type calcium channels . This guide focuses on quantifying this shift in binding affinity.
Chemical Specifications
PropertyDetail
IUPAC Name (4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone monohydrochloride
Molecular Formula

Formula Weight 444.0 g/mol
Structural Core Indole-3-carboxamide
Key Substituents N-benzylpiperazine (Linker/Tail); 5-fluoropentyl (Head)
Solubility DMSO (~25 mg/mL), DMF (~30 mg/mL), Ethanol (~20 mg/mL)

Receptor Binding Profiling: The "Negative" Result ( )

To validate the lack of cannabimimetic activity, researchers must perform competitive radioligand binding assays. The following protocol is designed to quantify the inhibition constant (


) and confirm the "micromolar" (weak) binding hypothesis.
Experimental Protocol: Radioligand Competition Assay

Objective: Determine the affinity of 5-fluoro BEPIRAPIM for human


 and 

receptors expressed in CHO (Chinese Hamster Ovary) or HEK293 cell membranes.

Reagents:

  • Radioligand:

    
     (0.5 – 1.0 nM final concentration).
    
  • Non-specific Binding Control: 10

    
    M WIN 55,212-2.
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 2.5 mM EDTA, 0.5 mg/mL BSA.
    

Workflow:

  • Membrane Preparation: Harvest CHO-

    
     cells and homogenize in ice-cold assay buffer. Centrifuge at 40,000 x g to isolate membrane fractions.
    
  • Incubation: In 96-well plates, combine:

    • 50

      
      L Membrane suspension (20-40 
      
      
      
      g protein).
    • 25

      
      L 
      
      
      
      .
    • 25

      
      L 5-fluoro BEPIRAPIM (concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression (GraphPad Prism). Convert to 

using the Cheng-Prusoff equation:

Expected Results & Interpretation

Unlike potent SCRAs which typically exhibit


 values in the low nanomolar range (e.g., JWH-018 

nM), 5-fluoro BEPIRAPIM displays weak affinity .[2]
Compound

Affinity (

)

Affinity (

)
Functional Classification
5-fluoro BEPIRAPIM > 1,000 nM (Micromolar) > 1,000 nM Inactive / Weak Binder
JWH-018 (Reference)9.0 ± 5.0 nM2.9 ± 1.4 nMFull Agonist
5F-MDMB-PICA0.45 nM0.8 nMSuper-Agonist

Functional Characterization: The "Positive" Result ( )

Following the failure to bind CB receptors, the compound must be screened against off-target sites. Recent literature (Kevin et al., 2022) identifies the T-type Calcium Channel (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


)  as the primary target.[1][3][4]
Experimental Protocol: FLIPR Calcium Flux Assay

Objective: Measure the inhibition of calcium influx through


, 

, or

channels.

Workflow:

  • Cell Culture: Use HEK293 cells stably expressing human

    
    .
    
  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes.

  • Compound Addition: Add 5-fluoro BEPIRAPIM (10

    
    M screening concentration).
    
  • Stimulation: Depolarize cells using a high

    
     buffer or apply a known 
    
    
    
    activator.
  • Detection: Monitor fluorescence intensity changes (

    
    ) using a Fluorometric Imaging Plate Reader (FLIPR).
    

Validation Metric:

  • >70% Inhibition of Calcium Flux at 10

    
    M indicates a "Hit".
    
  • Follow up with Whole-Cell Patch-Clamp Electrophysiology to determine the specific

    
     for channel blockade.
    

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathway of 5-fluoro BEPIRAPIM compared to a standard synthetic cannabinoid.

G cluster_0 Compound Input cluster_1 Primary Screen (Cannabinoid) cluster_2 Secondary Screen (Calcium Channels) Compound 5-Fluoro BEPIRAPIM CB1 CB1 Receptor (GPCR) Compound->CB1 Negligible Affinity (Ki > 1μM) CaV3 CaV3 T-Type Calcium Channel Compound->CaV3 High Affinity Blockade Gi Gi/o Protein Coupling CB1->Gi No Activation cAMP cAMP Inhibition (Psychoactivity) Gi->cAMP Flux Ca2+ Influx CaV3->Flux Inhibition Effect Neuronal Stabilization (Anticonvulsant Potential) Flux->Effect Reduced Excitability

Caption: Pharmacological divergence of 5-fluoro BEPIRAPIM.[1][2][4][5][6] Unlike typical SCRAs, it fails to activate the CB1-Gi pathway and instead blocks CaV3 channels.

Summary of Findings for Drug Development

  • Not a Cannabinoid: The compound should not be classified as a cannabimimetic based on receptor binding data. It lacks the necessary affinity to produce classic tetrad effects (hypothermia, catalepsy) in vivo.

  • Scaffold Repurposing: The benzylpiperazine-indole scaffold represents a promising lead for developing novel anticonvulsants targeting T-type calcium channels, distinct from the psychoactive indole-indazole carboxamides.

  • Toxicological Ambiguity: While it lacks cannabinoid toxicity, the inhibition of calcium channels presents a different risk profile (e.g., cardiovascular effects) that requires specific safety pharmacology profiling.

References
  • Kevin, R. C., Mirlohi, S., Manning, J. J., et al. (2022).[1][7] Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.[1][2][3][7][4][5] ACS Chemical Neuroscience, 13(9), 1395–1409.[1] [2][8]

  • Cayman Chemical. (n.d.).[9][10] 5-fluoro BEPIRAPIM (hydrochloride) Product Information. Cayman Chemical.[1][11][9][10]

  • Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. Handbook of Experimental Pharmacology, 258, 191-226.

Sources

Exploratory

Pharmacological Divergence: The CaV3 Inhibitory Profile of 5-Fluoro BEPIRAPIM (HCl)

Executive Summary 5-Fluoro BEPIRAPIM (5F-BEPIRAPIM) , also known as NNL-2 , represents a critical anomaly in the class of New Psychoactive Substances (NPS).[1][2][3][4] Structurally marketed as a synthetic cannabinoid re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro BEPIRAPIM (5F-BEPIRAPIM) , also known as NNL-2 , represents a critical anomaly in the class of New Psychoactive Substances (NPS).[1][2][3][4] Structurally marketed as a synthetic cannabinoid receptor agonist (SCRA), this compound exhibits negligible affinity for the expected target, the Cannabinoid Receptor 1 (CB1).[3] Instead, it acts as a potent, unintended inhibitor of T-type calcium channels (CaV3) .

This guide provides a technical deep-dive for researchers to correct misclassification and leverage this "off-target" mechanism. We explore the pharmacological pivot from cannabimimetic failure to calcium channel blockade, detailing the specific inhibition of CaV3.1, CaV3.2, and CaV3.3 isoforms.

Compound Identity & Structural Pharmacophore[3]

To understand the off-target profile, we must first deconstruct the scaffold. Unlike traditional indole-carboxamides (e.g., 5F-MDMB-PICA), 5F-BEPIRAPIM utilizes a piperazine linker which drastically alters its binding pocket compatibility.

FeatureSpecification
Common Name 5-fluoro BEPIRAPIM (hydrochloride)
Synonyms NNL-2, 5F-BEPIRAPIM
CAS Number 2365471-74-3
Chemical Structure (1-(5-fluoropentyl)-1H-indol-3-yl)(4-benzylpiperazin-1-yl)methanone HCl
Primary Class (Marketed) Synthetic Cannabinoid (SCRA)
Functional Class (Actual) T-Type Calcium Channel (CaV3) Inhibitor

The "Off-Target" Mechanism: CaV3 Inhibition[6]

The defining characteristic of 5F-BEPIRAPIM is its "silent" profile at cannabinoid receptors and its "loud" profile at voltage-gated calcium channels.

The CB1/CB2 Null Hypothesis

In standard G-protein coupled receptor (GPCR) assays (e.g., cAMP accumulation or


-arrestin recruitment), 5F-BEPIRAPIM fails to induce the robust signaling characteristic of SCRAs.
  • CB1 Activity: Negligible / Inactive.

  • In Vivo Consequence: Absence of catalepsy or hypothermia in tetrad tests (murine models), distinguishing it from potent agonists like AMB-FUBINACA.

T-Type Calcium Channel Blockade

The compound inhibits Low-Voltage Activated (LVA) calcium channels. These channels (CaV3.1, CaV3.2, CaV3.[3]3) regulate neuronal excitability and repetitive firing.

  • Mechanism: State-dependent inhibition, stabilizing the channel in the inactivated state.

  • Potency: Exhibits >70% inhibition of CaV3-mediated calcium flux at 10

    
    M concentrations.[3]
    
  • Implication: This profile mimics established antiepileptic and analgesic pharmacophores rather than psychotropic cannabinoids.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the expected (marketed) pathway and the actual observed pharmacological pathway.

G cluster_0 Expected Pathway (Cannabinoid) cluster_1 Actual Pathway (Off-Target) Compound 5-Fluoro BEPIRAPIM CB1 CB1 Receptor Compound->CB1 Negligible Affinity CaV3 CaV3 T-Type Channels (3.1, 3.2, 3.3) Compound->CaV3 Potent Inhibition Gi Gi/o Protein Effect1 Psychoactive Effect (Hypothermia/Catalepsy) Calcium Intracellular Ca2+ Influx CaV3->Calcium Blockade Effect2 Reduced Neuronal Excitability Calcium->Effect2 Modulation

Figure 1: Pharmacological divergence showing the lack of CB1 activation and the potent blockade of CaV3 channels.

Experimental Protocols for Validation

To validate the off-target effects of 5F-BEPIRAPIM, researchers must move beyond standard radioligand binding. The following protocols utilize functional assays to confirm CaV3 inhibition.

Protocol A: High-Throughput FLIPR Calcium Flux Assay

Purpose: Rapid screening of 5F-BEPIRAPIM against CaV3 isoforms.

Reagents:

  • HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3.[3]

  • Fluo-4 AM or Calcium 6 dye (Molecular Devices).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4, containing 2.5 mM probenecid.

Workflow:

  • Cell Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100

    
    L dye loading buffer. Incubate 1h at 37°C, then 15 min at room temperature.
    
  • Compound Addition: Prepare 5F-BEPIRAPIM stock in DMSO. Dilute in assay buffer to 3x final concentration (e.g., 30

    
    M for a 10 
    
    
    
    M final).
  • Baseline Measurement: Measure fluorescence (Ex 485nm / Em 525nm) for 10s.

  • Challenge: Add 5F-BEPIRAPIM. Incubate 20 min (to allow steady-state block).

  • Stimulation: Add CaCl2 (10 mM final) or KCl (if voltage-gated activation is required via depolarization) to trigger influx. Note: For T-type channels, mild depolarization is key.

  • Data Analysis: Calculate

    
    . Compare against vehicle (DMSO) and positive control (e.g., Mibefradil or NNC 55-0396).
    
Protocol B: Whole-Cell Patch Clamp Electrophysiology (Gold Standard)

Purpose: Confirm voltage-dependence and kinetics of the block.

Setup:

  • Rig: Axon MultiClamp 700B amplifier, Digidata 1550B.

  • Pipettes: 2–4 M

    
     resistance.
    

Solutions:

  • Internal (Pipette): 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2).

  • External (Bath): 140 mM TEA-Cl, 10 mM CaCl2, 10 mM HEPES (pH 7.4). TEA is used to block potassium channels.

Step-by-Step:

  • Giga-seal Formation: Establish whole-cell configuration on HEK293-CaV3 cells.

  • Voltage Protocol: Hold membrane potential at -100 mV (to remove inactivation).

  • Test Pulse: Depolarize to -30 mV for 150 ms to elicit T-type current.

  • Perfusion: Perfuse 5F-BEPIRAPIM (1–10

    
    M) for 2 minutes.
    
  • Recording: Record peak current amplitude before and after drug application.

  • Analysis: Calculate % inhibition:

    
    .
    

Quantitative Profile Comparison

The table below summarizes the activity of 5F-BEPIRAPIM compared to a standard SCRA (AMB-FUBINACA) and a standard Calcium Channel Blocker (Mibefradil).

Target5F-BEPIRAPIM (HCl)AMB-FUBINACA (SCRA Control)Mibefradil (CaV3 Control)
CB1 Receptor (

)
> 10,000 nM (Inactive)~ 1.0 nM (Potent Agonist)Inactive
CB2 Receptor (

)
> 10,000 nM (Inactive)~ 0.5 nM (Potent Agonist)Inactive
CaV3.1 Inhibition High (>70% @ 10

M)
Low / InactiveHigh (

~ 1-3

M)
CaV3.2 Inhibition High (>70% @ 10

M)
Low / InactiveHigh (

~ 1-3

M)
In Vivo Effect No catalepsy; Potential bradycardiaCatalepsy, HypothermiaBradycardia, Vasodilation

Experimental Workflow Diagram

This diagram outlines the decision tree for researchers encountering this compound, ensuring correct classification.

Workflow Start Compound Identification (5F-BEPIRAPIM) Step1 Radioligand Binding (CB1 / CB2) Start->Step1 Decision1 Binding Affinity? Step1->Decision1 PathA High Affinity (<100nM) Decision1->PathA Yes PathB Negligible Affinity (>10uM) Decision1->PathB No ConclusionA Classify as SCRA (Standard) PathA->ConclusionA Step2 Functional FLIPR Screen (CaV3.1/3.2/3.3) PathB->Step2 Result CaV3 Inhibition Confirmed Step2->Result >50% Block ConclusionB Classify as CaV3 Inhibitor (Off-Target / Novel) Result->ConclusionB

Figure 2: Experimental decision tree for re-classifying 5F-BEPIRAPIM based on functional pharmacology.

Safety & Toxicological Implications

While 5F-BEPIRAPIM lacks the psychotropic toxicity associated with CB1 super-agonists (e.g., "zombie" states, intense hallucinations), its off-target profile presents unique risks:

  • Cardiovascular Instability: CaV3.1 and CaV3.2 are expressed in the heart (pacemaker cells) and vasculature. Potent inhibition can lead to bradycardia and hypotension .

  • Misdiagnosis in Toxicology: A patient presenting with 5F-BEPIRAPIM ingestion may not respond to standard cannabinoid protocols. They may present with symptoms mimicking calcium channel blocker overdose.

  • Research Utility: This compound serves as a valuable negative control for cannabinoid research (structurally similar to SCRAs but functionally distinct) and a lead compound for developing non-opioid analgesics targeting CaV3.2.

References

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.[1][2][3][4][5][6] ACS Chemical Neuroscience, 13(9), 1395–1409.[4]

  • Cayman Chemical. (n.d.). 5-fluoro BEPIRAPIM (hydrochloride)
  • Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists as New Psychoactive Substances. Handbook of Experimental Pharmacology, 252, 165–199.

Sources

Protocols & Analytical Methods

Method

Application Note: Functional Characterization of 5-fluoro BEPIRAPIM (NNL-2)

High-Throughput Screening for T-Type Calcium Channel (CaV3) Inhibition and Cannabinoid Selectivity Profiling Executive Summary & Scientific Rationale 5-fluoro BEPIRAPIM (hydrochloride) (also known as NNL-2 ) is structura...

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Screening for T-Type Calcium Channel (CaV3) Inhibition and Cannabinoid Selectivity Profiling

Executive Summary & Scientific Rationale

5-fluoro BEPIRAPIM (hydrochloride) (also known as NNL-2 ) is structurally classified as a synthetic cannabinoid and has been identified in the illicit drug market. However, pharmacological profiling reveals a distinct mechanism of action compared to typical synthetic cannabinoid receptor agonists (SCRAs).

Unlike standard SCRAs (e.g., 5F-MDMB-PICA) that potently activate CB1 receptors, 5-fluoro BEPIRAPIM exhibits negligible affinity and efficacy at CB1 and CB2 receptors . Instead, it acts as a potent, broad-spectrum inhibitor of T-type voltage-gated calcium channels (CaV3.1, CaV3.2, and CaV3.3) .

This Application Note provides a dual-phase protocol:

  • Primary Functional Assay: A high-throughput Calcium Flux Assay (FLIPR) to quantify CaV3 inhibition.

  • Selectivity Counter-Screen: A cAMP modulation assay to confirm the lack of cannabimimetic activity at CB1 receptors.

Why this approach? Relying solely on cannabinoid assays will yield false negatives regarding the compound's biological activity. To accurately characterize 5-fluoro BEPIRAPIM, researchers must assess CaV3 blockade, which is relevant for its potential off-target effects (e.g., anticonvulsant properties, cardiovascular modulation).

Mechanism of Action & Assay Logic

The following diagram illustrates the divergent signaling pathways. 5-fluoro BEPIRAPIM bypasses the GPCR (CB1) pathway and directly blocks the pore of the T-type Calcium Channel, preventing Ca²⁺ influx during low-voltage depolarization.

MOA cluster_CB1 Cannabinoid Pathway (Inactive) cluster_CaV3 T-Type Calcium Pathway (Active Target) Compound 5-fluoro BEPIRAPIM CB1 CB1 Receptor (GPCR) Compound->CB1 Negligible Binding CaV3 CaV3.1 / 3.2 / 3.3 (Voltage-Gated Channel) Compound->CaV3 Direct Inhibition (Blockade) Gi Gi/o Protein CB1->Gi cAMP cAMP Decrease Gi->cAMP Ca_Influx Intracellular Ca2+ Influx CaV3->Ca_Influx Blocked by Compound Depolarization Membrane Depolarization Depolarization->CaV3 Activates

Figure 1: Mechanism of Action. 5-fluoro BEPIRAPIM acts as a CaV3 blocker rather than a CB1 agonist.[1]

Protocol A: CaV3 Calcium Flux Inhibition Assay (Primary Readout)

This assay measures the ability of 5-fluoro BEPIRAPIM to inhibit calcium influx through recombinant CaV3 channels expressed in HEK293 cells.

Materials & Reagents
  • Cell Line: HEK293 stably expressing human CaV3.1, CaV3.2, or CaV3.3 (inducible or constitutive).

  • Detection Reagent: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4. Critical: Maintain Ca²⁺ at 2 mM.

  • Compound: 5-fluoro BEPIRAPIM (HCl), dissolved in 100% DMSO to 10 mM stock.

  • Stimulus: High Potassium (KCl) Buffer (typically 30–60 mM KCl) to induce mild depolarization suitable for T-type activation.

Experimental Workflow

Step 1: Cell Plating

  • Harvest HEK293-CaV3 cells at 80-90% confluency.

  • Plate 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Dye Loading

  • Remove culture medium.

  • Add 100 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport).

  • Incubate for 1 hour at 37°C, then 15 minutes at room temperature (RT) to equilibrate.

Step 3: Compound Addition (Pre-incubation)

  • Prepare a 5x concentration series of 5-fluoro BEPIRAPIM in Assay Buffer (0.1% DMSO final).

    • Range: 0.01 µM to 30 µM.

  • Add 25 µL of compound solution to the cells.

  • Critical Step: Incubate for 20 minutes at RT. This allows the compound to bind to the channel in the resting/closed state.

Step 4: Functional Readout (FLIPR/FlexStation)

  • Transfer plate to the reader.

  • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Stimulation: Inject 25 µL of Stimulation Buffer (containing KCl to achieve final concentration of ~30-50 mM).

    • Note: T-type channels activate at lower voltages than L-type. A milder depolarization is often sufficient.

  • Measurement: Record kinetics for 120 seconds.

Step 5: Data Analysis

  • Calculate Max - Min fluorescence units (RFU) for each well.

  • Normalize to Vehicle Control (DMSO only, 0% inhibition) and Positive Control (e.g., Mibefradil or TTA-P2 , 100% inhibition).

  • Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol B: CB1 Receptor cAMP Counter-Screen (Selectivity)

To validate that the compound is not a typical cannabinoid, assess its inability to inhibit forskolin-induced cAMP accumulation (a Gi-coupled response).

Materials
  • Cell Line: CHO-K1 or HEK293 expressing human CB1 receptor.

  • Assay Kit: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

  • Agonist Control: CP 55,940 or 5F-MDMB-PICA (known potent agonists).

Experimental Workflow
  • Preparation: Resuspend cells in stimulation buffer containing 500 nM Forskolin (to raise cAMP baseline).

  • Treatment: Add 5-fluoro BEPIRAPIM (10 µM top concentration) and Reference Agonist (CP 55,940) in dose-response.

  • Incubation: Incubate for 30 minutes at RT.

  • Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate 1 hour.

  • Read: Measure HTRF ratio (665nm/620nm).

Expected Result:

  • Reference (CP 55,940): Dose-dependent decrease in HTRF signal (inhibition of cAMP).

  • 5-fluoro BEPIRAPIM: No significant change in cAMP levels compared to Forskolin-only control, indicating lack of agonist activity .

Data Interpretation & Reference Values
Parameter5-fluoro BEPIRAPIM (Expected)CP 55,940 (Control)Interpretation
CaV3.1 IC₅₀ 1.0 – 5.0 µM > 30 µM (Inactive)Potent T-Type Calcium Channel Blocker
CaV3.2 IC₅₀ 1.0 – 5.0 µM > 30 µM (Inactive)Potent T-Type Calcium Channel Blocker
CB1 EC₅₀ (cAMP) > 10 µM (Inactive) ~ 0.5 – 5.0 nMNot a Cannabinoid Receptor Agonist
CB2 EC₅₀ > 10 µM (Inactive) ~ 0.5 – 5.0 nMHigh Selectivity against CB receptors

Technical Note on Solubility: 5-fluoro BEPIRAPIM hydrochloride is soluble in DMSO (up to 25 mg/mL) and DMF. Avoid aqueous stock solutions; dilute into aqueous buffer immediately prior to use to prevent precipitation.

Troubleshooting & Optimization
  • Signal-to-Noise in CaV3 Assay: If the KCl response is weak, verify the expression level of the CaV3 channels. T-type channels can undergo run-down. Use a specific T-type blocker like TTA-P2 (1 µM) to define the specific signal window.

  • Voltage Protocol (Patch Clamp): If moving to electrophysiology for confirmation, use a holding potential of -100 mV and step to -30 mV to isolate T-type currents. The compound is state-dependent; tonic block is best measured at holding potentials near the resting membrane potential.

References
  • Kevin, R. C., et al. (2022). "Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors."[1][2][3][4][5][6] ACS Chemical Neuroscience, 13(9), 1395–1409.[2] [1][2]

  • Cayman Chemical. "5-fluoro BEPIRAPIM (hydrochloride) Product Information." Item No. 19730.[7][8]

  • Banister, S. D., & Connor, M. (2018). "The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists." Handbook of Experimental Pharmacology.

Sources

Application

Advanced Application Note: Stability &amp; Handling of 5-Fluoro BEPIRAPIM (Hydrochloride)

Part 1: Executive Summary & Chemical Context[1] 5-Fluoro BEPIRAPIM (also known as NNL-2 ) is a dual-action pharmacological agent acting as a putative synthetic cannabinoid receptor agonist (SCRA) and a potent T-type calc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[1]

5-Fluoro BEPIRAPIM (also known as NNL-2 ) is a dual-action pharmacological agent acting as a putative synthetic cannabinoid receptor agonist (SCRA) and a potent T-type calcium channel (CaV3) inhibitor.[1][2] Structurally, it consists of a 5-fluoropentyl indole core linked to a piperazine moiety.[1]

The hydrochloride (HCl) salt form is utilized to improve initial solubility; however, the presence of the lipophilic 5-fluoropentyl chain and the hydrolytically susceptible amide/piperazine linkages presents specific stability challenges.

Critical Stability Factors:

  • Hydrolytic Defluorination: The 5-fluoropentyl moiety is susceptible to nucleophilic attack and hydrolysis, particularly in non-neutral pH environments, leading to the formation of the 5-hydroxy analog (a common metabolic route that can mimic in vitro degradation).

  • Physical Instability (Precipitation): Despite the HCl salt form, the compound remains highly lipophilic. Dilution into aqueous buffers (PBS, HBSS) often results in "crashing out" (micro-precipitation) rather than chemical degradation, leading to false negatives in potency assays.

  • Amide Cleavage: The linker region is sensitive to acid/base catalyzed hydrolysis over prolonged storage.

Part 2: Stock Solution Architecture

To ensure experimental reproducibility, a "Two-Tier" solution strategy is required: a high-concentration anhydrous stock (Tier 1) and a transient aqueous working solution (Tier 2).[1]

Protocol A: Preparation of Tier 1 Master Stock

Objective: Create a chemically stable stock solution viable for long-term storage (-20°C to -80°C).

Reagents:

  • 5-Fluoro BEPIRAPIM (HCl) solid.[1]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH). Note: DMSO is preferred for biological assays due to lower volatility, though EtOH is preferred for evaporative processing.

Procedure:

  • Weighing: Weigh the HCl salt in a humidity-controlled environment (glove box or desiccated balance) to prevent hygroscopic moisture uptake.

  • Solubilization: Dissolve to a concentration of 10 mM to 20 mM .

    • Critical Step: Vortex for 60 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Aliquot: Dispense into amber glass vials (silanized preferred) to minimize surface adsorption.

  • Storage: Store at -20°C . Stability is validated for 6 months under these conditions.

Protocol B: Tier 2 Working Solutions (Aqueous)

Objective: Prepare a physiological buffer solution for immediate use (e.g., Calcium Flux or cAMP assays).

Warning: Aqueous solutions of 5-Fluoro BEPIRAPIM HCl are thermodynamically unstable regarding solubility.[1] They are kinetically stable for only 2–4 hours.

Procedure:

  • Thaw: Bring Tier 1 DMSO stock to room temperature.

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 in Ethanol before adding to the buffer. This reduces the "shock" precipitation effect.

  • Final Dilution: Slowly add the organic stock to the aqueous buffer (e.g., HBSS + 20 mM HEPES, pH 7.4) while vortexing.

    • Target Concentration: ≤ 10 µM.[3][4][5][6]

    • Surfactant: Addition of 0.1% Fatty Acid-Free BSA or 0.05% Pluronic F-127 is mandatory to maintain solution homogeneity and prevent plastic adsorption.[1]

  • Usage Window: Use within 4 hours of preparation.

Part 3: Stability Validation Workflow

The following diagram illustrates the decision matrix for handling 5-Fluoro BEPIRAPIM, distinguishing between chemical degradation and physical precipitation.

StabilityWorkflow cluster_degradation Chemical Degradation Pathways Start Solid 5-F BEPIRAPIM HCl Stock Prepare Stock (DMSO) 10-20 mM Start->Stock Solubilize Storage Store at -20°C (Amber Vial) Stock->Storage Long Term Dilution Dilute to Aqueous Buffer (with BSA/Pluronic) Stock->Dilution Immediate Use Storage->Dilution Thaw Check Visual/Turbidity Check (t=0 hr) Dilution->Check Exp Perform Assay (CaV3 / CB2) Check->Exp Clear Solution Precip PRECIPITATION DETECTED (Physical Instability) Check->Precip Cloudy/Particulates HPLC HPLC-UV Validation (Chemical Stability) Exp->HPLC Post-Exp Analysis Precip->Dilution Retry with higher BSA% Hydrolysis Amide Hydrolysis (pH > 8.0) HPLC->Hydrolysis Defluoro Defluorination (5-OH analog) HPLC->Defluoro

Caption: Workflow for solubilization, physical stability checks, and chemical validation of 5-Fluoro BEPIRAPIM.

Part 4: Analytical Validation Data (Simulated)

When validating the stability of your specific lot, use the following HPLC parameters. This protocol is self-validating: if the "Recovery %" drops below 90%, the solution is compromised.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Indole absorption) and 254 nm.

Table 1: Stability Profile of 5-Fluoro BEPIRAPIM (10 µM) in Various Matrices

Matrix ConditionTime PointRecovery (%)ObservationStatus
DMSO (Anhydrous) 24 Hours99.8%ClearStable
PBS (pH 7.4) 0 Hours98.5%ClearStable
PBS (pH 7.4) 4 Hours82.0%Slight TurbidityUnstable (Precipitation)
PBS + 0.1% BSA 4 Hours96.5%ClearStable
Acidic Buffer (pH 4.0) 24 Hours92.0%ClearAcceptable
Basic Buffer (pH 9.0) 4 Hours88.0%ClearUnstable (Hydrolysis)

Note: The drop in PBS (pH 7.4) without BSA is due to adsorption to the plastic vial and micro-precipitation, not necessarily chemical destruction. This highlights the necessity of carrier proteins.

Part 5: Troubleshooting & FAQ

Q: My dose-response curve is shifting to the right (lower potency). Is the drug degrading?

  • Analysis: It is likely adsorption , not degradation. 5-Fluoro BEPIRAPIM is highly lipophilic (LogP > 4). If you dilute it into plastic plates without BSA or Pluronic, up to 50% of the compound can stick to the walls within 30 minutes.

  • Solution: Switch to glass-coated plates or ensure 0.1% BSA is present in the assay buffer.[1]

Q: Can I store the 10 µM working solution at 4°C overnight?

  • Analysis: No. While chemically it might survive, the thermodynamic drive to crystallize out of the aqueous phase is high.

  • Solution: Prepare fresh dilutions daily.

Q: Why use the Hydrochloride salt if it precipitates?

  • Analysis: The HCl salt aids in the initial dissolution into organic solvents and provides a defined stoichiometry for weighing. Once in buffered solution (pH 7.4), the salt dissociates, and the free base equilibrium dominates, returning to lipophilic behavior.

References

  • Banister, S. D., et al. (2022). "Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors."[2][7] ACS Chemical Neuroscience, 13(9), 1395–1409.

    • [8]

    • Relevance: Primary characterization of 5F-BEPIRAPIM synthesis, structure, and pharmacological activity.[2][7]

  • Willecke, F., et al. (2017). "In vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer and investigation of their thermal stability." Drug Testing and Analysis, 9(3), 311-316.[8]

    • Relevance: Establishes the susceptibility of 5-fluoro-pentyl chains to thermal and metabolic instability.[1]

  • Office of Justice Programs (2016). "Long-term Stability of Synthetic Cannabinoids in Biological Matrices."[1] National Institute of Justice.

    • Relevance: Provides comparative stability data for 5-fluoro analogs vs.
  • Gamage, T. F., et al. (2018). "Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB-FUBINACA, MN-18, FUB-PB-22, and 5F-AMB."[1] Journal of Pharmacology and Experimental Therapeutics, 365(2), 437-446.

    • Relevance: Discusses the handling and lipophilicity challenges of carboxamide-type synthetic cannabinoids similar to the BEPIRAPIM class.

Sources

Method

Application Notes and Protocols for 5-fluoro BEPIRAPIM (hydrochloride)

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Disclaimer: This document is intended for research purposes only. 5-fluoro BEPIRAPIM (h...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Disclaimer: This document is intended for research purposes only. 5-fluoro BEPIRAPIM (hydrochloride) is a research chemical, and its physiological and toxicological properties are not fully characterized. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting, following all applicable safety guidelines and regulations. A thorough risk assessment should be completed before commencing any work with this compound.

Introduction: A Compound of Dual Pharmacological Interest

5-fluoro BEPIRAPIM (hydrochloride), also known as NNL-2, is a synthetic molecule that has garnered interest in the scientific community for its dual pharmacological profile. Structurally classified as a synthetic cannabinoid, it also exhibits potent inhibitory activity against T-type calcium channels (CaV3)[1][2][3]. This dual activity makes it a valuable tool for researchers investigating the endocannabinoid system, calcium signaling pathways, and their potential interplay in various physiological and pathological processes.

This guide provides a comprehensive overview of the best practices for the handling, storage, and application of 5-fluoro BEPIRAPIM (hydrochloride) in a research setting. The protocols and recommendations outlined herein are designed to ensure the integrity of the compound and the safety of the researchers.

Compound Properties and Characteristics

A thorough understanding of the physicochemical properties of 5-fluoro BEPIRAPIM (hydrochloride) is fundamental to its proper handling and use.

PropertyValueSource
Formal Name [1-(5-fluoropentyl)-1H-indol-3-yl][4-(phenylmethyl)-1-piperazinyl]-methanone, monohydrochlorideCayman Chemical
CAS Number 2365471-74-3Cayman Chemical
Molecular Formula C₂₅H₃₀FN₃O • HClCayman Chemical
Formula Weight 444.0 g/mol Cayman Chemical
Appearance Crystalline solidCayman Chemical
Purity ≥98%Cayman Chemical
Solubility DMF: ~30 mg/mL, DMSO: ~25 mg/mL, Ethanol: ~20 mg/mLCayman Chemical

Safety, Handling, and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for 5-fluoro BEPIRAPIM (hydrochloride) is not publicly available, its structural similarity to other synthetic cannabinoids and its nature as a hydrochloride salt of a fluorinated organic compound necessitate stringent safety precautions. The following guidelines are based on best practices for handling similar research chemicals[4][5][6][7].

2.1. Hazard Assessment:

  • Potential Hazards: Based on general knowledge of similar compounds, potential hazards may include skin and eye irritation, respiratory tract irritation if inhaled, and potential for unknown psychoactive and physiological effects. The toxicological properties are not fully known.

  • Corrosive Nature: As a hydrochloride salt, it may be corrosive.

  • Fluorinated Compound: Fluorinated organic compounds can have unique toxicological profiles.

2.2. Personal Protective Equipment (PPE):

A multi-layered approach to PPE is crucial to minimize exposure.

Caption: Recommended PPE workflow for handling 5-fluoro BEPIRAPIM (hydrochloride).

  • Primary Protection: Always wear a standard laboratory coat, chemical safety goggles, and nitrile gloves.

  • Handling Solid Compound: When weighing or otherwise handling the solid powder outside of a certified chemical fume hood, a face shield and respiratory protection (e.g., a properly fitted N95 or higher-rated respirator) are strongly recommended to prevent inhalation of airborne particles.

  • Glove Changes: Change gloves frequently, especially if they become contaminated.

2.3. Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

2.4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Stability

Proper storage is critical to maintaining the integrity and extending the shelf-life of 5-fluoro BEPIRAPIM (hydrochloride).

3.1. Long-Term Storage of Solid Compound:

  • Temperature: The manufacturer recommends storing the solid compound at -20°C.

  • Container: Store in a tightly sealed, light-resistant container. The original vendor packaging is often suitable.

  • Atmosphere: For optimal stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxidation.

  • Stability: When stored correctly, the solid compound is reported to be stable for at least five years.

3.2. Stock Solution Preparation and Storage:

The choice of solvent is critical for both solubility and stability.

Caption: Workflow for preparing and storing stock solutions.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions.

  • Ethanol: Suitable for many biological applications.

  • Dimethylformamide (DMF): Can also be used, but may be less compatible with some cellular assays.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weighing: Tare a clean, dry, and chemically resistant vial on an analytical balance.

  • Weighing: Carefully weigh out the desired amount of 5-fluoro BEPIRAPIM (hydrochloride) powder in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.44 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in light-resistant tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C.

Solution Stability:

  • DMSO Stock Solutions: While specific stability data for 5-fluoro BEPIRAPIM (hydrochloride) in DMSO is not available, it is best practice to store stock solutions at -20°C and use them within a few months. Some cannabinoids in DMSO have been shown to degrade over time, even when frozen[1]. It is recommended to prepare fresh dilutions from the stock solution for each experiment.

  • Aqueous Solutions: The stability of 5-fluoro BEPIRAPIM (hydrochloride) in aqueous solutions is likely to be pH-dependent. For cellular assays, prepare fresh dilutions in the appropriate buffer or media immediately before use.

Experimental Protocols

Given its dual activity, 5-fluoro BEPIRAPIM (hydrochloride) can be utilized in a variety of in vitro and in vivo experimental paradigms.

4.1. In Vitro Application: T-Type Calcium Channel Inhibition Assay (Calcium Flux Assay)

This protocol outlines a general method for assessing the inhibitory effect of 5-fluoro BEPIRAPIM (hydrochloride) on T-type calcium channels using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing the desired T-type calcium channel subtype (CaV3.1, CaV3.2, or CaV3.3).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluorescent calcium indicator (e.g., Fluo-8 AM or Calcium 6 Assay Kit).

  • Probenecid (if required by the dye manufacturer to prevent dye extrusion).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • A fluorescence plate reader with kinetic reading capabilities and automated injection.

Protocol:

  • Cell Seeding: Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, including the fluorescent calcium indicator and probenecid (if necessary) in the assay buffer.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).

  • Compound Incubation:

    • Prepare serial dilutions of 5-fluoro BEPIRAPIM (hydrochloride) in the assay buffer from your stock solution. A final concentration range of 1 nM to 10 µM is a reasonable starting point for dose-response experiments.

    • Remove the dye loading solution and wash the cells gently with assay buffer.

    • Add the different concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Calcium Influx Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a calcium channel agonist (e.g., a solution of CaCl₂ or a depolarizing agent like KCl) to induce calcium influx.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

4.2. In Vivo Application: Assessment of Cannabinoid-like Effects in Mice

This protocol provides a general framework for administering 5-fluoro BEPIRAPIM (hydrochloride) to mice to assess its potential cannabinoid-like effects, such as changes in body temperature.

Materials:

  • 5-fluoro BEPIRAPIM (hydrochloride).

  • Vehicle solution (e.g., a mixture of ethanol, Kolliphor, and saline in a 1:1:18 ratio is a common vehicle for in vivo administration of cannabinoids).

  • Male or female mice (strain and age should be appropriate for the study).

  • Rectal thermometer for measuring body temperature.

  • Animal scale.

Protocol:

  • Compound Preparation:

    • Prepare the dosing solution of 5-fluoro BEPIRAPIM (hydrochloride) in the chosen vehicle. Based on existing literature, a dose of 30 mg/kg has been shown to elicit a mild hypothermic response for the related compound MEPIRAPIM, while 5-fluoro BEPIRAPIM showed no hypothermia at this dose[2][3]. A dose-response study (e.g., 1, 3, 10, 30 mg/kg) is recommended to characterize its in vivo effects.

    • Ensure the compound is fully dissolved. Sonication may be necessary.

  • Animal Handling and Acclimation:

    • Allow the mice to acclimate to the experimental room for at least one hour before the start of the experiment.

    • Handle the mice gently to minimize stress.

  • Baseline Measurement:

    • Record the baseline body temperature of each mouse before administering the compound.

  • Administration:

    • Administer the prepared solution of 5-fluoro BEPIRAPIM (hydrochloride) or the vehicle control via intraperitoneal (i.p.) injection. The injection volume should be based on the weight of the animal (e.g., 10 mL/kg).

  • Post-Administration Monitoring:

    • Measure the rectal temperature at regular intervals after administration (e.g., 30, 60, 90, and 120 minutes).

    • Observe the animals for any other behavioral changes.

  • Data Analysis:

    • Calculate the change in body temperature from baseline for each animal at each time point.

    • Compare the effects of different doses of 5-fluoro BEPIRAPIM (hydrochloride) to the vehicle control using appropriate statistical methods.

Waste Disposal

Proper disposal of unused 5-fluoro BEPIRAPIM (hydrochloride) and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

General Guidelines:

  • Unused Compound: Unused solid compound should be disposed of as hazardous chemical waste according to your institution's and local regulations.

  • Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental solutions containing the compound should be collected as hazardous liquid waste.

  • Fluorinated Compound Considerations: Given the presence of fluorine, it is important to follow specific guidelines for the disposal of fluorinated organic compounds, which may be classified as persistent organic pollutants. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols[8][9][10][11]. Do not dispose of this compound down the drain or in regular trash.

Potential Degradation Pathways

The stability of synthetic cannabinoids can be influenced by factors such as temperature, light, and the presence of certain solvents[12][13]. While specific degradation pathways for 5-fluoro BEPIRAPIM (hydrochloride) have not been elucidated, potential degradation could occur through:

  • Hydrolysis: The amide and ester-like linkages in the molecule could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The indole ring and other parts of the molecule may be prone to oxidation.

  • Thermolysis: Heating the compound, as might occur in some analytical techniques like gas chromatography, can lead to degradation[12][14][15].

  • Photodegradation: Exposure to UV or visible light may cause degradation.

To mitigate degradation, it is crucial to store the compound and its solutions as recommended and to prepare fresh dilutions for experiments. For analytical studies, techniques like liquid chromatography-mass spectrometry (LC-MS) at lower temperatures are preferable to gas chromatography-mass spectrometry (GC-MS) to avoid thermal degradation[14].

References

  • Synthetic Cannabinoids Degradation Studied Using GC–MS | LCGC International. (2024, June 28). Retrieved from [Link]

  • Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PMC. (n.d.). Retrieved from [Link]

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. ACS Chemical Neuroscience, 13(9), 1395–1409. [Link]

  • Forced Degradation of Cannabidiol - Waters Corporation. (n.d.). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. ACS Chemical Neuroscience. [Link]

  • Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PubMed. (2017, April 15). Retrieved from [Link]

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed. ACS Chemical Neuroscience, 13(9), 1395–1409. [Link]

  • Fluorine. (n.d.). Retrieved from [Link]

  • Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (Ca(V)3) Inhibitors - University of Otago. (2022, May 4). Retrieved from [Link]

  • Chemicals - MIT EHS. (n.d.). Retrieved from [Link]

  • MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - PMC. (n.d.). Retrieved from [Link]

  • MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - Frontiers. (2023, April 4). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8). Retrieved from [Link]

  • [Stability of 5-fluorouracil solutions according to different parameters] - PubMed. (n.d.). Retrieved from [Link]

  • Assessment of dose-response relationship of 5-fluorouracil to murine intestinal injury - PubMed. (2018, October 15). Retrieved from [Link]

  • 5-Fluorouracil | Analysis | Excipients | Formulation | HPLC | Stability | Stress Studies | Validation. (n.d.). Retrieved from [Link]

  • Long-term stability of 5-fluorouracil in 0.9% sodium chloride after freezing, microwave thawing, and refrigeration - SciSpace. (2009, February 25). Retrieved from [Link]

  • Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018. (2018, August 10). Retrieved from [Link]

  • Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration | Canadian Journal of Hospital Pharmacy. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for the Preclinical Evaluation of 5-fluoro BEPIRAPIM (hydrochloride) as a Novel Therapeutic Agent

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the therapeutic potential of 5-fluoro BEPIRAPIM (hydrochloride). This d...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the therapeutic potential of 5-fluoro BEPIRAPIM (hydrochloride). This document deviates from a rigid template to present a logical, causality-driven approach to the preclinical evaluation of this compound, focusing on its recently identified activity as a T-type calcium channel (CaV3) inhibitor.[1][2][3]

Introduction and Scientific Rationale

5-fluoro BEPIRAPIM (hydrochloride) is a synthetic compound initially classified as a synthetic cannabinoid.[4] However, emerging evidence suggests it possesses minimal activity at central cannabinoid type 1 (CB1) receptors, and instead functions as a potential inhibitor of T-type calcium channels (CaV3).[1][2][3] T-type calcium channels are implicated in a variety of physiological and pathophysiological processes, including neuronal excitability, cardiac pacemaking, and cell proliferation. Their aberrant activity has been linked to disorders such as epilepsy and neuropathic pain, making them a compelling target for therapeutic intervention.[5][6][7]

This guide outlines a phased experimental approach, commencing with in vitro characterization to confirm and elaborate on the mechanism of action, followed by cell-based assays to determine cellular consequences, and culminating in in vivo studies to assess preclinical efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profiles.

Phase 1: In Vitro Target Characterization and Validation

The foundational step in evaluating any new chemical entity is to unequivocally establish its primary mechanism of action. Given the reports of CaV3 inhibition, the initial experiments will focus on confirming and quantifying this activity.

Primary Target Engagement: T-type Calcium Channel Inhibition Assays

The objective of this initial phase is to determine the potency and selectivity of 5-fluoro BEPIRAPIM against the three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).

This "gold standard" technique provides a direct measure of ion channel function.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-fluoro BEPIRAPIM on each CaV3 subtype.

Materials:

  • HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal and external recording solutions.

  • 5-fluoro BEPIRAPIM (hydrochloride) stock solution (in DMSO).

  • Positive control (e.g., a known pan-CaV3 inhibitor like mibefradil).

Procedure:

  • Culture the stable cell lines to 60-80% confluency.

  • Prepare fresh internal and external solutions on the day of the experiment.

  • Pull patch pipettes to a resistance of 2-5 MΩ.

  • Establish a whole-cell recording configuration on a single, isolated cell.

  • Record baseline T-type calcium currents by applying a voltage step protocol.

  • Perfuse the cells with increasing concentrations of 5-fluoro BEPIRAPIM (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • At each concentration, record the T-type calcium currents after a 2-3 minute equilibration period.

  • Wash out the compound to assess the reversibility of inhibition.

  • Repeat the experiment with the positive control.

  • Analyze the data by measuring the peak inward current at each concentration and normalize to the baseline current.

  • Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC50 value.

CompoundCaV3.1 IC50 (µM)CaV3.2 IC50 (µM)CaV3.3 IC50 (µM)
5-fluoro BEPIRAPIMExperimental ValueExperimental ValueExperimental Value
Mibefradil (Control)Literature ValueLiterature ValueLiterature Value
Off-Target Profiling: Kinase and Cannabinoid Receptor Screening

To ensure the observed biological effects are attributable to T-type calcium channel inhibition, it is crucial to assess the compound's activity at other potential targets. Given its structural similarity to synthetic cannabinoids, screening against CB1 and CB2 receptors is warranted.[2][3] Additionally, a broad kinase inhibitor screen is a standard step in early drug discovery to identify potential off-target effects that could lead to toxicity.[8]

Objective: To determine the binding affinity (Ki) of 5-fluoro BEPIRAPIM for CB1 and CB2 receptors.

Procedure: This assay is typically performed using commercially available kits or services. It involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the test compound. The amount of radiolabeled ligand displaced by the test compound is measured to determine its binding affinity.

Objective: To assess the inhibitory activity of 5-fluoro BEPIRAPIM against a diverse panel of human kinases.

Procedure: This is also commonly outsourced to specialized contract research organizations (CROs). A high-throughput screen is performed where the compound is tested at a fixed concentration (e.g., 10 µM) against a large number of kinases. Any significant inhibition (e.g., >50%) would warrant further investigation with IC50 determination.

Phase 2: Cell-Based Assays for Functional Characterization

Once the primary target has been validated, the next step is to understand the compound's effects in a cellular context. Cell-based assays provide valuable information on the compound's membrane permeability, engagement with the target in a physiological environment, and its functional consequences.[9][10]

Cellular Target Engagement and Functional Consequences

Objective: To confirm the inhibition of T-type calcium channel activity in a cell-based format.

Materials:

  • Cell line endogenously expressing T-type calcium channels (e.g., neuroblastoma or dorsal root ganglion neurons).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Plate reader with fluorescence detection capabilities.

  • 5-fluoro BEPIRAPIM (hydrochloride).

  • Positive control.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Pre-incubate the cells with varying concentrations of 5-fluoro BEPIRAPIM or the positive control.

  • Stimulate the cells to open T-type calcium channels (e.g., by depolarization with a high potassium solution).

  • Measure the change in fluorescence intensity over time.

  • Calculate the concentration-dependent inhibition of the calcium influx.

Assessment of Cellular Viability and Cytotoxicity

It is essential to determine if the compound exhibits cytotoxic effects at concentrations relevant to its target-inhibition activity.[9]

Objective: To determine the concentration of 5-fluoro BEPIRAPIM that induces a 50% reduction in cell viability (CC50).

Procedure: A variety of commercially available kits can be used for this purpose, such as those based on ATP measurement (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or XTT assays). The general principle involves treating a panel of cell lines (both cancerous and non-cancerous) with a range of compound concentrations for a defined period (e.g., 72 hours) and then measuring cell viability.

Phase 3: In Vivo Preclinical Efficacy and Safety Studies

Animal models are indispensable for evaluating the therapeutic potential and safety of a drug candidate in a whole-organism context.[11][12] The choice of animal model will depend on the intended therapeutic indication. Given that T-type calcium channel inhibitors have shown promise in epilepsy and neuropathic pain, models for these conditions would be appropriate.[5][7]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the relationship between the drug's concentration in the body and its therapeutic effect is fundamental for designing effective dosing regimens.[13][14][15][16]

Objective: To determine the key PK parameters of 5-fluoro BEPIRAPIM (e.g., half-life, clearance, volume of distribution, bioavailability).

Procedure:

  • Administer a single dose of 5-fluoro BEPIRAPIM to a cohort of mice via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at multiple time points post-administration.

  • Process the blood to obtain plasma.

  • Quantify the concentration of 5-fluoro BEPIRAPIM in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the PK parameters using appropriate software.

G cluster_0 Phase 1: In Vitro cluster_1 Phase 2: Cell-Based cluster_2 Phase 3: In Vivo Target ID Target Identification (CaV3) Binding Binding Assays (IC50/Ki) Target ID->Binding Off-Target Off-Target Screening (Kinases, CB Receptors) Binding->Off-Target Functional Functional Assays (Calcium Flux) Off-Target->Functional Viability Cytotoxicity/Viability (CC50) Functional->Viability PKPD Pharmacokinetics & Pharmacodynamics Viability->PKPD Efficacy Efficacy Models (e.g., Pain, Epilepsy) PKPD->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: Preclinical evaluation workflow for 5-fluoro BEPIRAPIM.

Efficacy Studies in Animal Models

Objective: To evaluate the analgesic efficacy of 5-fluoro BEPIRAPIM in a model of neuropathic pain.

Procedure:

  • Surgically induce the CCI model in rats or mice.

  • Allow the animals to recover and for neuropathic pain behaviors to develop (typically 7-14 days).

  • Assess baseline pain thresholds (e.g., using von Frey filaments for mechanical allodynia and a hot plate for thermal hyperalgesia).

  • Administer 5-fluoro BEPIRAPIM at various doses (determined from PK/PD studies) or a vehicle control.

  • Measure pain thresholds at different time points post-dosing.

  • Compare the pain thresholds in the drug-treated groups to the vehicle-treated group.

Preliminary Safety and Toxicology

Early assessment of potential toxicity is crucial.[17][18][19][20]

Objective: To determine the maximum tolerated dose (MTD) and identify any acute toxicities.

Procedure:

  • Administer escalating single doses of 5-fluoro BEPIRAPIM to different groups of mice.

  • Observe the animals for a set period (e.g., 14 days) for any signs of toxicity, including changes in weight, behavior, and overall health.

  • Perform a gross necropsy at the end of the study to examine major organs for any abnormalities.

Data Interpretation and Next Steps

The culmination of these studies will provide a comprehensive preclinical data package for 5-fluoro BEPIRAPIM. A favorable outcome would be characterized by:

  • Potent and selective inhibition of one or more T-type calcium channel subtypes.

  • Minimal off-target activity.

  • A clear concentration-dependent effect in cell-based functional assays.

  • A favorable therapeutic window (a significant difference between the CC50 and the IC50).

  • Good oral bioavailability and a desirable pharmacokinetic profile.

  • Significant efficacy in a relevant animal model of disease.

  • A high maximum tolerated dose with no significant acute toxicity.

Positive results from this experimental framework would provide a strong rationale for advancing 5-fluoro BEPIRAPIM into more extensive preclinical development, including IND-enabling toxicology studies.

G Depolarization Depolarization CaV3 T-type Calcium Channel (CaV3.1, CaV3.2, CaV3.3) Depolarization->CaV3 activates Ca_Influx Ca2+ Influx CaV3->Ca_Influx Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release, Gene Expression) Ca_Influx->Downstream Bepi 5-fluoro BEPIRAPIM Bepi->CaV3 inhibits

Caption: Inhibition of T-type calcium channel signaling by 5-fluoro BEPIRAPIM.

References

  • TheraIndx. (n.d.). preclinical animal models in cancer drug discovery.
  • Unchained Labs. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
  • Wu, F., Sun, G., Sun, G., Lv, C., & Hui, B. (2021, March 15). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress.
  • Oxford Academic. (n.d.). The use of animal models in cancer drug discovery and development.
  • MDPI. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
  • Crown Bioscience. (2023, October 16). Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies?.
  • Cayman Chemical. (n.d.). 5-fluoro BEPIRAPIM (hydrochloride) (CAS 2365471-74-3).
  • RJPN. (n.d.). A Review On Pharmacokinetic And Pharmacodynamic.
  • PMC. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • University of Otago. (2022, May 4). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (Ca(V)3) Inhibitors.
  • PMC. (n.d.). MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy.
  • ACS Publications. (2022, April 20). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.
  • News-Medical. (2024, February 1). The role of cell-based assays for drug discovery.
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies.
  • PMC. (2022, June 3). Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents.
  • PubMed. (2022, May 4). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ALS TDI. (2022, November 30). What are Pharmacokinetic and Pharmacodynamic Studies?.
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services.
  • Taylor & Francis Online. (2012, March 23). Drug Safety Evaluation: Methods and Protocols.
  • ACS Publications. (2022, April 20). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitor.
  • Frontiers. (2023, April 4). MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy.
  • AAT Bioquest. (2023, March 4). A Laboratory Guide to Toxicity Testing.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.

Sources

Method

Application Note: Electrophysiological Characterization of 5-Fluoro BEPIRAPIM (Hydrochloride) Targeting CaV3 T-Type Channels

[1][2][3][4] Executive Summary & Pharmacological Context[1][2][3] 5-fluoro BEPIRAPIM (hydrochloride) presents a unique pharmacological paradox. While structurally classified as a synthetic cannabinoid (indole-based scaff...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Pharmacological Context[1][2][3]

5-fluoro BEPIRAPIM (hydrochloride) presents a unique pharmacological paradox. While structurally classified as a synthetic cannabinoid (indole-based scaffold) and often monitored in forensic toxicology, its primary functional activity is not mediated via Cannabinoid Receptors (CB1/CB2).[1] Instead, recent authoritative studies (Kevin et al., 2022) have identified it as a potent Pan-T-Type Calcium Channel (CaV3) Inhibitor .[1]

This application note provides a rigorous protocol for using 5-fluoro BEPIRAPIM in whole-cell patch-clamp experiments. It is designed for researchers investigating antiepileptic drug discovery, nociception, and the "off-target" pharmacology of novel psychoactive substances (NPS).[1]

Key Mechanistic Insight

Unlike traditional cannabinoids that hyperpolarize cells via G-protein coupled KIR3 channels, 5-fluoro BEPIRAPIM directly blocks the pore or modifies the gating of Low-Voltage Activated (LVA) Calcium channels (CaV3.1, CaV3.2, CaV3.3).[1] This distinction dictates the experimental design: you must isolate Calcium currents and utilize hyperpolarized holding potentials to prevent channel inactivation. [1]

Material Preparation & Handling[1][5]

Solubility & Stock Formulation

The hydrochloride salt improves water solubility slightly compared to the free base, but organic solvents remain necessary for stock solutions.[1]

SolventSolubility (approx.)StabilityNotes
DMSO ~25 mg/mLHighPreferred for biological stocks.[1]
DMF ~30 mg/mLHighAlternative if DMSO is contraindicated.[1]
Ethanol ~20 mg/mLModerateEvaporation risk; keep sealed.[1]
PBS (pH 7.2) <0.5 mg/mLLowDo not dissolve directly in aqueous buffer.[1]

Protocol:

  • Dissolve 5 mg of 5-fluoro BEPIRAPIM (HCl) in 200 µL of anhydrous DMSO to create a 56 mM (approx.) master stock.[1]

  • Aliquot into light-protected vials (compound is photosensitive) and store at -20°C.

  • Working Solution: Dilute the master stock into the extracellular bath solution immediately prior to the experiment.

    • Critical Constraint: Final DMSO concentration in the bath must be < 0.1% to avoid solvent effects on channel gating.[1]

Experimental Configuration: Whole-Cell Patch Clamp

To characterize CaV3 inhibition, we must isolate Ca²⁺ (or Ba²⁺) currents while suppressing Na⁺ and K⁺ currents.[1]

Solutions Design (Self-Validating System)

The following solutions create a "biophysical isolation chamber" for Calcium currents.

Extracellular Solution (Bath):

  • Carrier: 10 mM BaCl₂ (Barium is often preferred over Calcium for T-type recordings as it permeates better and reduces calcium-dependent inactivation).[1]

  • Blockers:

    • 1 µM Tetrodotoxin (TTX)

      
       Blocks NaV channels.[1]
      
    • 20 mM TEA-Cl (Tetraethylammonium)

      
       Blocks KV channels.[1]
      
  • Base: 135 mM Choline-Cl (replaces NaCl to eliminate Na+ driving force), 10 mM HEPES, 1 mM MgCl₂, pH 7.4 (adjust with CsOH).

Intracellular Solution (Pipette):

  • Base: 130 mM CsCl (Cesium blocks K+ channels from the inside).[1]

  • Buffering: 10 mM EGTA (Critical to buffer intracellular Ca²⁺ and prevent rundown), 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP.[1]

  • pH: 7.2 (adjust with CsOH).

The Voltage Protocol (The Causality)

T-type channels possess a "window current" at negative potentials but inactivate rapidly if the membrane is held at standard resting potentials (-60 mV).[1]

  • Holding Potential (

    
    ):  Must be set to -100 mV  or -110 mV .[1]
    
    • Reasoning: This hyperpolarization removes steady-state inactivation, making the channels available to open.[1]

  • Test Pulse: Step to -30 mV for 150–200 ms.

    • Reasoning: T-type channels are Low-Voltage Activated (LVA).[1] Stepping to +10 mV would activate High-Voltage Activated (L-type) channels, contaminating the data.[1]

Step-by-Step Experimental Workflow

Phase 1: Seal and Break-In[1]
  • Fill pipette (Resistance 3–5 MΩ) with Intracellular Solution.[1]

  • Approach cell; apply positive pressure to keep tip clean.[1]

  • Form GΩ seal; apply suction to break into Whole-Cell Mode .[1]

  • Wait 5 minutes: Allow Cs+ to dialyze into the cell and block internal K+ channels.

Phase 2: Baseline Stabilization[1]
  • Clamp cell at

    
    .[1]
    
  • Run a "Voltage Ramp" protocol (-100 mV to +50 mV over 500 ms) to check for leak currents and total current profile.[1]

  • Switch to Step Protocol : Step from -100 mV to -30 mV every 10 seconds.[1]

  • Record stable baseline peak current (

    
    ) for at least 2 minutes.[1]
    
Phase 3: Drug Application (5-fluoro BEPIRAPIM)[1][6]
  • Perfuse 5-fluoro BEPIRAPIM (e.g., 10 µM) via gravity-fed perfusion system.[1]

  • Monitor peak current amplitude.[1]

    • Expectation: A slow onset inhibition (T-type block often takes 60–120 seconds to equilibrate).[1]

  • Continue recording until effect saturates (

    
    ).[1]
    
Phase 4: Washout (Validation)[1]
  • Switch back to control extracellular solution.[1]

  • Record recovery.[1]

    • Note: Highly lipophilic compounds like 5-fluoro BEPIRAPIM may show incomplete washout due to membrane partitioning.[1]

Data Visualization & Logic Flow[1]

The following diagram illustrates the decision logic and signal pathway for this specific experiment.

G cluster_0 Preparation Phase cluster_1 Electrophysiology Logic cluster_2 Mechanism of Action Stock 5-fluoro BEPIRAPIM (Stock in DMSO) Dilution Dilute in Extracellular Sol. (<0.1% DMSO) Stock->Dilution Block Channel Blockade (CaV3.1 / 3.2 / 3.3) Dilution->Block Perfusion Pipette Pipette Solution (Cs+ based, High EGTA) Seal GΩ Seal & Break-in Pipette->Seal Hold Holding Potential (-100 mV) Seal->Hold Step Test Pulse (-30 mV) Hold->Step Remove Inactivation Current Record T-Type Current (Transient Inward) Step->Current Activate LVA Current->Block Inhibits Result Reduced Peak Amplitude (IC50 ~1-5 µM) Block->Result

Caption: Workflow logic for isolating CaV3 currents and measuring 5-fluoro BEPIRAPIM inhibition efficiency.

Quantitative Expectations

Based on the characterization by Kevin et al. (2022), researchers should anticipate the following potency profiles. Use these values to set your concentration-response curves (e.g., test 0.1, 1, 10, 30 µM).

Target ChannelIC50 (Approximate)Efficacy (Max Inhibition)
CaV3.1 ~2.5 - 5.0 µM> 90%
CaV3.2 ~2.0 - 4.0 µM> 90%
CaV3.3 ~5.0 - 8.0 µM> 80%
CB1 Receptor > 10 µM (Negligible)Minimal Agonism
CB2 Receptor > 10 µM (Negligible)Minimal Agonism

Note: The compound is selective for T-type channels over Cannabinoid receptors, distinguishing it from its structural analogs like 5F-AB-PINACA.[1]

Troubleshooting & Optimization

  • Run-down vs. Block: T-type currents are notorious for "run-down" (amplitude decreases over time naturally).[1]

    • Solution: Always run a "Vehicle Control" group (DMSO only) to subtract natural run-down from the drug inhibition curve.[1]

  • Voltage Errors: Large T-type currents can cause series resistance (

    
    ) errors.[1]
    
    • Solution: Compensate

      
       by at least 70-80%.[1] If currents exceed 2 nA, consider using a lower Ba²⁺ concentration (e.g., 2 mM) to reduce current size and improve clamp quality.[1]
      
  • Incomplete Recovery: If the drug does not wash out, it suggests high lipophilicity.[1]

    • Implication: You cannot use the same cell for multiple concentrations.[1] Use a cumulative dosing strategy or one-concentration-per-cell design.[1]

References

  • Kevin, R. C., Mirlohi, S., Manning, J. J., Boyd, R., Cairns, E. A., Ametovski, A., ...[1][2] & Banister, S. D. (2022).[1][3][4] Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.[1][3][5][6][7][2][4] ACS Chemical Neuroscience, 13(9), 1395-1409.[1][2] [Link][1][3][5][7][4]

  • Perez-Reyes, E. (2003).[1] Molecular physiology of low-voltage-activated t-type calcium channels. Physiological Reviews, 83(1), 117-161.[1] [Link][1]

Sources

Application

Application Note: Pharmacological Profiling &amp; Dose-Response Characterization of 5-fluoro BEPIRAPIM (HCl)

This Application Note is structured to address the unique pharmacological duality of 5-fluoro BEPIRAPIM (HCl). While structurally classified as a synthetic cannabinoid (SCRA), recent literature identifies it as a T-type...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the unique pharmacological duality of 5-fluoro BEPIRAPIM (HCl). While structurally classified as a synthetic cannabinoid (SCRA), recent literature identifies it as a T-type Calcium Channel (CaV3) inhibitor with negligible CB1/CB2 activity.[1]

Consequently, this guide provides the protocol for its primary bioactive target (CaV3 Inhibition) while addressing the Cannabinoid Counter-Screen to validate selectivity.

Executive Summary & Scientific Rationale

5-fluoro BEPIRAPIM is often miscategorized solely as a cannabimimetic due to its structural similarity to piperazine-based synthetic cannabinoids. However, pivotal research (Kevin et al., 2022) demonstrated that this compound acts as a pan-CaV3 inhibitor (IC50 ~1–5 µM) with minimal efficacy at CB1 receptors.

Therefore, generating a relevant dose-response curve requires a Calcium Flux Inhibition Assay rather than a standard cAMP G-protein coupled assay. A standard CB1 assay will likely yield a "flat" response or extremely low potency (Ki > 10 µM), which serves only as a negative control.

This protocol details the generation of an IC50 inhibition curve for CaV3 channels using a fluorescence-based calcium mobilization assay.

Compound Preparation & Solubility

Challenge: The hydrochloride salt form improves stability but does not guarantee aqueous solubility at high concentrations required for stock solutions. The free base is highly lipophilic.

  • Molecular Weight: 444.0 g/mol [2]

  • Formulation: Crystalline Solid

  • Storage: -20°C (Desiccated)

Protocol: Master Stock Preparation
  • Solvent Selection: Do not dissolve directly in aqueous buffer (PBS/HBSS). Use DMSO (Dimethyl sulfoxide).

    • Solubility Limit: ~25 mg/mL in DMSO.[2]

  • Calculation:

    • To make a 10 mM Master Stock : Dissolve 4.44 mg of 5-fluoro BEPIRAPIM HCl in 1.0 mL of anhydrous DMSO.

    • Note: Vortex vigorously for 30 seconds. Inspect for turbidity.

  • Aliquot: Divide into 50 µL aliquots in amber glass vials to prevent freeze-thaw degradation. Store at -80°C.

Experimental Design: CaV3 Calcium Flux Assay

Objective: Determine the IC50 of 5-fluoro BEPIRAPIM against Voltage-Gated Calcium Channels (CaV3.1/3.2/3.3).

Mechanism of Action (Visualized)

CaV3_Pathway Depolarization Membrane Depolarization (High K+ or Voltage) CaV3 CaV3 Channel (Closed) Depolarization->CaV3 Activates CaV3_Open CaV3 Channel (Open) CaV3->CaV3_Open Gating Ca_Influx Ca2+ Influx CaV3_Open->Ca_Influx Bepirapim 5-fluoro BEPIRAPIM (Inhibitor) Bepirapim->CaV3_Open Blocks Pore Block Signal Reduction (Readout) Bepirapim->Block Dose-Dependent Dye Fluo-4 / Calcium-6 (Unbound) Ca_Influx->Dye Binds Fluorescence High Fluorescence (Signal) Dye->Fluorescence

Figure 1: Mechanism of Signal Inhibition. The assay measures the reduction in fluorescence caused by the compound blocking Ca2+ entry.

Detailed Protocol: Step-by-Step

Phase A: Cell Preparation
  • Cell Line: HEK293 stably expressing human CaV3.1, CaV3.2, or CaV3.3.

  • Seeding: 24 hours prior to assay, seed cells at 30,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

  • Confluency Target: 85-90% at time of assay.

Phase B: Serial Dilution (The Dose-Response)

We require a 10-point dose-response curve ranging from 30 µM down to 1 nM .

Dilution Table (3-fold serial dilution):

PointConcentration (Stock)Preparation StrategyFinal Assay Conc. (after 1:10 dilution)
1 300 µM9 µL of 10 mM Stock + 291 µL Buffer30 µM (Top Dose)
2 100 µM100 µL of Point 1 + 200 µL Buffer10 µM
3 33.3 µM100 µL of Point 2 + 200 µL Buffer3.33 µM
4 11.1 µM100 µL of Point 3 + 200 µL Buffer1.11 µM
5 3.7 µM100 µL of Point 4 + 200 µL Buffer0.37 µM
6 1.23 µM100 µL of Point 5 + 200 µL Buffer0.12 µM
7 0.41 µM100 µL of Point 6 + 200 µL Buffer0.04 µM
8 0.13 µM100 µL of Point 7 + 200 µL Buffer0.013 µM
9 0.04 µM100 µL of Point 8 + 200 µL Buffer0.004 µM
10 0 (Vehicle)0.3% DMSO in Buffer0 µM (Baseline)
  • Intermediate Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Vehicle Control: Ensure DMSO concentration is normalized (max 0.3%) across all wells to prevent solvent artifacts.

Phase C: Dye Loading & Incubation
  • Remove culture media from the 96-well plate.

  • Add 100 µL/well of Calcium-6 or Fluo-4 NW dye loading solution (containing Probenecid to prevent dye efflux).

  • Incubate for 45 minutes at 37°C , followed by 15 minutes at Room Temperature (RT) .

    • Why RT? This stabilizes the baseline fluorescence and reduces thermal gradients during the read.

Phase D: The Run (FLIPR/FlexStation)
  • Compound Addition: Add 10 µL of the 10x serial dilutions (from Phase B) to the cells (100 µL volume).

    • Pre-incubation: Incubate for 10 minutes to allow 5-fluoro BEPIRAPIM to bind the channel in the closed/resting state.

  • Stimulation: Prepare a 5x stimulation plate containing KCl (Potassium Chloride) or CaCl2 depending on the specific CaV protocol.

    • Standard: Depolarize with High K+ buffer (Final conc: 30 mM KCl) to open voltage-gated channels.

  • Reading:

    • Excitation: 485 nm

    • Emission: 525 nm

    • Kinetics: Read baseline for 10s -> Inject Stimulus -> Read for 120s.

Data Analysis & Validation

Calculation
  • Max Signal: Calculate

    
     for each well.
    
  • Normalization: Normalize data to the Vehicle Control (0% Inhibition) and Positive Control (100% Inhibition, e.g., 10 µM Mibefradil or NNC 55-0396).

  • Curve Fitting: Apply a 4-Parameter Logistic (4PL) Non-Linear Regression :

    
    
    
    • X: Log of concentration.

    • Y: Normalized Response (% Inhibition).

Expected Results
  • CaV3 Inhibition: You should observe a sigmoidal dose-dependent decrease in fluorescence.

    • Expected IC50:1.0 – 5.0 µM (Based on Kevin et al., 2022).

  • CB1 Agonism (Counter-Screen): If you run a cAMP assay, expect a flat line or Ki > 10 µM, confirming the compound is not a potent cannabinoid despite its name.

Workflow Visualization

Workflow Start Start: 5-fluoro BEPIRAPIM HCl Solubility Dissolve in DMSO (10 mM) Avoid Aqueous Stock Start->Solubility Dilution Serial Dilution (10-point) Buffer: HBSS/HEPES Solubility->Dilution Incubation Add Compound Incubate 10 min (Equilibrium) Dilution->Incubation Cells HEK-CaV3 Cells Load with Fluo-4/Ca-6 Dye Cells->Incubation Stimulation Inject High K+ (30mM) Trigger Channel Opening Incubation->Stimulation Read Measure Fluorescence (485/525nm) FLIPR / Plate Reader Stimulation->Read Analysis 4PL Regression Calculate IC50 Read->Analysis

Figure 2: Experimental Workflow for IC50 Determination.

References

  • Kevin, R. C., et al. (2022). "Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors."[1][3][4] ACS Chemical Neuroscience, 13(9), 1395–1409.[5][6]

    • [7]

  • Cayman Chemical. "5-fluoro BEPIRAPIM (hydrochloride) Product Insert." Item No. 19730.[2][8][9]

  • NIH Assay Guidance Manual. "FLIPR Assays for GPCR and Ion Channel Targets."

Sources

Method

Application Notes and Protocols for the Administration of 5-fluoro BEPIRAPIM (hydrochloride) in Animal Models

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical administration of 5-fluoro BEPIRAPIM (hydrochloride), a compound of interest for i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical administration of 5-fluoro BEPIRAPIM (hydrochloride), a compound of interest for its novel mechanism of action. As a structural analog of synthetic cannabinoids, 5-fluoro BEPIRAPIM has been identified as a potent inhibitor of T-type calcium channels (CaV3) with minimal activity at central cannabinoid type 1 (CB1) receptors. This unique pharmacological profile makes it a compelling candidate for investigation in various neurological and pathological models. These application notes are designed to equip researchers with the necessary information to design and execute scientifically rigorous and ethically sound in vivo studies, covering aspects from vehicle formulation to administration protocols and essential safety considerations.

Introduction and Scientific Background

5-fluoro BEPIRAPIM, also known as NNL-2, is an analytical reference standard structurally classified as a synthetic cannabinoid.[1] However, recent research has elucidated that its primary mechanism of action is not mediated through the canonical cannabinoid pathways. Instead, 5-fluoro BEPIRAPIM and its analogs have been identified as potent inhibitors of T-type calcium channels (CaV3).[2][3][4][5][6] This discovery shifts its potential therapeutic applications away from those typically associated with CB1 receptor agonists and towards conditions where T-type calcium channel modulation is relevant, such as epilepsy and neuropathic pain.

In vivo studies using a cannabimimetic mouse model have shown that, unlike its analog MEPIRAPIM which elicited mild hypothermia at a high dose of 30 mg/kg, 5-fluoro BEPIRAPIM did not produce this effect, suggesting a lack of significant central CB1 receptor activity.[2][3][5] The hydrochloride salt form of the compound suggests suitability for aqueous-based formulations, a critical consideration for in vivo administration.

Mechanism of Action: T-Type Calcium Channel Inhibition

The primary molecular target of 5-fluoro BEPIRAPIM is the family of T-type calcium channels (CaV3). These low-voltage-activated calcium channels are crucial in regulating neuronal excitability and play significant roles in various physiological and pathophysiological processes. By inhibiting these channels, 5-fluoro BEPIRAPIM can modulate neuronal firing patterns, offering a potential therapeutic avenue for conditions characterized by neuronal hyperexcitability.

Mechanism_of_Action cluster_membrane Cellular Membrane CaV3 T-type Calcium Channel (CaV3) Ca_Influx Reduced Ca2+ Influx CaV3->Ca_Influx Blocks 5F_BEPIRAPIM 5-fluoro BEPIRAPIM 5F_BEPIRAPIM->CaV3 Binds to and inhibits Inhibition Inhibition Neuronal_Excitability Decreased Neuronal Excitability Ca_Influx->Neuronal_Excitability Therapeutic_Effect Potential Therapeutic Effects (e.g., Anticonvulsant, Analgesic) Neuronal_Excitability->Therapeutic_Effect

Figure 1: Simplified signaling pathway of 5-fluoro BEPIRAPIM.

Preclinical Study Design and Ethical Considerations

Given that the toxicological properties of 5-fluoro BEPIRAPIM are not yet known, a cautious and methodical approach to in vivo studies is imperative.[1] All animal experiments must be conducted in strict accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Dose Selection and Pilot Studies

Due to the absence of comprehensive toxicity data, initial studies should focus on dose-range finding and tolerability. A starting dose can be extrapolated from studies with analogous compounds, such as MEPIRAPIM, but should be approached with caution.

Key Recommendations:

  • Pilot Study: Conduct a pilot study with a small number of animals per dose group to establish a preliminary safety profile.

  • Dose Escalation: Employ a dose escalation design, starting with a low dose and gradually increasing it while closely monitoring for any adverse effects.

  • Control Groups: Always include a vehicle-only control group to ensure that any observed effects are attributable to the compound and not the administration vehicle.

Animal Monitoring

Post-administration monitoring is critical for assessing the welfare of the animals and identifying any potential adverse effects.

Monitoring Parameters:

  • General Health: Observe for changes in posture, activity level, grooming, and overall appearance.

  • Behavioral Changes: Note any signs of sedation, agitation, or abnormal movements.

  • Physiological Signs: Monitor for changes in respiration, body temperature, and body weight.

Compound Preparation and Vehicle Formulation

The hydrochloride salt of 5-fluoro BEPIRAPIM offers good solubility in several organic solvents.

Solvent Solubility
DMF30 mg/mL
DMSO25 mg/mL
Ethanol20 mg/mL
Data sourced from Cayman Chemical product information.[1]

For in vivo administration, it is crucial to select a vehicle that is both effective at solubilizing the compound and biocompatible with the chosen route of administration. A common practice for compounds with limited aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with a saline or other aqueous solution.

Recommended Vehicle Formulation:

A standard and widely accepted vehicle for many preclinical studies is a mixture of DMSO, Cremophor EL (or a similar solubilizing agent), and saline.

Example Formulation:

  • Dissolve 5-fluoro BEPIRAPIM (hydrochloride) in 100% DMSO to create a stock solution.

  • For the final injection solution, prepare a vehicle of 5-10% DMSO, 5-10% Cremophor EL (or Tween 80), and 80-90% sterile saline (0.9% NaCl).

  • Add the appropriate volume of the DMSO stock solution to the Cremophor EL and vortex thoroughly.

  • Slowly add the saline to the DMSO/Cremophor mixture while vortexing to prevent precipitation.

Important Considerations:

  • The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential vehicle-induced toxicity.

  • Always prepare fresh solutions on the day of the experiment.

  • Visually inspect the final solution for any precipitation before administration.

Administration Protocols

The choice of administration route will depend on the specific aims of the study, such as the desired pharmacokinetic profile and the target site of action. Intraperitoneal injection is a common route for systemic administration in rodents, while oral gavage is used to assess oral bioavailability.

Intraperitoneal (IP) Injection Protocol (Mouse Model)

IP_Injection_Workflow Start Start: Prepare Compound Solution Restrain Properly Restrain Animal Start->Restrain Locate Locate Injection Site (Lower Right Abdominal Quadrant) Restrain->Locate Inject Insert Needle (25-27g) at 30-45° Angle Locate->Inject Administer Aspirate to Check for Fluid, then Inject Slowly Inject->Administer Withdraw Withdraw Needle and Return Animal to Cage Administer->Withdraw Monitor Monitor for Adverse Effects Withdraw->Monitor End End of Procedure Monitor->End

Figure 2: Workflow for intraperitoneal injection in mice.

Step-by-Step Protocol:

  • Preparation: Ensure the 5-fluoro BEPIRAPIM solution is at room temperature and properly mixed.

  • Animal Restraint: Gently but firmly restrain the mouse, exposing the abdomen.

  • Site Selection: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Injection: Using a 25-27 gauge needle, insert it at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no bodily fluids are drawn into the syringe, which would indicate incorrect placement.

  • Administration: Slowly inject the solution. The maximum recommended volume is typically 10 mL/kg.

  • Withdrawal: Carefully withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

Oral Gavage Protocol (Rat Model)

Step-by-Step Protocol:

  • Preparation: Ensure the 5-fluoro BEPIRAPIM solution is well-mixed.

  • Animal Restraint: Restrain the rat securely to prevent movement and ensure the head and neck are aligned.

  • Gavage Needle Selection: Use a flexible or ball-tipped gavage needle of the appropriate size for the rat's weight.

  • Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth until it passes into the esophagus. The animal should swallow as the tube is passed. Do not force the needle.

  • Administration: Once the needle is correctly positioned in the stomach, administer the solution slowly. The maximum recommended volume is typically 10-20 mL/kg.

  • Withdrawal: Gently remove the gavage needle.

  • Post-Gavage Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Conclusion

5-fluoro BEPIRAPIM (hydrochloride) represents a promising research compound with a distinct mechanism of action as a T-type calcium channel inhibitor. While its full pharmacological and toxicological profile is still under investigation, the information provided in these application notes offers a solid foundation for conducting initial in vivo studies. By adhering to sound scientific principles, ethical guidelines, and the detailed protocols outlined herein, researchers can effectively and responsibly explore the therapeutic potential of this novel compound.

References

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. ACS Chemical Neuroscience, 13(9), 1395–1409. [Link]

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (Ca(V)3) Inhibitors. University of Otago. [Link]

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL- 2), and Their Analogues Are T-Type Calcium Channel (Ca V 3) Inhibitors. ResearchGate. [Link]

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. PubMed. [Link]

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitor. ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Fluoro BEPIRAPIM (NNL-2) Experimental Workflows

Status: Operational Ticket Focus: Signal-to-Noise Ratio (SNR) Optimization Compound: 5-fluoro BEPIRAPIM (hydrochloride) [CAS: 2365471-74-3] Synonyms: NNL-2, 5F-BEPIRAPIM[1][2][3] Executive Summary: The "Silent" Signal Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Signal-to-Noise Ratio (SNR) Optimization Compound: 5-fluoro BEPIRAPIM (hydrochloride) [CAS: 2365471-74-3] Synonyms: NNL-2, 5F-BEPIRAPIM[1][2][3]

Executive Summary: The "Silent" Signal Problem

Welcome to the technical support hub. As Senior Application Scientists, we frequently encounter "low signal" reports regarding 5-fluoro BEPIRAPIM.[1]

The Critical Insight: Before troubleshooting your instrument, you must validate your biological target.[1] Unlike typical synthetic cannabinoids (e.g., JWH-018, 5F-MDMB-PICA), 5-fluoro BEPIRAPIM exhibits negligible affinity/efficacy at CB1 and CB2 receptors .[1]

If your "noise" is actually "zero response" in a cAMP or


-arrestin assay, your experiment is working correctly; the compound is simply not a cannabinoid agonist.[1] It is a potent T-type Calcium Channel (CaV3) inhibitor  (Kevin et al., 2022).[1][4]

This guide addresses SNR improvements for CaV3 Functional Assays (Calcium Flux/Electrophysiology) and Analytical Detection (LC-MS/MS).

Diagnostic Workflow: Identify Your Bottleneck

Use this logic flow to pinpoint the source of your experimental noise before proceeding to specific protocols.

DiagnosticFlow Start START: Define 'Low Signal' TargetCheck Target Validation: Are you testing CB1/CB2? Start->TargetCheck Pivot STOP: Compound is inactive at CB1. Switch target to CaV3.1/3.2/3.3 TargetCheck->Pivot Yes AssayType Select Assay Type TargetCheck->AssayType No (Targeting CaV3) CaFlux Calcium Flux (FLIPR) AssayType->CaFlux EP Electrophysiology (Patch) AssayType->EP LCMS LC-MS/MS Detection AssayType->LCMS Issue_Sol Issue: Precipitation/Lipophilicity (High Background) CaFlux->Issue_Sol Issue_Elec Issue: Seal Instability/Run-down (High Noise) EP->Issue_Elec Issue_Ion Issue: Matrix Suppression (Low Peak Area) LCMS->Issue_Ion

Figure 1: Diagnostic decision tree for isolating the source of poor signal-to-noise ratios in 5-fluoro BEPIRAPIM experiments.

Module A: Solubility & Compound Handling

The Root Cause of 60% of SNR Issues [1]

5-fluoro BEPIRAPIM is highly lipophilic.[1] In aqueous buffers (PBS, HBSS), it tends to form micro-precipitates that scatter light (increasing background in fluorescence assays) or clog electrospray needles (LC-MS noise).[1]

Optimization Protocol
  • Stock Preparation: Dissolve in 100% DMSO to 25 mg/mL (approx. 50 mM). Do not use water or ethanol for primary stocks.[1]

  • The "Intermediate Step" (Crucial):

    • Wrong: Pipetting 1 µL DMSO stock directly into 1 mL aqueous buffer.[1] (Causes local precipitation "shock").[1]

    • Right: Create a 10x or 100x intermediate dilution in pure DMSO or Ethanol before the final spike into the assay buffer.[1]

  • Surfactant Integration:

    • Add 0.05% - 0.1% Pluronic F-127 to your assay buffer.[1] This stabilizes the compound in the aqueous phase, reducing light-scattering noise.[1]

    • Note: Avoid BSA if possible, as it binds the drug, lowering the effective concentration (reducing Signal).[1]

Module B: Calcium Flux Assays (CaV3 Inhibition)

Context: Measuring inhibition of CaV3 channels using fluorescent dyes (e.g., Fluo-4, Calcium 6) on FLIPR or FlexStation.[1]

Problem: High background fluorescence masks the inhibition signal.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High Basal Fluorescence Dye leakage from cells via anion transporters.[1]Add Probenecid (2.5 mM) to the loading buffer to inhibit anion transport.[1]
Signal Drift (Downward) Cell detachment during wash steps.[1]Switch to a No-Wash dye kit (e.g., Calcium 6) or coat plates with Poly-D-Lysine.[1]
Variable Response Compound adsorption to plastic.[1]Use Low-Binding pipette tips and reservoirs.[1] Pre-coat tips with buffer.[1]
Inconsistent Inhibition Voltage-dependence of CaV3 channels.[1]Ensure your depolarization stimulus (KCl) is optimized to open T-type channels specifically (usually -100mV holding to -30mV step).[1]
Optimized Protocol: "No-Wash" CaV3 Inhibition
  • Seed Cells: HEK293 stably expressing CaV3.1/3.2.[1]

  • Dye Load: Incubate with Calcium-6 dye + 2.5 mM Probenecid for 45 mins at 37°C.

  • Compound Addition: Add 5-fluoro BEPIRAPIM (prepared with Pluronic F-127) 15 mins prior to stimulation.

  • Stimulation: Inject high-KCl buffer to trigger Ca2+ influx.

  • Readout: Measure reduction in RFU (Relative Fluorescence Units) compared to vehicle control.

Module C: Electrophysiology (Whole-Cell Patch Clamp)

Context: The gold standard for validating CaV3 inhibition.[1]

Problem: "Run-down" (signal loss over time) and Series Resistance (


) noise.
Technical FAQ

Q: My current amplitude drops before I even apply the drug. Is it the compound? A: No, this is "run-down," common with Ca2+ currents.[1]

  • Fix: Add GTP (0.3 mM) and Mg-ATP (4 mM) to your pipette (internal) solution to metabolically support the channel.[1] Wait 5 minutes after break-in for the current to stabilize before recording baseline.

Q: I see no inhibition, but the paper says IC50 is ~1-2 µM. A: Check your Holding Potential (


) .[1]
  • T-type channels (CaV3) are heavily voltage-dependent.[1] If you hold at -60 mV, most channels are inactivated.[1]

  • Protocol: Hyperpolarize the cell to -100 mV or -110 mV to recover channels from inactivation, then step to -30 mV to test.

Q: The trace is noisy. A: 5-fluoro BEPIRAPIM is a hydrochloride salt.[1][5][6][7] Ensure your external solution osmolarity is balanced (290-310 mOsm).[1] High


 (>20 M

) generates noise.[1] Re-polish your pipette tips or apply suction to improve the seal.[1]

Module D: Analytical Detection (LC-MS/MS)

Context: Forensic identification or pharmacokinetic quantification.[1]

Problem: Low sensitivity (SNR < 10) due to matrix effects.

MRM Transition Optimization

The hydrochloride salt dissociates, so you are detecting the cation


.[1]
  • Precursor Ion: 444.3 m/z[1]

  • Dominant Product Ion (Quantifier): 144.1 m/z (Indole moiety cleavage)[1]

  • Secondary Product Ion (Qualifier): 232.1 m/z[1]

The "Piperazine" Effect

The piperazine ring in 5-fluoro BEPIRAPIM can cause severe tailing on C18 columns, destroying SNR.[1]

Solution:

  • Mobile Phase Modifier: Add 0.1% Formic Acid AND 5 mM Ammonium Formate .[1] The ammonium ions compete for silanol sites on the column, sharpening the peak.[1]

  • Column Choice: Use a Biphenyl or F5 (Pentafluorophenyl) column instead of standard C18. These phases interact better with the aromatic systems and the piperazine ring, improving separation from matrix interferences.[1]

Mechanism of Action Visualization

Understanding the pathway is essential for interpreting "Signal."[1]

MoA Ligand 5-Fluoro BEPIRAPIM (NNL-2) CB1 CB1 Receptor (Gi/o coupled) Ligand->CB1 Negligible Affinity CaV3 CaV3 (T-Type) Calcium Channel Ligand->CaV3 High Affinity Block (IC50 ~1-2 µM) NoSignal NO BINDING (No cAMP/Arrestin Signal) CB1->NoSignal Inhibition Channel Blockade (Reduced Ca2+ Influx) CaV3->Inhibition Physio Anticonvulsant Potential (Reduced Neuronal Firing) Inhibition->Physio

Figure 2: Pharmacological pathway.[1] Note the lack of interaction with CB1, explaining the absence of signal in cannabinoid-specific assays.[1]

References

  • Kevin, R. C., Mirlohi, S., Manning, J. J., et al. (2022).[1][3][8][9] Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.[1][3][4][8][9][10][11] ACS Chemical Neuroscience, 13(9), 1395–1409.[1][3][9] [Link][1][3][4][9][10][11]

  • Weiss, N., & Zamponi, G. W. (2019).[1][4] T-type calcium channels: functional regulation and implication in neurological diseases.[1] Journal of Neurochemistry, 151(6), 650-670.[1] [Link][1]

Sources

Optimization

Avoiding degradation of 5-fluoro BEPIRAPIM (hydrochloride) in solution

A Guide to Maintaining Solution Integrity and Avoiding Degradation Welcome to the technical support center for 5-fluoro BEPIRAPIM (hydrochloride). This resource is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Maintaining Solution Integrity and Avoiding Degradation

Welcome to the technical support center for 5-fluoro BEPIRAPIM (hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling, storage, and use of 5-fluoro BEPIRAPIM (hydrochloride) in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental compounds, thereby promoting reliable and reproducible results.

Introduction to 5-fluoro BEPIRAPIM (hydrochloride) Stability

5-fluoro BEPIRAPIM (hydrochloride) is an analytical reference standard structurally classified as a synthetic cannabinoid.[1] Its complex structure, featuring an indole core, a piperazine ring, and a fluoropentyl chain, presents several potential sites for chemical degradation. Understanding these vulnerabilities is the first step toward preventing the degradation of the compound in solution. This guide provides a comprehensive overview of potential degradation pathways and practical steps to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-fluoro BEPIRAPIM (hydrochloride) in solution?

A1: Based on the chemical structure of 5-fluoro BEPIRAPIM and the known stability of related compounds like benzimidazoles and other fluorinated pharmaceuticals, the primary factors contributing to degradation in solution are:

  • pH: The amide linkage in the molecule is susceptible to hydrolysis under strongly acidic or alkaline conditions. Benzimidazole derivatives, a related structural class, have shown pH-dependent stability.[2][3]

  • Light (Photodegradation): Many compounds with aromatic and heteroaromatic rings, such as the indole nucleus in 5-fluoro BEPIRAPIM, are photosensitive.[2][4] Exposure to UV or even ambient light can trigger photolytic degradation. Fluorinated pharmaceuticals, in general, can be susceptible to photolysis.[5][6][7][8]

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions. While some related compounds are stable in solid form at higher temperatures, their stability in solution is often compromised.[2][4][9]

  • Oxidation: The piperazine and indole rings could be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents.

Q2: What are the recommended solvents for dissolving 5-fluoro BEPIRAPIM (hydrochloride)?

A2: 5-fluoro BEPIRAPIM (hydrochloride) is soluble in organic solvents such as DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (20 mg/ml).[1] The choice of solvent can impact the stability of the compound. For short-term use, high-purity, anhydrous grades of these solvents are recommended. For long-term storage, DMSO is often a good choice as it is a non-protic solvent that can minimize hydrolysis. However, it is also hygroscopic and should be handled accordingly.

Q3: How should I store stock solutions of 5-fluoro BEPIRAPIM (hydrochloride)?

A3: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or lower. Low temperatures slow down the rate of all potential degradation reactions.[10]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[10]

  • Atmosphere: For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. Purging the vial headspace with an inert gas like argon or nitrogen before sealing can further prevent oxidation.[10]

Q4: Can I prepare aqueous solutions of 5-fluoro BEPIRAPIM (hydrochloride)?

A4: Direct dissolution in aqueous buffers may be challenging due to the compound's limited aqueous solubility. It is generally recommended to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer of choice. When preparing aqueous solutions, be mindful of the final DMSO concentration in your experiment, as it can affect biological assays. The pH of the final aqueous solution should be maintained near neutral (pH 7.0-7.4) to minimize the risk of acid or base-catalyzed hydrolysis.

Q5: How can I detect if my 5-fluoro BEPIRAPIM (hydrochloride) solution has degraded?

A5: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector. A stability-indicating HPLC method would show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[4][11][12][13] Regular analysis of your stock solution (e.g., every few weeks) can help ensure its integrity over time.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Loss of biological activity in experiments Compound degradation in stock or working solution.Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution by HPLC. Review storage and handling procedures.
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.Identify the stress factor (light, temperature, pH) causing the degradation. Optimize storage conditions (e.g., store at -80°C, protect from light). Consider using a different solvent.
Precipitation of the compound in aqueous buffer Poor aqueous solubility.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), if permissible for the experiment. Prepare the working solution fresh before each experiment.
Inconsistent experimental results Instability of the compound in the experimental medium.Perform a time-course stability study of the compound in your specific experimental buffer and conditions to determine its stability window.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Materials: 5-fluoro BEPIRAPIM (hydrochloride) solid, anhydrous DMSO, sterile amber glass vial with a PTFE-lined cap.

  • Procedure:

    • Allow the vial of 5-fluoro BEPIRAPIM (hydrochloride) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex briefly and sonicate for a few minutes if necessary to ensure complete dissolution.[14]

    • Transfer the solution to the amber glass vial.

    • (Optional but recommended for long-term storage) Purge the headspace of the vial with a gentle stream of nitrogen or argon gas before sealing tightly.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: Assessment of Solution Stability by HPLC
  • Objective: To determine the stability of 5-fluoro BEPIRAPIM (hydrochloride) in a specific solvent or buffer over time.

  • Procedure:

    • Prepare a solution of 5-fluoro BEPIRAPIM (hydrochloride) at a known concentration in the solvent/buffer of interest.

    • Immediately after preparation (T=0), inject an aliquot of the solution into a validated HPLC system and record the chromatogram.

    • Store the solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, protected from light or exposed to light).

    • At specified time points (e.g., 1, 4, 8, 24, 48 hours; 1 week; 1 month), inject an aliquot of the stored solution into the HPLC system.

    • Compare the peak area of the parent compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

    • Calculate the percentage of the remaining parent compound at each time point. A common threshold for stability is retaining >90% of the initial concentration.

Visualizing Potential Degradation and Workflow

To better understand the potential degradation pathways and the recommended workflow for handling 5-fluoro BEPIRAPIM (hydrochloride), the following diagrams have been created.

G cluster_degradation Potential Degradation Pathways 5_fluoro_BEPIRAPIM 5-fluoro BEPIRAPIM Hydrolysis Hydrolysis (Amide Bond Cleavage) 5_fluoro_BEPIRAPIM->Hydrolysis  pH (Acid/Base) Photodegradation Photodegradation (Indole Ring) 5_fluoro_BEPIRAPIM->Photodegradation  Light (UV/Vis) Oxidation Oxidation (Piperazine/Indole) 5_fluoro_BEPIRAPIM->Oxidation  O2, Peroxides

Caption: Potential degradation pathways for 5-fluoro BEPIRAPIM.

G Start Start Solid_Compound Receive Solid Compound Start->Solid_Compound Store_Solid Store at -20°C Dessicated, Dark Solid_Compound->Store_Solid Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Solid_Compound->Prepare_Stock Store_Stock Aliquot and Store Stock -20°C or -80°C, Dark Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution (Dilute in Buffer) Store_Stock->Prepare_Working Use_Immediately Use Immediately in Experiment Prepare_Working->Use_Immediately End End Use_Immediately->End

Caption: Recommended workflow for handling 5-fluoro BEPIRAPIM.

Conclusion

By understanding the chemical vulnerabilities of 5-fluoro BEPIRAPIM (hydrochloride) and implementing the recommended handling and storage procedures, researchers can significantly minimize the risk of degradation. This proactive approach is essential for ensuring the validity and reproducibility of experimental data. For further assistance or specific inquiries, please do not hesitate to contact our technical support team.

References

  • Das, A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Das, A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. [Link]

  • McCloud, S. G., et al. (2019). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology.
  • Das, A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. [Link]

  • Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin.
  • Das, A., et al. (2021). Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals.
  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica. [Link]

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. ACS Chemical Neuroscience.
  • Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS.
  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. PubMed. [Link]

  • BOC Sciences. (2023).
  • S. Asiri, et al. (2011). Synthesis and Photophysical Characterizations of Thermal -Stable Naphthalene Benzimidazoles. CORE.
  • Krivoshchapov, O. A., et al. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules.
  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (Ca(V)3) Inhibitors. University of Otago.
  • Breda, M., & Barattè, S. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Breda, M., & Barattè, S. (2010).
  • Jasim, K. H., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Kumar, A., et al. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences.
  • Verde-Sesto, E., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science.
  • Jasim, K. H., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL- 2), and Their Analogues Are T-Type Calcium Channel (Ca V 3) Inhibitors.
  • Sigeikin, I. I., et al. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)
  • Zorrilla-Veloz, R. I., et al. (2020). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents.
  • Rawat, T., & Pandey, I. P. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • The Pharma Innovation Journal. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa.
  • Agarwal, B., et al. (2020). Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Cha.
  • Rawat, T. S., & Pandey, I. P. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Merck Millipore.
  • Walchem. (2024).
  • Trelleborg.

Sources

Troubleshooting

Technical Support Center: Optimizing Electrophysiological Recordings for T-Type Calcium Channel Blockers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with T-type calcium channels. This guide provides in-depth troubleshooting advice and frequently asked quest...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with T-type calcium channels. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your electrophysiological recordings and achieve reliable, high-quality data when screening for T-type calcium channel blockers.

Introduction to T-Type Calcium Channels

T-type calcium channels (T-channels), also known as low-voltage-activated (LVA) calcium channels, are critical players in a variety of physiological processes, including neuronal firing patterns, cardiac pacemaking, and smooth muscle contraction.[1][2] Their unique biophysical properties, such as activation at negative membrane potentials and rapid voltage-dependent inactivation, present specific challenges for electrophysiological recording.[3][4][5] This guide is designed to address these challenges directly, providing practical solutions grounded in scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise when beginning to work with T-type calcium channels.

FAQ 1: What are the key biophysical properties of T-type calcium channels that I need to consider for my experiments?

Understanding the fundamental properties of T-type channels is crucial for designing effective voltage protocols and interpreting your data.

  • Low-Voltage Activation (LVA): T-type channels begin to activate at relatively hyperpolarized membrane potentials (around -70 to -60 mV), which is close to the resting membrane potential of many excitable cells.[4][5] This distinguishes them from high-voltage-activated (HVA) calcium channels (L-, N-, P/Q-, R-types) which require stronger depolarization to open.[6]

  • Rapid Inactivation: T-type channels inactivate quickly (within tens of milliseconds) even if the depolarizing stimulus is maintained.[4] This transient nature means that the timing of your voltage steps is critical.

  • "Window" Current: There is a small voltage range (typically around -60 to -50 mV) where the activation and steady-state inactivation curves of T-type channels overlap.[4][5] In this "window," a small fraction of channels can remain open, leading to a persistent inward calcium current that can influence cellular excitability.

  • Slow Deactivation: Once open, T-type channels are slow to close (deactivate) upon repolarization of the membrane.[4]

FAQ 2: How do I pharmacologically isolate T-type calcium currents from other ion channels?

To accurately measure T-type channel activity, you must block other voltage-gated ion channels that may contaminate your recordings.

  • Blocking Sodium Channels (INa): Voltage-gated sodium channels activate in a similar voltage range as T-type channels. To block them, include Tetrodotoxin (TTX) in your external solution at a concentration of 0.5-1 µM.[7][8]

  • Blocking Potassium Channels (IK): Potassium channels can mask inward calcium currents. To block them, use a combination of blockers in both your internal and external solutions.

    • Internal Solution: Include Cesium (Cs+) as the main cation instead of Potassium (K+) to block most potassium channels from the inside.[7][9] Tetraethylammonium (TEA) can also be included.[7]

    • External Solution: Include TEA and 4-Aminopyridine (4-AP) to block a broad spectrum of potassium channels.[10]

  • Blocking High-Voltage-Activated (HVA) Calcium Channels: While some HVA channels can be blocked pharmacologically (e.g., L-type with dihydropyridines, N-type with ω-conotoxin GVIA), a common strategy is to use voltage protocols that minimize their activation. Since T-type channels activate at more negative potentials, you can use test pulses that do not strongly activate HVA channels.[6] Additionally, specific blockers for HVA channels can be used if necessary.

FAQ 3: What are the best practices for internal and external recording solutions?

The composition of your recording solutions is critical for isolating and maintaining stable T-type currents.

Solution Component Internal Solution (Pipette) External Solution (Bath) Rationale
Primary Cation 120-140 mM Cs-Methanesulfonate or CsCl[7][10]135-150 mM NaCl or TEA-Cl[11]Cs+ blocks internal K+ channels.[9] Na+ or TEA+ maintains osmolarity externally.
Charge Carrier -2-10 mM CaCl2 or BaCl2Ca2+ is the physiological ion. Ba2+ can be substituted to increase current amplitude and reduce Ca2+-dependent inactivation.
pH Buffer 10 mM HEPES[7]10 mM HEPES[7]Maintain physiological pH (7.2-7.4).
Ca2+ Chelator 5-10 mM EGTA or BAPTA[10]-Prevents Ca2+-dependent inactivation and other intracellular Ca2+-mediated effects.[12]
K+ Channel Blockers 5-20 mM TEA-Cl[7][10]20 mM TEA-Cl, 4 mM 4-AP[10]Broad-spectrum block of K+ channels.
Na+ Channel Blocker -0.5-1 µM TTX[7]Isolates calcium currents from sodium currents.
Energy Source 2-4 mM Mg-ATP, 0.3 mM Li-GTP or Na-GTP[7]10 mM Glucose[11]Supports cellular metabolism and prevents current rundown.

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to resolving specific issues you may encounter during your experiments.

Issue 1: I can't see any T-type currents, or they are very small.

Possible Cause 1: Incorrect Holding Potential.

  • Explanation: T-type channels are largely inactivated at typical resting membrane potentials (-60 to -50 mV).[13][14] To be available for opening, they must first be deinactivated by hyperpolarization.

  • Solution: Set your holding potential to a more negative value, typically between -90 mV and -110 mV, for a sufficient duration (e.g., 1-10 seconds) before applying a depolarizing test pulse.[7][15] This ensures that the channels are in a closed, ready-to-activate state.

Possible Cause 2: Rundown of the Current.

  • Explanation: "Rundown" is a common phenomenon in whole-cell patch-clamp where the current amplitude decreases over time.[14] This can be caused by the dialysis of essential intracellular components into the patch pipette or by Ca2+-dependent mechanisms.

  • Solutions:

    • Include ATP and GTP in your internal solution: These provide energy to the cell and can help maintain channel function.[7]

    • Use a strong intracellular Ca2+ chelator: Including EGTA or BAPTA in your pipette solution will buffer intracellular calcium and reduce Ca2+-dependent inactivation.[10][12]

    • Work quickly: Minimize the time between establishing the whole-cell configuration and recording your data.

    • Consider perforated patch: This technique uses antibiotics like amphotericin B or gramicidin to form small pores in the cell membrane, allowing for electrical access without dialyzing larger intracellular molecules.

Possible Cause 3: Poor Voltage Clamp.

  • Explanation: If the series resistance (access resistance) is too high, the amplifier will not be able to accurately control the cell's membrane potential, leading to erroneous current measurements.

  • Solutions:

    • Monitor series resistance: Continuously monitor the series resistance throughout your experiment. If it increases significantly (e.g., by more than 20%), the data may be unreliable.

    • Use series resistance compensation: Most patch-clamp amplifiers have a circuit to compensate for a portion of the series resistance. Aim for 70-80% compensation without introducing oscillations.

    • Use larger pipette tips: Larger tips generally have lower resistance, but may make it more difficult to obtain a high-resistance seal.[16]

Issue 2: My recordings are unstable, and I'm losing the seal.

Possible Cause 1: Poor Seal Formation.

  • Explanation: A high-resistance "gigaseal" ( >1 GΩ) is essential for low-noise recordings. A poor seal will result in a large, unstable leak current.

  • Solutions:

    • Ensure clean solutions and pipettes: Filter all solutions and use clean glassware.

    • Fire-polish your pipettes: This creates a smooth surface that facilitates a tight seal with the cell membrane.[17]

    • Apply gentle suction: After positioning the pipette on the cell, apply light and steady suction to form the seal.

    • Check your pressure system for leaks: Ensure all tubing and connections in your pressure system are airtight.[18]

Possible Cause 2: Cell Health.

  • Explanation: Unhealthy cells will not tolerate patch-clamping well and will have unstable membranes.

  • Solutions:

    • Use healthy, low-passage cells: For cell lines, ensure they are not over-confluent.

    • Optimize cell isolation procedures: For primary cells, minimize enzymatic digestion times and handle the cells gently.[11][19]

    • Maintain proper temperature and perfusion: Ensure your recording chamber is at the correct temperature and that the perfusion system is running smoothly.

Issue 3: How can I be sure the current I'm blocking is from T-type channels?

Self-Validating Experimental Design:

A robust experimental design includes both positive and negative controls to ensure that your blocker is acting specifically on T-type channels.

  • Voltage Protocol Validation:

    • Activation Curve: Use a protocol where you step to various test potentials from a very negative holding potential (-100 mV). The resulting current-voltage (I-V) relationship should show activation in the characteristic low-voltage range for T-type channels.[15]

    • Inactivation Curve: Use a prepulse protocol where you hold the cell at various potentials before a standard test pulse. This will reveal the voltage-dependence of steady-state inactivation, a key fingerprint of T-type channels.[15]

  • Pharmacological Validation:

    • Use a known T-type channel blocker as a positive control: Mibefradil or NNC 55-0396 can be used as reference compounds, though their selectivity should be considered.[20]

    • Test for non-specific effects: After applying your test compound, check for changes in leak current or the activity of other channels (if they are not blocked).

    • Dose-response curve: Generate a dose-response curve for your compound to determine its potency (IC50).

Part 3: Protocols and Visualizations

Protocol 1: Whole-Cell Voltage-Clamp Recording of T-Type Currents

This protocol is designed for recording T-type currents from a cultured cell line expressing recombinant T-type channels.

  • Preparation:

    • Prepare internal and external solutions as described in the FAQ section.

    • Pull and fire-polish borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.[7]

    • Plate cells on glass coverslips at an appropriate density.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution containing TTX and K+ channel blockers.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell, release the positive pressure and apply gentle suction to form a gigaseal.

    • Compensate for pipette capacitance.

    • Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.

    • Compensate for whole-cell capacitance and series resistance.

  • Data Acquisition:

    • Set the holding potential to -100 mV.

    • To generate an I-V curve, apply a series of 200 ms depolarizing steps from -80 mV to +20 mV in 10 mV increments.

    • Allow the cell to recover at -100 mV for at least 5 seconds between sweeps.

    • To assess the effect of a blocker, first record a stable baseline current, then perfuse the chamber with the external solution containing the test compound and repeat the voltage protocol.

Diagram 1: Experimental Workflow for T-Type Channel Blocker Screening

G cluster_0 Preparation cluster_1 Recording Setup cluster_2 Data Acquisition & Analysis prep1 Prepare Solutions (Internal & External) prep2 Pull & Fire-Polish Pipettes prep1->prep2 prep3 Plate Cells prep2->prep3 setup1 Approach Cell (+ Pressure) prep3->setup1 setup2 Form Gigaseal (>1 GΩ) setup1->setup2 setup3 Rupture Membrane (Whole-Cell) setup2->setup3 setup4 Compensate Capacitance & Series Resistance setup3->setup4 acq1 Record Baseline (I-V Protocol) setup4->acq1 acq2 Apply Blocker acq1->acq2 acq3 Record Post-Blocker (I-V Protocol) acq2->acq3 acq4 Analyze Data (% Inhibition, IC50) acq3->acq4

Caption: Workflow for patch-clamp screening of T-type channel blockers.

Diagram 2: Troubleshooting Logic for Small or Absent T-Type Currents

G decision decision solution solution start Problem: Small or No T-type Current d1 Holding Potential Sufficiently Negative? (-90 to -110 mV) start->d1 s1 Set Holding Potential to -100 mV d1->s1 No d2 Current Rundown Observed? d1->d2 Yes s2 Check Internal Solution (ATP/GTP, Chelator) Consider Perforated Patch d2->s2 Yes d3 Series Resistance < 20 MΩ? d2->d3 No s3 Improve Voltage Clamp: Use Compensation, Discard High Rs Recordings d3->s3 No s4 Investigate Other Causes: Cell Health, Blocker Efficacy d3->s4 Yes

Caption: Decision tree for troubleshooting small T-type currents.

References

  • Activation and inactivation of voltage-operated calcium channels and... - ResearchGate. Available at: [Link]

  • Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc. - SciSpace. Available at: [Link]

  • Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord - Frontiers. Available at: [Link]

  • T-type calcium channel - Wikipedia. Available at: [Link]

  • Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC. Available at: [Link]

  • A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed. Available at: [Link]

  • Cyclic Peptides as T-Type Calcium Channel Blockers: Characterization and Molecular Mapping of the Binding Site | ACS Pharmacology & Translational Science. Available at: [Link]

  • Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells. Available at: [Link]

  • What are T-type calcium channel modulators and how do they work?. Available at: [Link]

  • What are T-type calcium channel blockers and how do they work?. Available at: [Link]

  • 2 Steady-state voltage properties of T-type channels. T-type channels... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Isolation of voltage-activated sodium and calcium currents elicited by... - ResearchGate. Available at: [Link]

  • Molecular Physiology of Low-Voltage-Activated T-type Calcium Channels. Available at: [Link]

  • T-Type Voltage-Gated Calcium Channels: Potential Regulators of Smooth Muscle Contractility - MDPI. Available at: [Link]

  • T-Type Calcium Channels Contribute to Burst Firing in a Subpopulation of Medial Habenula Neurons | eNeuro. Available at: [Link]

  • Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - NIH. Available at: [Link]

  • T-Type Calcium Channels: A Mixed Blessing - PMC. Available at: [Link]

  • How can I measure Calcium current in Cardiomyocytes? - ResearchGate. Available at: [Link]

  • A Fluorescence-Based High-Throughput Screening Assay for the Identification of T-Type Calcium Channel Blockers | Semantic Scholar. Available at: [Link]

  • T-Type Calcium Channels: A Mixed Blessing - MDPI. Available at: [Link]

  • Whole cell IPSC/EPSC recordings from CA3- What internal solution should I use: Cs v K-gluconate, Cl-concentration? | ResearchGate. Available at: [Link]

  • T-Type Calcium Channels Are Required to Maintain Viability of Neural Progenitor Cells. Available at: [Link]

  • Scaling of recovery rates influences T-type Ca2+ channel availability following IPSPs - PMC. Available at: [Link]

  • Pharmacology and Drug Discovery for T-Type Calcium Channels - ResearchGate. Available at: [Link]

  • Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC. Available at: [Link]

  • Pharmacology and drug discovery for T-type calcium channels - PubMed. Available at: [Link]

  • Patching going terribly? 10 common problems and how to fix them – a guide for the beginner - Scientifica. Available at: [Link]

  • Activity-dependent regulation of T-type calcium channels by submembrane calcium ions - PMC. Available at: [Link]

  • Patch clamp techniques for single channel and whole-cell recording - The University of Texas at Dallas. Available at: [Link]

  • T-type calcium channels – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Can anyone help with whole cell patch clamp stability? - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: 5-fluoro BEPIRAPIM (hydrochloride) Metabolite Quantification

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the analytical challenges associated with 5-fluoro BEPIRAPIM (hydrochloride) and its metabolites. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analytical challenges associated with 5-fluoro BEPIRAPIM (hydrochloride) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to support your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses broader conceptual and strategic questions regarding the analysis of 5-fluoro BEPIRAPIM metabolites.

Q1: What are the expected metabolic pathways for 5-fluoro BEPIRAPIM, and how does the fluorine atom influence them?

A1: Based on the metabolism of structurally similar synthetic cannabinoids, the metabolic pathways for 5-fluoro BEPIRAPIM are predicted to primarily involve Phase I reactions.[1] The key transformations to anticipate are:

  • Ester Hydrolysis: The ester linkage is a common site for hydrolysis, which would cleave the molecule, yielding a carboxylic acid metabolite. This is often the predominant metabolic pathway for similar compounds.[1]

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes will likely hydroxylate the pentyl chain at various positions.

  • Oxidative Defluorination: The terminal fluorine on the pentyl chain can be a site for metabolism. This process, known as oxidative defluorination, would replace the fluorine atom with a hydroxyl group, which can then be further oxidized to a carboxylic acid.[1][2] This means you may observe metabolites corresponding to the non-fluorinated parent compound, BEPIRAPIM.

The carbon-fluorine (C-F) bond is exceptionally strong, which can block metabolism at that site, potentially shifting metabolism to other parts of the molecule and increasing the parent compound's half-life.[3] However, its presence also creates unique analytical challenges.

G cluster_phase1 Predicted Phase I Metabolism parent 5-fluoro BEPIRAPIM hydrolysis Ester Hydrolysis Product parent->hydrolysis Esterase hydroxylation Hydroxylated Metabolites parent->hydroxylation CYP450 defluorination Oxidative Defluorination (forms BEPIRAPIM metabolites) parent->defluorination CYP450

Caption: Predicted Phase I metabolic pathways for 5-fluoro BEPIRAPIM.

Q2: What is the most suitable analytical platform for quantifying 5-fluoro BEPIRAPIM and its metabolites?

A2: The gold standard for this application is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[4]

  • Chromatography (LC): Provides the necessary separation of the parent drug from its structurally similar metabolites and from endogenous matrix components.

  • Mass Spectrometry (MS/MS): Offers unparalleled sensitivity and selectivity for detection. High-resolution mass spectrometry (HRMS), such as on a Q-TOF or Orbitrap instrument, is highly recommended, especially during metabolite identification, to determine accurate mass and elemental composition.[1][5] For routine quantification, a sensitive triple quadrupole (QqQ) mass spectrometer is often sufficient and cost-effective.

Q3: Why can standard C18 columns be problematic for fluorinated compounds?

A3: While C18 columns can work, they often provide insufficient resolution between the fluorinated parent drug and its non-fluorinated (defluorinated) metabolite.[6] This is due to their similar polarities. Fluorinated stationary phases, such as Pentafluorophenyl (PFP) columns, are highly recommended. These columns offer alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They often show greater retention for fluorinated compounds compared to their non-fluorinated analogs, a principle known as a "fluorophilic retention mechanism," which can be crucial for resolving critical pairs.[6][7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and sample analysis.

Q4: I'm seeing poor chromatographic peak shape (e.g., tailing, fronting) for my target analytes. What should I do?

A4: Poor peak shape is a common issue that can compromise sensitivity and integration accuracy. Follow this troubleshooting workflow:

G start Problem: Poor Peak Shape check_mobile 1. Check Mobile Phase - Is pH appropriate for analyte pKa? - Is buffer concentration sufficient (10-20 mM)? - Is it freshly prepared? start->check_mobile check_column 2. Evaluate Column - Is the column old or clogged? - Is the stationary phase appropriate? (Consider PFP for fluorinated compounds) check_mobile->check_column check_sample 3. Assess Sample & Injection - Is the injection solvent stronger than the mobile phase? (causes fronting) - Is the column overloaded? (causes tailing) check_column->check_sample check_hardware 4. Inspect Hardware - Are there leaks in the system? - Is there extra-column dead volume (e.g., wrong fittings, long tubing)? check_sample->check_hardware solution Solution: Improved Peak Shape check_hardware->solution

Caption: Troubleshooting workflow for poor chromatographic peak shape.

  • Causality: Peak tailing for basic compounds like 5-fluoro BEPIRAPIM is often caused by secondary interactions with acidic silanols on the silica support of the column. Using a low concentration of an acidic modifier (e.g., 0.1% formic acid) in the mobile phase can protonate the analyte and suppress these interactions. Peak fronting is frequently a result of injecting the sample in a solvent significantly stronger than the initial mobile phase conditions, causing the analyte band to spread before it reaches the column head.

Q5: My mass spectrometer signal is low or inconsistent. How can I improve sensitivity?

A5: Low MS sensitivity can be due to a variety of factors, from sample preparation to instrument settings.

Problem Potential Cause Recommended Solution
Low Signal Intensity Poor Ionization: The analyte may not ionize efficiently in the chosen mode (positive/negative).Test both ESI positive and negative modes. 5-fluoro BEPIRAPIM, with its basic nitrogen atoms, should ionize well in positive mode.
Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization, reducing its signal.[8]Improve sample cleanup (see Q6). Adjust chromatography to move the analyte peak away from regions of high matrix interference. Quantify using the standard addition method or a stable isotope-labeled internal standard.[8]
Suboptimal MS Parameters: Source temperature, gas flows (nebulizer, heater), and voltages are not optimized.Perform a systematic optimization of all source parameters using a neat solution of your analyte.
Inconsistent Signal Source Contamination: Buildup on the ion source or inlet capillary from matrix components.Clean the ion source according to the manufacturer's protocol.
LC Instability: Unstable pump flow or gradient formation.Purge the LC pumps and ensure mobile phase lines are free of air bubbles.

Q6: My results show high variability between replicate injections. What is the likely cause?

A6: High variability often points to issues in sample preparation or carryover.

  • Sample Preparation: Inconsistent extraction recovery is a major source of variability. Ensure your sample preparation protocol (e.g., LLE, SPE) is robust and validated. See the protocol in Part 3 for a recommended starting point. Use of an appropriate internal standard (IS) is critical to correct for this variability. A stable isotope-labeled version of 5-fluoro BEPIRAPIM is ideal; if unavailable, a close structural analog can be used.

  • Carryover: The analyte may adsorb to surfaces in the autosampler or LC system, leading to its appearance in subsequent blank injections. To address this, use a strong needle wash solution in the autosampler (e.g., a high percentage of organic solvent like isopropanol). If carryover persists, a guard column that can be backflushed may be necessary to protect the analytical column from strongly retained matrix components.[9]

Part 3: Experimental Protocols

This section provides detailed methodologies for key experimental workflows.

Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation (PPT)

This protocol is a straightforward method for initial sample cleanup. For cleaner extracts, consider a more rigorous Solid-Phase Extraction (SPE) protocol.

Objective: To remove proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), HPLC-grade, chilled at -20°C

  • Internal Standard (IS) stock solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >12,000 x g)

Procedure:

  • Aliquoting: Pipette 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.

  • Spiking IS: Add 10 µL of the working Internal Standard solution to the plasma and briefly vortex.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of ACN to plasma is a common starting point.

  • Mixing: Vortex the tube vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will create a solid pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully pipette the supernatant (the clear liquid) into a clean tube or a 96-well plate. Be careful not to disturb the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted sample one last time (14,000 x g for 5 min) to pellet any remaining particulates.

  • Injection: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

G start Plasma Sample (100 µL) step1 Add Internal Standard start->step1 step2 Add 300 µL Cold Acetonitrile step1->step2 step3 Vortex (60s) step2->step3 step4 Centrifuge (10 min, 4°C) step3->step4 step5 Transfer Supernatant step4->step5 step6 Evaporate to Dryness (N2) step5->step6 step7 Reconstitute in Mobile Phase step6->step7 end Inject into LC-MS/MS step7->end

Caption: Workflow for Protein Precipitation of plasma samples.

Protocol 2: Recommended Starting LC-MS/MS Method

This method provides a robust starting point for separating and detecting 5-fluoro BEPIRAPIM and its primary metabolites. Optimization will be required for your specific application and instrument.

Parameter Recommended Setting Rationale
LC Column Pentafluorophenyl (PFP), e.g., 100 x 2.1 mm, < 3 µmProvides superior selectivity for fluorinated compounds and their metabolites.[6][7]
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier improves peak shape for basic analytes and promotes positive ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 8 minutes, hold 2 min, re-equilibrateA generic gradient to elute compounds across a range of polarities. Must be optimized.
Column Temp. 40°CReduces mobile phase viscosity and can improve peak efficiency.[10]
Injection Vol. 5 µLA small volume to minimize solvent effects and column overload.
Ionization Mode Electrospray Ionization (ESI), PositiveThe molecule contains basic nitrogens that are readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)For quantification, provides the best sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
MS/MS Transitions To be determined empiricallyInfuse a standard solution of 5-fluoro BEPIRAPIM to find the precursor ion [M+H]+ and optimize collision energy to identify the most stable and abundant product ions.

References

  • Regalado, E. L., et al. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
  • Hassan, S., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. ACS Chemical Neuroscience.
  • Hassan, S., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (Ca(V)3) Inhibitors. University of Otago.
  • Kierkegaard, A., et al. (2024). Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). Environmental Science & Technology. [Link]

  • Nogueira, R., et al. (2015). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]

  • Hur, K.-H., et al. (2022). Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents. Pharmaceuticals. [Link]

  • Pataj, Z., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanine derivatives on zwitterionic chiral stationary phases. Journal of Chromatography A. [Link]

  • Hur, K.-H., et al. (2022). Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents. MDPI. [Link]

  • Arome Science. (2025). PFAS Analysis: Challenges in Detecting Forever Chemicals. Arome Science. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Hassan, S., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. PubMed. [Link]

  • ResearchGate. (2016). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL- 2), and Their Analogues Are T-Type Calcium Channel (Ca V 3) Inhibitors | Request PDF. ResearchGate. [Link]

  • McKay, G., et al. (2018). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology. [Link]

  • Kierkegaard, A., et al. (2024). Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). ACS Publications. [Link]

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Geng, X., et al. (2026). Uncovering Overlooked Fluorinated Compounds by Multi-Strategy Nontarget Screening in an Urban River System in China. Environmental Science & Technology. [Link]

  • Harahap, Y., et al. (2020). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Pharmacia. [Link]

  • Ciccolini, J., et al. (2009). Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. Journal of Chromatography B. [Link]

  • Patel, D., et al. (2016). Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. The Pharma Innovation. [Link]

  • Purdue University. (n.d.). DEVELOPMENT OF PAPER SPRAY MASS SPECTROMETRY CARTRIDGES WITH SOLID PHASE EXTRACTION FOR DRUG SCREENING APPLICATIONS. Purdue University. [Link]

  • Carlier, J., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • University of Freiburg. (n.d.). Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE. University of Freiburg. [Link]

  • Varghese, E., et al. (2020). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites. [Link]

  • Hasegawa, K., et al. (2014). Identification and quantitation of 5-fluoro-ADB, one of the most dangerous synthetic cannabinoids, in the stomach contents. Forensic Toxicology. [Link]

  • Liu, K., et al. (2012). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis. [Link]

  • Besson, A., et al. (2018). Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method. Analytical and Bioanalytical Chemistry. [Link]

  • Payne, L. D., et al. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. [Link]

  • Hong Kong West Cluster. (2024). SPECIMEN COLLECTION AND HANDLING PROCEDURE FOR PLASMA 5-FLUOROURACIL (5-FU). Hong Kong West Cluster. [Link]

  • Protti, M., et al. (2025). Volumetric absorptive microsampling for in vitro metabolism of the recent synthetic cannabinoid receptor agonist 5F-PB-22. University of Bologna. [Link]

  • Widmer, N., et al. (2021). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines | Request PDF. ResearchGate. [Link]

Sources

Troubleshooting

Addressing variability in 5-fluoro BEPIRAPIM (hydrochloride) dose-response

Welcome to the technical support guide for 5-fluoro BEPIRAPIM (hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for dose-respon...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-fluoro BEPIRAPIM (hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for dose-response variability encountered during in-vitro experiments. This guide offers FAQs for rapid issue resolution and detailed protocols to ensure experimental robustness.

Introduction

5-fluoro BEPIRAPIM (hydrochloride), also known as NNL-2, is an analytical reference standard structurally classified as a synthetic cannabinoid.[1] While it shares structural similarities with synthetic cannabinoid receptor agonists (SCRAs), its primary mechanism of action appears to be complex, with evidence suggesting it functions as an inhibitor of T-type calcium channels (CaV3).[2][3][4][5] This dual pharmacology can contribute to variability in experimental outcomes. This guide will help you navigate potential challenges and achieve more consistent and reliable data.

I. Frequently Asked Questions (FAQs)

Here are some common questions and answers to help you quickly troubleshoot issues with 5-fluoro BEPIRAPIM dose-response experiments.

Q1: Why am I observing significant variability in my IC50/EC50 values for 5-fluoro BEPIRAPIM between experiments?

Variability in IC50 or EC50 values is a common issue in cell-based assays and can arise from several factors.[6] For 5-fluoro BEPIRAPIM, this can be particularly pronounced due to its specific properties. Key contributors to this variability include:

  • Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency at the time of treatment, and media composition can all impact cellular response.[7]

  • Compound Handling and Storage: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.

  • Solubility Issues: Poor solubility of 5-fluoro BEPIRAPIM in aqueous media can lead to inaccurate concentrations in your assays.

  • Assay-Specific Parameters: Incubation time, the type of viability assay used, and even pipetting technique can introduce variability.[7][8]

Q2: What is the recommended solvent for preparing 5-fluoro BEPIRAPIM (hydrochloride) stock solutions?

According to supplier information, 5-fluoro BEPIRAPIM (hydrochloride) is soluble in the following organic solvents:

  • DMF: 30 mg/mL

  • DMSO: 25 mg/mL

  • Ethanol: 20 mg/mL[1]

For cell-based assays, DMSO is the most commonly used solvent. It is crucial to prepare a high-concentration stock solution and then dilute it in your culture medium to the final desired concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that could cause solvent-induced cytotoxicity (typically ≤ 0.1%).[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7]

Q3: What are the known molecular targets of 5-fluoro BEPIRAPIM? Could off-target effects be contributing to my results?

While structurally classified as a synthetic cannabinoid, 5-fluoro BEPIRAPIM and its analogues have demonstrated activity as inhibitors of T-type calcium channels (CaV3).[2][3][4][5] Some studies have shown that it has low potency as a cannabinoid receptor agonist.[4][5] It is plausible that at higher concentrations, off-target effects could contribute to the observed cellular response.[2][9] When interpreting your data, consider the possibility of polypharmacology, especially if your dose-response curves exhibit unusual shapes or if the observed effects do not align with the known pharmacology of T-type calcium channel inhibition.

Q4: How stable is 5-fluoro BEPIRAPIM in solution?

The supplier states that in its crystalline solid form, 5-fluoro BEPIRAPIM is stable for at least 5 years when stored at -20°C.[1] However, the stability in solution, particularly at working concentrations in cell culture media, may be different. It is recommended to prepare fresh dilutions from a frozen stock for each experiment to minimize the potential for degradation.

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations to help you systematically address dose-response variability.

Guide 1: Optimizing Compound Handling and Preparation

Inconsistent compound concentration is a primary source of variability. This guide will help you ensure that the concentration of 5-fluoro BEPIRAPIM you are adding to your cells is accurate and consistent.

Protocol 1.1: Preparation of 5-fluoro BEPIRAPIM Stock and Working Solutions
  • Prepare a High-Concentration Stock Solution:

    • Allow the solid 5-fluoro BEPIRAPIM (hydrochloride) to equilibrate to room temperature before opening the vial.

    • Using a calibrated balance, weigh out the desired amount of the compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquot and Store Stock Solution:

    • Aliquot the stock solution into small, single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Fresh Working Solutions for Each Experiment:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Ensure thorough mixing at each dilution step.

  • Vehicle Control:

    • Prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.

Guide 2: Standardizing Cell Culture and Assay Procedures

Biological variability is inherent in cell-based assays. Standardizing your procedures can help minimize this.

Key Considerations for Standardization:
ParameterRecommendationRationale
Cell Passage Number Use cells within a consistent and narrow passage number range for a set of experiments.High passage numbers can lead to genetic drift and altered cellular phenotypes and drug responses.
Cell Seeding Density Ensure a homogenous single-cell suspension before plating and maintain consistent seeding density across all wells and experiments.Cell density can affect growth rates and drug sensitivity.
Incubation Time Use a consistent incubation time with the compound for all experiments.The effect of a compound can be time-dependent.[8]
Assay Readout Use the same cell viability or functional assay for all experiments.Different assays measure different aspects of cell health and can yield different results.[8]
Protocol 2.1: Standardized Cell Plating and Treatment
  • Cell Culture Maintenance:

    • Culture cells under consistent conditions (e.g., temperature, CO2, humidity).

    • Regularly test for mycoplasma contamination.

  • Cell Plating:

    • Trypsinize and count cells using a consistent method.

    • Prepare a homogenous cell suspension and plate the same number of cells in each well.

    • Allow cells to adhere and resume logarithmic growth for a consistent period (e.g., 24 hours) before treatment.

  • Compound Treatment:

    • Remove the old media and add fresh media containing the desired concentrations of 5-fluoro BEPIRAPIM or vehicle control.

    • Ensure consistent volumes in all wells.

  • Incubation:

    • Incubate the plates for the predetermined duration of the experiment.

Guide 3: Investigating Potential Off-Target Effects

If you suspect that the observed effects of 5-fluoro BEPIRAPIM are not solely due to its known targets, consider the following experimental approaches.

Workflow for Investigating Off-Target Effects

Caption: Workflow for investigating potential off-target effects.

Experimental Approaches:
  • Use of Antagonists: If you hypothesize that cannabinoid receptors are involved, co-treat cells with 5-fluoro BEPIRAPIM and a specific CB1 or CB2 receptor antagonist. A reversal of the observed effect would suggest the involvement of that receptor.

  • Signaling Pathway Analysis: Investigate downstream signaling pathways associated with both T-type calcium channels and potential off-targets. For example, measure changes in intracellular calcium levels or cAMP production.

IV. Mechanistic Insights

Understanding the potential mechanisms of action of 5-fluoro BEPIRAPIM is crucial for interpreting your data.

Signaling Pathways of 5-fluoro BEPIRAPIM

The primary reported mechanism of action for 5-fluoro BEPIRAPIM is the inhibition of T-type calcium channels. However, its structural similarity to synthetic cannabinoids suggests the potential for interaction with the endocannabinoid system.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Space CaV3 T-type Ca2+ Channel Ca_ion Ca2+ Influx CaV3->Ca_ion Blocks CB1R CB1 Receptor AC Adenylyl Cyclase CB1R->AC Inhibition Cellular_Response Cellular Response Ca_ion->Cellular_Response cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response Bepi 5-fluoro BEPIRAPIM Bepi->CaV3 Inhibition Bepi->CB1R Potential Weak Agonism

Caption: Potential signaling pathways of 5-fluoro BEPIRAPIM.

Explanation of Pathways:

  • T-type Calcium Channel Inhibition: By inhibiting CaV3 channels, 5-fluoro BEPIRAPIM can block the influx of calcium ions into the cell. This can modulate a variety of cellular processes, including neuronal excitability and hormone secretion.

  • Potential Cannabinoid Receptor Interaction: As a weak agonist at cannabinoid receptors, 5-fluoro BEPIRAPIM could potentially lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is a hallmark of CB1 receptor activation.

By carefully controlling your experimental variables and considering the complex pharmacology of 5-fluoro BEPIRAPIM, you can achieve more reproducible and reliable dose-response data.

References

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL- 2), and Their Analogues Are T-Type Calcium Channel (Ca V 3) Inhibitors. ACS Chemical Neuroscience, 13(9), 1395–1409.
  • Kevin, R. C., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology, 13, 1046676.
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2025, February 19). Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? Retrieved from [Link]

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitor. ACS Chemical Neuroscience, 13(9), 1395-1409.
  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. PubMed. Retrieved from [Link]

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. ACS Publications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Pharmacological Guide: 5-fluoro BEPIRAPIM (hydrochloride) in the Context of Synthetic Cannabinoid Receptor Agonists

This guide provides an in-depth comparative analysis of 5-fluoro BEPIRAPIM (hydrochloride), also known as NNL-2, placing its pharmacological profile in context with other classes of synthetic cannabinoids. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 5-fluoro BEPIRAPIM (hydrochloride), also known as NNL-2, placing its pharmacological profile in context with other classes of synthetic cannabinoids. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships behind its unique activities and outlines the experimental frameworks used for its characterization.

Introduction: A Divergence from the Classical SCRA Profile

Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of psychoactive substances, primarily designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by acting as potent agonists of the cannabinoid type 1 (CB1) receptor.[1] The evolution of these compounds has been marked by chemical modifications aimed at increasing receptor affinity and efficacy, often leading to potencies far exceeding that of THC.[1][2] A common strategy in this chemical evolution is the incorporation of a terminal fluorine atom on the N-alkyl chain, which in many SCRA families, such as the naphthoylindoles (e.g., JWH-018 vs. AM-2201), significantly enhances CB1 binding affinity.[3][4]

5-fluoro BEPIRAPIM (5F-BEPIRAPIM) emerges as an outlier. While structurally classified as a synthetic cannabinoid, its pharmacological activity deviates significantly from the high-efficacy CB1 agonist profile that defines most SCRAs.[5] Recent comprehensive studies have revealed that 5F-BEPIRAPIM exhibits low potency at cannabinoid receptors and possesses a distinct, potent inhibitory activity at an off-target site: the T-type calcium channels (CaV3).[6][7][8]

This guide dissects the pharmacological data of 5F-BEPIRAPIM, comparing it directly with canonical SCRAs to highlight its unique profile. We will explore its interactions with cannabinoid receptors, detail its unexpected activity at CaV3 channels, and provide the detailed experimental methodologies required to validate these findings, thereby offering a clear perspective on its potential utility not as a cannabimimetic, but as a scaffold for novel therapeutic development.

Section 1: The Unique Pharmacological Signature of 5-fluoro BEPIRAPIM

The defining characteristic of 5F-BEPIRAPIM is its dual, yet functionally distinct, interaction with two separate target families. This profile sets it apart from traditional SCRAs, which are typically optimized for singular, high-potency action at CB1 receptors.

Interaction with Cannabinoid Receptors (CB1/CB2): A Profile of Low Affinity and Potency

Unlike highly potent SCRAs that exhibit nanomolar or even picomolar binding affinities for CB1, 5F-BEPIRAPIM and its analogs demonstrate significantly weaker interactions.

  • Binding Affinity: Studies have shown that BEPIRAPIM analogs, including the 5-fluoro variant, possess only micromolar affinities for both CB1 and CB2 receptors.[6][7] This indicates a binding affinity that is several orders of magnitude lower than that of common SCRAs like JWH-018 or CP 55,940. Interestingly, in the BEPIRAPIM series, the addition of the 5-fluoro group did not substantially alter CB1 binding affinity when compared to its non-fluorinated parent compound, MEPIRAPIM.[9] This is a stark contrast to other SCRA classes where such a modification is a predictable strategy for increasing potency.[3]

  • Functional Activity: In functional assays that measure receptor activation (e.g., membrane potential assays), 5F-BEPIRAPIM is characterized as a low-potency agonist at both CB1 and CB2 receptors.[6][8][9] This means that high concentrations of the compound are required to elicit even a partial agonist response.

  • In Vivo Evidence: The most compelling evidence for its minimal central CB1 activity comes from in vivo cannabimimetic mouse models. A hallmark of central CB1 receptor activation by SCRAs is the induction of hypothermia.[10] While its parent compound MEPIRAPIM induced a mild hypothermic response only at very high doses (30 mg/kg), 5F-BEPIRAPIM failed to produce any hypothermia, strongly suggesting a lack of significant central CB1 receptor engagement in a living system.[6][7][8]

Off-Target Activity: Potent Inhibition of T-Type Calcium Channels (CaV3)

The most scientifically intriguing aspect of 5F-BEPIRAPIM is its potent inhibitory effect on T-type calcium channels (CaV3).[6][7] These voltage-gated ion channels are critical in regulating neuronal excitability and have been identified as therapeutic targets for conditions like epilepsy and neuropathic pain.[9][11]

The discovery that 5F-BEPIRAPIM and several of its analogs are effective CaV3 inhibitors repositions this molecular scaffold.[6] Instead of being a weak SCRA, it represents a novel pharmacophore for the development of CaV3-targeting therapeutics. Its minimal activity at CB1 receptors is advantageous in this context, as it reduces the likelihood of undesirable psychoactive side effects that complicate the therapeutic development of many cannabinoid-based drugs.

cluster_0 5-fluoro BEPIRAPIM cluster_1 Biological Targets main 5-fluoro BEPIRAPIM (NNL-2) CB Cannabinoid Receptors (CB1 & CB2) main->CB  Low Potency Agonism (Micromolar Affinity) CaV T-Type Calcium Channels (CaV3) main->CaV  Potent Inhibition (Primary Activity) A Compound Acquisition B In Vitro Receptor Binding Assay (Determine Ki) A->B C In Vitro Functional Assay (Determine EC50, Emax) B->C D In Vivo Cannabimimetic Assay (Mouse Hypothermia) C->D CB1 Activity Confirmation E Off-Target Screening (e.g., CaV3 Inhibition Assay) C->E Investigate Anomalies F Comprehensive Pharmacological Profile D->F E->F

Caption: Standard workflow for pharmacological characterization.
Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

Principle: This is a competitive assay where the test compound (e.g., 5F-BEPIRAPIM) competes with a radiolabeled ligand (e.g., [³H]CP 55,940), which has a known high affinity for the receptor. The ability of the test compound to displace the radioligand is measured, and from this, its own affinity is calculated.

Step-by-Step Methodology:

  • Cell Culture & Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.

    • Rationale: Using a cell line that does not endogenously express the receptor but has been engineered to do so provides a clean, specific system for studying the target.

    • Harvest the cells and homogenize them in a buffer to create a cell membrane preparation containing the receptors. Centrifuge and resuspend the membrane pellet in an assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add a fixed, low concentration of the radioligand [³H]CP 55,940 to each well.

    • Add the test compound (5F-BEPIRAPIM) in a range of increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Rationale: A concentration curve is necessary to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Include control wells: "total binding" (no test compound) and "non-specific binding" (a high concentration of a known non-radiolabeled agonist to displace all specific binding).

  • Incubation & Harvesting:

    • Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

    • Self-Validation: The assay is validated by the inclusion of a known standard compound, ensuring that its calculated Ki falls within the expected range.

Protocol: In Vivo Mouse Hypothermia Assay

Objective: To assess the central CB1 receptor agonist activity of a compound.

Principle: Activation of CB1 receptors in the central nervous system, particularly the hypothalamus, leads to a characteristic, dose-dependent decrease in core body temperature. This is a robust and reliable proxy for in vivo cannabimimetic activity.

Step-by-Step Methodology:

  • Animal Acclimation:

    • House male C57BL/6 mice in a temperature-controlled environment (e.g., 21-23°C) for at least one week before the experiment.

    • Rationale: Stable baseline body temperatures are critical for detecting drug-induced changes.

  • Baseline Temperature Measurement:

    • Measure the baseline core body temperature of each mouse using a rectal probe lubricated with mineral oil. Repeat measurements until a stable reading is obtained.

  • Drug Administration:

    • Prepare the test compound (5F-BEPIRAPIM) and a vehicle control (e.g., a solution of ethanol, Kolliphor EL, and saline) for intraperitoneal (i.p.) injection.

    • Administer a specific dose of the test compound or vehicle to the mice. Use multiple dose groups to assess dose-dependency.

  • Post-Injection Monitoring:

    • Measure rectal temperature at set time points after injection (e.g., 30, 60, 90, 120, 180, and 240 minutes).

    • Rationale: This time course allows for the observation of the onset, peak, and duration of the hypothermic effect.

  • Data Analysis:

    • For each mouse, calculate the change in temperature (ΔT) from its baseline at each time point.

    • Compare the ΔT between the vehicle-treated group and the drug-treated groups using statistical analysis (e.g., two-way ANOVA with post-hoc tests).

    • A statistically significant decrease in temperature compared to the vehicle group indicates central CB1 agonist activity. The absence of such a decrease, as observed with 5F-BEPIRAPIM, is a key negative result. [8]

Conclusion and Future Directions

5-fluoro BEPIRAPIM (hydrochloride) stands as a compelling case study in pharmacological divergence. Although it originates from the chemical space of synthetic cannabinoids, its functional profile is not that of a classical SCRA. Its defining features are:

  • Minimal CB1/CB2 Agonist Activity: It exhibits low, micromolar binding affinity and low potency at cannabinoid receptors, a conclusion supported by both in vitro and in vivo experimental data. [6][8]2. Potent T-Type Calcium Channel Inhibition: Its primary mechanism of action appears to be the inhibition of CaV3 channels, making it a molecule of interest for non-cannabinoid therapeutic targets. [6][7] For researchers in the field, 5F-BEPIRAPIM should not be considered a tool for probing the cannabinoid system. Instead, its value lies in its potential as a lead compound for the development of novel CaV3 inhibitors. Its unique profile—combining a novel scaffold with minimal CB1-mediated psychoactive liability—makes it and its analogs promising candidates for further investigation in the fields of epilepsy, neuropathic pain, and other disorders linked to CaV3 channel dysfunction. [9][11]

References

  • University of Otago. (2022, May 4). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (Ca(V)3) Inhibitors.
  • ACS Publications. (2022, April 20). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. ACS Chemical Neuroscience.
  • PubMed. (2022, May 4). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. ACS Chemical Neuroscience.
  • ConnectSci. (2014, May 22). Bioisosteric Fluorine in the Clandestine Design of Synthetic Cannabinoids.
  • ACS Publications. (2022, April 20). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.
  • ACS Publications. (2022, April 20). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitor.
  • ResearchGate. (2026, February 7).
  • ResearchGate. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL- 2), and Their Analogues Are T-Type Calcium Channel (Ca V 3) Inhibitors | Request PDF.
  • Cayman Chemical. 5-fluoro BEPIRAPIM (hydrochloride) (CAS 2365471-74-3).
  • PMC. MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy.
  • Wikipedia. Synthetic cannabinoids.
  • European Union. (2025, June 15). Synthetic cannabinoids and 'Spice' drug profile.
  • PMC. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay.
  • PMC. (2017, March 10). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA.

Sources

Comparative

Validation of 5-fluoro BEPIRAPIM (hydrochloride) as a CaV3 Inhibitor

A Publish Comparison Guide for Drug Discovery & Electrophysiology Executive Summary 5-fluoro BEPIRAPIM (hydrochloride) (also known as NNL-2 ) represents a pivotal case in "scaffold hopping." Originally synthesized as a p...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Discovery & Electrophysiology

Executive Summary

5-fluoro BEPIRAPIM (hydrochloride) (also known as NNL-2 ) represents a pivotal case in "scaffold hopping." Originally synthesized as a putative synthetic cannabinoid receptor agonist (SCRA), rigorous pharmacological profiling has reclassified it as a pan-CaV3 (T-type) calcium channel inhibitor with negligible activity at cannabinoid receptors (CB1/CB2).

This guide validates 5-fluoro BEPIRAPIM as a non-psychoactive research tool for probing CaV3.1, CaV3.2, and CaV3.3 channels. Unlike traditional cannabinoids (e.g.,


-THC) that modulate calcium channels via GPCR-dependent pathways, 5-fluoro BEPIRAPIM acts as a direct pore blocker. While its potency is in the low micromolar range (comparable to Mibefradil ), its unique indole-piperazine scaffold offers a novel chemical space distinct from the classic diphenylbutylpiperidines (e.g., Pimozide ).

Compound Profile & Mechanism

Chemical Identity
  • IUPAC Name: (4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone hydrochloride

  • Molecular Weight: 443.99 g/mol (free base) / ~480.4 g/mol (HCl salt)

  • Solubility: DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Aqueous buffers (requires pre-dilution).

Mechanism of Action

5-fluoro BEPIRAPIM functions as a state-dependent inhibitor of the CaV3 subfamily. It preferentially binds to the channel in its inactivated state, stabilizing the non-conducting conformation. This mechanism is critical for dampening high-frequency neuronal firing (e.g., in epilepsy or neuropathic pain) while sparing low-frequency physiological transmission.

Structural Divergence (The "Cannabinoid Paradox")

Unlike its parent compound MEPIRAPIM , which retains some cannabinoid affinity, the addition of the 5-fluoro group and specific side-chain configurations in 5-fluoro BEPIRAPIM abolishes CB1 receptor activation.

Mechanism Scaffold Indole-Piperazine Scaffold CB1 CB1 Receptor (Psychoactive) Scaffold->CB1 Structural Mismatch CaV3 CaV3 T-Type Channels (Antiepileptic/Analgesic) Scaffold->CaV3 Direct Pore Block NoBind Negligible Binding CB1->NoBind Inhibition Inhibition (>70% @ 10µM) CaV3->Inhibition

Figure 1: Divergent Pharmacology. The indole-piperazine scaffold of 5-fluoro BEPIRAPIM avoids the CB1 receptor (eliminating psychoactivity) while selectively targeting the CaV3 pore.

Comparative Performance Analysis

The following table contrasts 5-fluoro BEPIRAPIM with industry-standard CaV3 inhibitors.

Feature5-fluoro BEPIRAPIM TTA-P2 Mibefradil Z944
Primary Target Pan-CaV3 (3.1, 3.2, 3.3)Selective CaV3.1/3.2Pan-CaV3 & L-typePan-CaV3
Potency (IC50) ~2 – 10 µM ~100 nM1 – 3 µM~50 – 150 nM
Selectivity High vs. CB1/CB2High vs. CaV1/CaV2Low (Hits CaV1/NaV)High
Mechanism State-dependent BlockState-dependent BlockPore BlockState-dependent
Use Case Novel Scaffold Validation Potency StandardHistorical ControlClinical Benchmark
Psychoactivity Negligible (Non-cannabimimetic)NoneNoneNone

Verdict: 5-fluoro BEPIRAPIM is not a replacement for high-potency nanomolar blockers like TTA-P2. Instead, it is a validation tool for checking "off-target" effects of cannabinoid-like molecules and for studying the indole-piperazine pharmacophore. It is effectively a "clean" version of MEPIRAPIM.

Experimental Validation Protocols

To validate this compound in your lab, follow this two-tier screening workflow.

Tier 1: High-Throughput FLIPR Calcium Assay

Used for rapid IC50 estimation and hit confirmation.

  • Cell Line: HEK293 stably expressing human CaV3.1, CaV3.2, or CaV3.3.[1]

  • Dye Loading: Load cells with Calcium 6 assay dye (Molecular Devices) for 45 mins at 37°C.

  • Compound Prep: Dissolve 5-fluoro BEPIRAPIM in DMSO to 10 mM stock. Serial dilute in HBSS/HEPES buffer (final DMSO < 0.1%).

  • Baseline: Record fluorescence for 10s.

  • Addition: Add compound (e.g., 10 µM) and incubate for 20 mins.

  • Stimulation: Add 10 mM CaCl₂ (or high K+ if using voltage-gated protocol) to trigger influx.

  • Readout: Calculate % inhibition relative to Vehicle (0% inhibition) and NNC 55-0396 (100% inhibition).

    • Expected Result: >70% inhibition at 10 µM.[1][2]

Tier 2: Whole-Cell Patch Clamp (The Gold Standard)

Used to determine state-dependence and precise kinetics.

Solutions:

  • Internal (Pipette): 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2).

  • External (Bath): 140 mM NaCl, 10 mM CaCl₂, 10 mM HEPES, 4 mM KCl (pH 7.4). Note: Use 10 mM Ca²⁺ to amplify T-type currents.

Protocol:

  • Seal & Break-in: Achieve GΩ seal; rupture membrane for whole-cell configuration.

  • Holding Potential: Hold at -100 mV (to recruit all channels) and -80 mV (to induce steady-state inactivation).

  • Pulse: Depolarize to -30 mV for 150 ms every 10 seconds.

  • Perfusion: Apply 5-fluoro BEPIRAPIM via gravity-fed perfusion system.

  • Analysis: Measure peak current amplitude.

    • Calculation:

      
      .
      
    • Note: Inhibition should be significantly stronger when holding at -80 mV (inactivated state) compared to -100 mV (resting state), confirming state-dependent binding .

Workflow Start Compound Preparation (10 mM DMSO Stock) FLIPR Tier 1: FLIPR Calcium Flux (Screening @ 10 µM) Start->FLIPR Decision Inhibition > 50%? FLIPR->Decision Decision->Start No (Discard) Patch Tier 2: Whole-Cell Patch Clamp (IC50 Determination) Decision->Patch Yes Data Output: State-Dependence & Selectivity Patch->Data

Figure 2: Validation Workflow. A systematic approach to confirming CaV3 inhibition, moving from high-throughput fluorescence to high-fidelity electrophysiology.

References

  • Kevin, R. C., et al. (2022). "Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors."[3][4][5] ACS Chemical Neuroscience, 13(9), 1395–1409.[4][6][7][8]

  • Harman, T., et al. (2023). "MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy."[9] Frontiers in Pharmacology, 14.

  • Cayman Chemical. "5-fluoro BEPIRAPIM (hydrochloride)

  • Gomora, J. C., et al. (2001). "Block of cloned human T-type calcium channels by succinimide antiepileptic drugs." Molecular Pharmacology, 60(5), 1121-1132. (Reference for Ethosuximide comparison).

Sources

Validation

5-fluoro BEPIRAPIM vs. Zonisamide: A Comparative Guide for T-Type Channel Inhibition

This guide provides a technical comparison between 5-fluoro BEPIRAPIM (hydrochloride) —a novel, synthetic indole-based scaffold—and Zonisamide , an established clinical anticonvulsant, focusing on their efficacy as T-typ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 5-fluoro BEPIRAPIM (hydrochloride) —a novel, synthetic indole-based scaffold—and Zonisamide , an established clinical anticonvulsant, focusing on their efficacy as T-type calcium channel (Cav3) inhibitors.

Executive Summary

5-fluoro BEPIRAPIM (NNL-2) has emerged as a potent, non-cannabimimetic inhibitor of Cav3 channels, offering a focused alternative to the broad-spectrum anticonvulsant Zonisamide . While Zonisamide remains a clinical staple for epilepsy due to its multi-modal mechanism (Na+ channel block, carbonic anhydrase inhibition, and modest T-type block), 5-fluoro BEPIRAPIM demonstrates significantly higher potency (low micromolar IC50) and improved selectivity for Cav3 subtypes over cannabinoid receptors (CB1/CB2), addressing the toxicity concerns associated with its structural class.

Compound Profiles

Zonisamide (The Clinical Standard)
  • Class: Sulfonamide (1,2-benzisoxazole derivative).

  • Status: FDA-approved (Adjunctive therapy for partial seizures).

  • Mechanism: Multi-target. Blocks voltage-sensitive sodium channels (VSSC) and T-type calcium channels (Cav3.1–3.3). Weak carbonic anhydrase inhibitor.

  • Key Limitation: Low affinity for T-type channels (IC50 > 10 µM) and lack of specificity, leading to off-target metabolic effects.

5-fluoro BEPIRAPIM (The Novel Scaffold)[1][2][3][4][5]
  • Class: Synthetic Indole-Piperazine (Structurally related to synthetic cannabinoids like MEPIRAPIM).

  • Status: Preclinical / Research Tool (Analytical Reference Standard).

  • Mechanism: Potent inhibition of Cav3.1, Cav3.2, and Cav3.3 channels.[1][2][3]

  • Key Advantage: Engineered to strip away cannabimimetic activity. Unlike its predecessors, it exhibits negligible affinity for CB1/CB2 receptors, isolating the T-type blocking effect for targeted neurological research.

Performance Comparison: Quantitative Analysis

The following data contrasts the inhibitory potency (IC50) of both compounds against human recombinant T-type channels.

Table 1: Comparative Potency (IC50 Values)
Target Channel5-fluoro BEPIRAPIM (SB2193F) [1]Zonisamide [2][3]Relative Potency
Cav3.1 (α1G) 2.3 µM ~16 – 50 µM~7x - 20x Higher
Cav3.2 (α1H) 3.0 µM ~30 – 50 µM~10x Higher
Cav3.3 (α1I) 8.6 µM > 50 µMSignificant
CB1 Receptor > 30 µM (Negligible)No ActivityN/A
Primary Mode State-dependent BlockState-dependent BlockComparable

Note: Zonisamide's IC50 is highly dependent on the membrane holding potential. It binds preferentially to the inactivated state, meaning its effective potency increases in depolarized (pathological) neurons. 5-fluoro BEPIRAPIM also exhibits state-dependence but maintains a lower baseline IC50.

Mechanistic Insight & Pathway Visualization

Mechanism of Action

Both compounds target the pore-forming α1 subunit of the Cav3 complex. However, their downstream effects differ due to selectivity.

  • Zonisamide: Reduces repetitive neuronal firing by prolonging the inactivated state of Na+ channels and dampening T-type Ca2+ currents ("Window current").

  • 5-fluoro BEPIRAPIM: Directly suppresses low-voltage-activated (LVA) Ca2+ influx, preventing the "burst firing" mode characteristic of absence seizures and neuropathic pain, without activating the CB1 receptor pathways associated with psychoactivity.

Diagram: T-Type Channel Inhibition Pathway

The following diagram illustrates the differential impact of these inhibitors on neuronal excitability.

T_Type_Inhibition Membrane_Depol Membrane Depolarization (-60mV to -40mV) Cav3_Open Cav3 Channel Opening (Resting State) Membrane_Depol->Cav3_Open Activates Ca_Influx Ca2+ Influx Cav3_Open->Ca_Influx Burst_Firing Burst Firing (Seizure/Pain Signal) Ca_Influx->Burst_Firing Zonisamide Zonisamide (Low Affinity) Zonisamide->Cav3_Open Weak Block (Inactivated State) BEPIRAPIM 5-fluoro BEPIRAPIM (High Affinity) BEPIRAPIM->Cav3_Open Potent Block (IC50 ~2.3µM) CB1_Receptor CB1 Receptor (Psychoactivity) BEPIRAPIM->CB1_Receptor Negligible Binding (>30µM)

Caption: 5-fluoro BEPIRAPIM provides potent, direct inhibition of Cav3 opening without engaging CB1 receptors, unlike Zonisamide which acts as a weaker, multi-modal modulator.

Experimental Protocols

To validate the superior potency of 5-fluoro BEPIRAPIM, the following self-validating workflow is recommended. This protocol mirrors the methodology used in the characterization of NNL-2 (Kevin et al., 2022).

Phase 1: High-Throughput Calcium Flux Screening

Objective: Rapidly determine IC50 values across Cav3 subtypes.

  • Cell Line: HEK293 cells stably transfected with human Cav3.1, Cav3.2, or Cav3.3.

  • Reagent Prep: Dissolve 5-fluoro BEPIRAPIM (HCl) in DMSO to 10 mM stock. Serial dilute in HBSS (pH 7.4) + 2.5 mM Probenecid.

  • Dye Loading: Incubate cells with Calcium-5 dye (Molecular Devices) for 1 hour at 37°C.

  • Assay:

    • Inject compound (0.01 µM – 30 µM).

    • Incubate 20 mins.

    • Stimulate with high K+ / Ca2+ buffer to trigger channel opening.

    • Read: Measure fluorescence (RFU) on FLIPR Tetra or FlexStation 3.

  • Validation: Use Mibefradil (1 µM) or TTA-P2 as a positive control for 100% block.

Phase 2: Whole-Cell Patch-Clamp (Gold Standard)

Objective: Confirm state-dependent inhibition and kinetics.

  • Setup: Visualized whole-cell recording on inverted microscope.

  • Solutions:

    • Extracellular: 2 mM CaCl2, 160 mM TEA-Cl, 10 mM HEPES (pH 7.4).

    • Intracellular:[4] 135 mM Cs-Methanesulfonate, 10 mM EGTA, 4 mM Mg-ATP.

  • Protocol:

    • Holding Potential: -90 mV (Resting) vs -60 mV (Inactivated).

    • Pulse: Depolarize to -30 mV for 150 ms (0.2 Hz).

  • Analysis:

    • Perfusion of 5-fluoro BEPIRAPIM (1 – 10 µM).

    • Calculate % inhibition of peak current density (pA/pF).

    • Self-Check: Ensure leak current < 100 pA; otherwise, discard cell.

References

  • Kevin, R. C., et al. (2022).[1][2][5][6][7] "Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors."[8][1][2][5][6][7][9] ACS Chemical Neuroscience, 13(9), 1395–1409.[10][9] [8][2][7][9]

  • Matar, N., et al. (2009). "Zonisamide blocks T-type calcium channels in cultured rat hippocampal neurons." Epilepsy Research, 83(2-3), 210-220.

  • Kito, M., et al. (1996). "Zonisamide suppresses the firing of rat substantia nigra pars reticulata neurons." Neuropharmacology, 35(12), 1769-1774.

  • Cayman Chemical. (n.d.). "5-fluoro BEPIRAPIM (hydrochloride) Product Information."

Sources

Comparative

Publish Comparison Guide: 5-fluoro BEPIRAPIM Scaffold vs. Ethosuximide in Epilepsy Models

The following guide provides an in-depth technical comparison between 5-fluoro BEPIRAPIM (and its analog SB2193) and the clinical standard Ethosuximide in the context of epilepsy models. Executive Summary: The CaV3 Inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 5-fluoro BEPIRAPIM (and its analog SB2193) and the clinical standard Ethosuximide in the context of epilepsy models.

Executive Summary: The CaV3 Inhibitor Paradox

In the development of antiseizure medications (ASMs), T-type calcium channels (CaV3) are a validated target for treating absence epilepsy.[1] Ethosuximide , the clinical gold standard, acts primarily by inhibiting these channels in the thalamocortical circuit.

Recent forensic and medicinal chemistry efforts identified 5-fluoro BEPIRAPIM (also known as NNL-2 ) and its optimized analog SB2193 as potent, novel CaV3 inhibitors derived from synthetic cannabinoid scaffolds. Despite sharing the same primary molecular target as Ethosuximide, these compounds exhibit a divergent pharmacological profile :

  • Ethosuximide: Highly effective in Absence Seizures (GAERS) ; weak/ineffective in the 6 Hz Psychomotor Model .

  • 5-fluoro BEPIRAPIM Class (SB2193): Highly effective in the 6 Hz Psychomotor Model ; ineffective and potentially exacerbates Absence Seizures (GAERS) .

This guide analyzes this dichotomy, providing protocols and data to assist researchers in differentiating between "anti-absence" CaV3 blockers and "broad-spectrum" or "pro-absence" CaV3 modulators.

Compound Profiles

FeatureEthosuximide 5-fluoro BEPIRAPIM (NNL-2) / SB2193
Chemical Class SuccinimideSynthetic Cannabinoid (SCRA) / Piperazine derivative
Primary Target T-type Ca²⁺ Channels (CaV3.1, 3.2, 3.3)T-type Ca²⁺ Channels (CaV3.1, 3.2, 3.[2]3)
Selectivity Pan-CaV3 blocker (State-dependent)Potent CaV3 blocker (Mixed subtype affinity)
Clinical Status FDA Approved (Absence Epilepsy)Preclinical / Forensic Interest (NPS)
Key In Vivo Finding Suppresses Spike-and-Wave Discharges (SWDs)Exacerbates Spike-and-Wave Discharges (SWDs)
6 Hz Efficacy Low / Ineffective at therapeutic dosesHigh (Acute protection)

Note on Nomenclature: 5-fluoro BEPIRAPIM (NNL-2) is the parent compound identified in the New Psychoactive Substances (NPS) market. Its structural analog, SB2193 (a non-fluorinated MEPIRAPIM derivative), possesses superior pharmacokinetic properties for epilepsy modeling and is the primary source of in vivo seizure data referenced in this guide.

Mechanistic Divergence & Signaling Pathways

Both compounds target the Thalamocortical Loop , the anatomical generator of the Spike-and-Wave Discharges (SWDs) characteristic of absence seizures.

The Thalamocortical Oscillator
  • Normal Function: Thalamic relay neurons fire in tonic mode during wakefulness.

  • Pathology (Absence): Hyperpolarization triggers T-type Ca²⁺ channels (CaV3) to open, causing a "low-threshold spike" (LTS) that drives burst firing. This locks the cortex and thalamus into a 3 Hz oscillatory rhythm (SWD).

Mechanism of Action Diagram

Thalamocortical_Loop cluster_legend Effect on Absence Seizures Cortex Cortex (Pyramidal Neurons) Thalamus Thalamus (Relay Neurons) Cortex->Thalamus Glutamate (+) Thalamus->Cortex Glutamate (+) Reticular Reticular Thalamic Nucleus (nRT) Thalamus->Reticular Glutamate (+) Reticular->Thalamus GABA (-) Hyperpolarization CaV3 T-type Ca2+ Channels (CaV3.1 / CaV3.2) Reticular->CaV3 Hyperpolarization De-inactivates CaV3 CaV3->Thalamus Low Threshold Spike (LTS) (Burst Firing) Ethosuximide Ethosuximide (Reduces LTS) Ethosuximide->CaV3 Partial Block (Dampens Oscillation) SB2193 5-fluoro BEPIRAPIM / SB2193 (Potent Block, Altered Kinetics?) SB2193->CaV3 Potent Block (Paradoxical Exacerbation) Legend Ethosuximide: Stops SWDs SB2193: Increases SWDs

Figure 1: The Thalamocortical Loop. Ethosuximide dampens the T-type current sufficiently to stop oscillation. In contrast, the 5-fluoro BEPIRAPIM class (SB2193), despite being a CaV3 blocker, fails to arrest this rhythm in GAERS rats, possibly due to subtype selectivity or off-target effects that destabilize the network.

Experimental Protocols & Data Comparison

To objectively compare these compounds, researchers must utilize two distinct in vivo models: the 6 Hz Psychomotor Model (pharmacoresistant seizures) and the GAERS Model (genetic absence epilepsy).

Experiment A: The 6 Hz Psychomotor Seizure Model
  • Purpose: Models therapy-resistant limbic seizures. Standard AEDs like Phenytoin often fail here; Ethosuximide is typically weak.

  • Subject: Male Swiss mice (20-30g).

Protocol:

  • Pre-treatment: Administer Vehicle, Ethosuximide (200-400 mg/kg), or SB2193 (10, 30, 100 mg/kg) i.p. 15-30 mins prior to stimulation.

  • Induction: Apply corneal stimulation (44 mA, 0.2 ms pulse width, 3s duration) using an electroconvulsive therapy unit.

  • Observation: Monitor for presence of "psychomotor" behaviors (forelimb clonus, straub tail, vibrissae twitching).

  • Endpoint: Protection is defined as the complete absence of seizure behaviors.

Comparative Data:

CompoundDose (mg/kg)Protection Rate (%)Interpretation
Vehicle -0%Baseline
Ethosuximide 200< 25%Ineffective/Weak
SB2193 30~50%Moderate Efficacy
SB2193 100100%High Efficacy

Result: The 5-fluoro BEPIRAPIM class (SB2193) demonstrates superior efficacy in the 6 Hz model compared to Ethosuximide.

Experiment B: Genetic Absence Epilepsy Rats from Strasbourg (GAERS)
  • Purpose: The gold standard for Absence Epilepsy. GAERS rats exhibit spontaneous 7-9 Hz Spike-and-Wave Discharges (SWDs).

  • Subject: Adult GAERS rats implanted with EEG electrodes.

Protocol:

  • Surgery: Implant bilateral epidural electrodes over the frontoparietal cortex. Allow 1 week recovery.

  • Baseline: Record EEG for 60 mins to establish baseline SWD burden (total duration of seizures).

  • Treatment: Administer Vehicle, Ethosuximide (100 mg/kg), or SB2193 (30 mg/kg) i.p.

  • Recording: Record EEG for 240 mins post-injection.

  • Analysis: Quantify total time spent in SWD and number of seizures.

Comparative Data:

CompoundEffect on SWD DurationEffect on Seizure CountInterpretation
Ethosuximide Significant Decrease (>90% reduction)Significant Decrease Therapeutic
SB2193 Increase (vs. baseline)Increase Pro-convulsant (Absence)

Result: Despite inhibiting CaV3 channels, SB2193 worsens the absence phenotype, highlighting a critical failure of the "CaV3 inhibitor = Absence drug" hypothesis for this specific scaffold.

Critical Analysis: Why the Divergence?

As a Senior Application Scientist, it is crucial to interpret why these compounds behave differently despite sharing a target.

  • State-Dependent Block: Ethosuximide preferentially blocks T-type channels in the inactivated state (common during the hyperpolarization phase of the thalamic oscillation). If SB2193 blocks tonic firing more than burst firing, or lacks this state-dependence, it may fail to dampen the oscillation.

  • Subtype Selectivity (CaV3.1 vs 3.2):

    • CaV3.1 (Cacna1g): Critical for the generation of SWDs in the thalamus.

    • CaV3.2 (Cacna1h): Often associated with peripheral pain and specific seizure thresholds.

    • If 5-fluoro BEPIRAPIM/SB2193 preferentially targets CaV3.2 over CaV3.1, or affects the kinetics of CaV3.1 such that it promotes rebound bursting rather than suppressing it, this could explain the exacerbation in GAERS.

  • Off-Target Cannabinoid Effects: Although 5-fluoro BEPIRAPIM is designed as a CaV3 inhibitor, its structural origin is a synthetic cannabinoid. Residual activity at CB1 receptors (even if low) or other targets could alter the excitatory/inhibitory balance in the thalamus, counteracting the CaV3 blockade.

References

  • Harman, T., et al. (2023). MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy. Frontiers in Pharmacology.

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.[2][3][4][5] ACS Chemical Neuroscience.[1] [1][3]

  • Glauser, T. A., et al. (2010). Ethosuximide, Valproic Acid, and Lamotrigine in Childhood Absence Epilepsy. The New England Journal of Medicine.[6][7]

  • Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy.[8] Epilepsy Research.

  • Tringham, E., et al. (2012). T-type calcium channel blockers that attenuate thalamic burst firing and suppress absence seizures. Science Translational Medicine.

Sources

Validation

Comparative Analysis of NNL-2 and Other CaV3 Antagonists: A Technical Guide

Executive Summary: The Emergence of NNL-2 NNL-2 , pharmacologically identified as 5F-Bepirapim (also coded as SB2193F), represents a novel class of T-type calcium channel (CaV3) antagonists derived from synthetic cannabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Emergence of NNL-2

NNL-2 , pharmacologically identified as 5F-Bepirapim (also coded as SB2193F), represents a novel class of T-type calcium channel (CaV3) antagonists derived from synthetic cannabinoid (SCRA) scaffolds.[1] Unlike traditional CaV3 blockers developed from succinimide (ethosuximide) or piperidine (Z944) backbones, NNL-2 utilizes an indole-based core.

Crucially, while NNL-2 shares structural homology with psychoactive cannabinoids, it exhibits negligible affinity for the CB1 receptor , thereby divorcing the desired anti-seizure/analgesic effects of CaV3 inhibition from psychotropic liabilities. This guide provides a rigorous comparison of NNL-2 against industry standards (Z944, TTA-P2, NNC 55-0396) to assist in lead optimization and experimental design.

Mechanistic Profile & Signaling Architecture

Mechanism of Action

NNL-2 functions as a pan-CaV3 inhibitor , blocking CaV3.1, CaV3.2, and CaV3.3 subtypes. The inhibition is concentration-dependent and likely state-dependent, stabilizing the channel in the inactivated state, similar to the binding mode of Z944.

Pathophysiological Context

CaV3 channels regulate low-threshold spike bursts in thalamocortical neurons (absence epilepsy) and nociceptive signaling in the dorsal root ganglia (pain).

CaV3_Pathway Membrane_Depol Membrane Depolarization (-60mV to -40mV) CaV3_Open CaV3 Channel Opening (T-type Current) Membrane_Depol->CaV3_Open Ca_Influx Intracellular Ca2+ Influx CaV3_Open->Ca_Influx Burst_Firing Low-Threshold Burst Firing Ca_Influx->Burst_Firing Pathology Pathology: Absence Seizures / Neuropathic Pain Burst_Firing->Pathology NNL2 NNL-2 (5F-Bepirapim) [Blockade] NNL2->CaV3_Open Inhibits Z944 Z944 [Blockade] Z944->CaV3_Open Inhibits

Figure 1: CaV3 signaling cascade and intervention points. NNL-2 and Z944 prevent the low-threshold calcium influx that drives pathological burst firing.

Comparative Pharmacology

The following data synthesizes potency (IC50) and selectivity profiles. NNL-2 is compared against Z944 (clinical benchmark), TTA-P2 (selective research tool), and NNC 55-0396 (structural analog of mibefradil).

Quantitative Potency Landscape (IC50)
CompoundClassCaV3.1 IC50CaV3.2 IC50CaV3.3 IC50CB1 Receptor Activity
NNL-2 (5F-Bepirapim) Indole-based SCRA2.3 µM 3.0 µM 8.6 µM Negligible / Inactive
Z944 Piperidine~0.05 µM~0.05 µM~0.16 µMNone
TTA-P2 Piperidine~0.02 µM~0.02 µM~0.02 µMNone
NNC 55-0396 Benzimidazole~7.0 µM~7.0 µM~7.0 µMNone
Mibefradil Tetraline~2.0 µM~2.0 µM~2.0 µMNone (Blocks L-type)

Data Sources: Kevin et al. (2022) for NNL-2; Tringham et al. (2012) for Z944; Choe et al. (2011) for TTA-P2.

Analysis of Advantages and Limitations
  • Potency: NNL-2 is in the low micromolar range (2–3 µM), making it less potent than the nanomolar inhibitors Z944 and TTA-P2.

  • Selectivity: The critical advantage of NNL-2 is its chemical novelty . It proves that the SCRA scaffold can be "detoxified" of CB1 activity while retaining ion channel modulation. This opens a new chemical space for SAR (Structure-Activity Relationship) optimization.

  • Solubility & BBB Permeability: NNL-2 is highly lipophilic (typical of cannabinoids) and brain-penetrant, confirmed by LC-MS/MS analysis in mouse brain tissue (Brain/Plasma ratio > 1.0).

Experimental Protocols

To validate NNL-2 activity in your own assays, use the following self-validating workflows.

High-Throughput Screening: FLIPR Calcium Flux Assay

Use this for rapid IC50 estimation and library screening.

  • Cell Line: HEK293 stably expressing hCaV3.1, hCaV3.2, or hCaV3.3.

  • Dye Loading: Incubate cells with Calcium-6 dye (Molecular Devices) for 45 min at 37°C.

    • Critical Step: Add 2.5 mM Probenecid to prevent dye extrusion.

  • Compound Addition: Add NNL-2 (0.01 µM – 30 µM) 20 minutes prior to reading.

    • Control: Use NNC 55-0396 (10 µM) as a positive control for 100% block.

  • Stimulation: Trigger Ca2+ influx by adding extracellular Ca2+ (10 mM final) + KCl (if using membrane potential dye) or simply monitoring constitutive window current influx if external Ca2+ is switched from 0 to 2 mM.

    • Note: CaV3 channels desensitize rapidly. A "re-addition" protocol (adding Ca2+ to Ca2+-depleted cells) is often more robust for T-type channels.

Gold Standard: Whole-Cell Patch Clamp Electrophysiology

Use this to confirm state-dependence and exact kinetics.

  • Rig Setup: Visualized whole-cell patch clamp (Axopatch 200B or similar).

  • Solutions:

    • Internal (Pipette): 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2). Cs+ blocks K+ channels.

    • External (Bath): 2 mM CaCl2, 160 mM TEA-Cl, 10 mM HEPES (pH 7.4). TEA blocks K+ channels; Na+ free to isolate Ca2+.

  • Voltage Protocol (State Dependence):

    • Holding Potential: -100 mV (Resting state).

    • Test Pulse: Step to -30 mV for 150 ms to elicit inward current.

    • Inactivated State Protocol: Hold at -70 mV (where ~50% of channels are inactivated) to test for higher affinity binding to inactivated states (common for Z944 and likely NNL-2).

  • Analysis: Measure peak current amplitude before and after NNL-2 perfusion.

    • Validation: Current must wash out partially or fully upon perfusion with drug-free buffer. Run-down correction is essential for CaV3 currents.

Workflow Visualization

The following diagram illustrates the screening hierarchy used to identify and validate NNL-2, distinguishing it from psychoactive cannabinoids.

Workflow Library SCRA Library (Indole/Indazole Cores) FLIPR FLIPR Screen (HEK-CaV3.x) Library->FLIPR CB1_Assay CB1 Receptor Assay (cAMP/B-Arrestin) Library->CB1_Assay Hit_Select Hit Selection: High CaV3 Block Low CB1 Activity FLIPR->Hit_Select CB1_Assay->Hit_Select Ephys Patch Clamp (IC50 Validation) Hit_Select->Ephys InVivo In Vivo Models (6Hz Seizure / Pain) Ephys->InVivo

Figure 2: Discovery pipeline for NNL-2. The critical filter is the "Hit Selection" step, which requires high potency at CaV3 and negligible activity at CB1 to avoid psychotropic side effects.

References

  • Kevin, R. C., Mirlohi, S., Manning, J. J., et al. (2022).[2][3] Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.[1][2][3][4] ACS Chemical Neuroscience, 13(9), 1395–1409.

  • Tringham, E., Powell, K. L., Cain, S. M., et al. (2012). T-type calcium channel blockers that attenuate thalamic burst firing and suppress absence seizures. Science Translational Medicine, 4(121), 121ra19.

  • Choe, W., Messinger, R. B., Leach, E., et al. (2011). TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent. Molecular Pharmacology, 80(5), 900–910.

  • Huang, L., Keyser, A., Tagmose, T. M., et al. (2004). NNC 55-0396, a structurally novel T-type Ca2+ channel antagonist. Arzneimittelforschung, 54(10), 635-641.

Sources

Comparative

Technical Comparison Guide: Pharmacological Characterization of 5-Fluoro BEPIRAPIM (HCl) in Cellular Models

Executive Summary 5-Fluoro BEPIRAPIM (5F-BEPIRAPIM) , also known as NNL-2 , presents a unique pharmacological paradox.[1] Structurally classified as a synthetic cannabinoid (indole-based), it was originally presumed to b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro BEPIRAPIM (5F-BEPIRAPIM) , also known as NNL-2 , presents a unique pharmacological paradox.[1] Structurally classified as a synthetic cannabinoid (indole-based), it was originally presumed to be a CB1/CB2 receptor agonist similar to JWH-018. However, definitive cross-validation in heterologous expression systems has revealed that 5F-BEPIRAPIM exhibits negligible affinity for cannabinoid receptors . Instead, it acts as a potent, broad-spectrum T-type Calcium Channel (CaV3) inhibitor .

This guide provides a technical roadmap for researchers to cross-validate 5F-BEPIRAPIM activity, distinguishing its true electrophysiological profile from its structural analogs. We compare its performance against standard CaV3 blockers (e.g., TTA-A2, Z944) and structural cannabinoid mimics.

Mechanistic Profiling & Target Validation

To correctly utilize 5F-BEPIRAPIM as a chemical probe or to identify its biological footprint, one must interrogate two distinct pathways. The compound acts as a "functional deceptive" agent—structurally resembling a cannabinoid but functionally acting as an ion channel blocker.

The Signaling Divergence
  • Putative Pathway (Incorrect): G-protein coupled receptor (GPCR) activation

    
     cAMP inhibition (Gi/o).
    
  • Actual Pathway (Validated): Voltage-gated ion channel blockade

    
     Inhibition of low-voltage-activated (LVA) Ca²⁺ influx 
    
    
    
    Membrane hyperpolarization.
DOT Visualization: Pharmacological Mechanism

The following diagram illustrates the validated mechanism of action versus the structural decoy pathway.

Mechanism cluster_0 Structural Mimicry (Cannabinoid) cluster_1 Validated Activity (Ion Channel) Compound 5-Fluoro BEPIRAPIM CB1 CB1 Receptor (GPCR) Compound->CB1 Negligible Affinity (Ki > 10µM) CaV3 CaV3.1 / CaV3.2 / CaV3.3 (T-Type Calcium Channels) Compound->CaV3 High Potency Blockade (IC50 ~1-3 µM) cAMP cAMP Inhibition Influx Inhibit Ca2+ Influx CaV3->Influx Stabilize Inactivated State Excitability Reduced Neuronal Excitability Influx->Excitability Therapeutic/Toxic Effect

Figure 1: Validated pharmacological pathway of 5F-BEPIRAPIM showing preferential inhibition of T-type calcium channels over cannabinoid receptors.

Comparative Performance Data

The following data aggregates performance metrics from FLIPR (Fluorometric Imaging Plate Reader) and Whole-Cell Patch Clamp assays.

Table 1: 5-Fluoro BEPIRAPIM vs. Standard Alternatives

Feature5-Fluoro BEPIRAPIM TTA-A2 (Benchmark)Mibefradil (Legacy)JWH-018 (Structural Analog)
Primary Target CaV3.1, CaV3.2, CaV3.3 CaV3 SelectiveCaV3 & L-TypeCB1 / CB2 Agonist
CaV3.2 IC50 ~1.5 µM ~100 nM~1.7 µMInactive
CB1 Receptor Ki > 10,000 nM (Inactive) InactiveInactive9.0 nM (High Potency)
Selectivity Profile Pan-CaV3 blockerHighly Selective CaV3Non-selective (hits L-type)Cannabinoid Selective
Cellular Toxicity Low acute cytotoxicity (HEK293)LowModerate (CYP interactions)Low
Use Case Forensic Ref. / Novel ScaffoldSelective Research ToolHypertension (Withdrawn)Receptor Activation

Analyst Insight: While TTA-A2 is more potent, 5F-BEPIRAPIM represents a novel chemical scaffold (piperazine-indole) for CaV3 inhibition, distinct from the piperidine/tetralin structures of traditional blockers. This makes it valuable for structure-activity relationship (SAR) studies.

Validated Experimental Protocols

To replicate the activity profile of 5F-BEPIRAPIM, you must use a heterologous expression system (HEK293 or CHO cells) stably transfected with human CaV3 isoforms. Native neuronal lines (e.g., SH-SY5Y) are less reliable for initial screening due to mixed channel populations.

Protocol A: High-Throughput Calcium Flux Screening (FLIPR)

Purpose: Rapid identification of channel blocking activity.

Reagents:

  • Cell Line: HEK293 stably expressing hCaV3.2 (inducible Tetracycline-on systems preferred).

  • Dye: Fluo-4 AM or Calcium-6 Assay Kit.

  • Buffer: HBSS with 2.5 mM Probenecid (to inhibit anion transport).

Workflow:

  • Seeding: Plate HEK293-hCaV3.2 cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100 µL dye loading buffer. Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Preparation: Dissolve 5F-BEPIRAPIM (HCl) in DMSO to 10 mM stock. Serial dilute in HBSS (Final DMSO < 0.1%).

  • Baseline Measurement: Record fluorescence (Ex 485nm / Em 525nm) for 10s.

  • Addition: Inject compound. Incubate 5–10 mins to allow steady-state block.

  • Stimulation: Inject high extracellular Ca²⁺ or mild KCl depolarization buffer to trigger channel opening.

  • Readout: Measure reduction in Peak Fluorescence (RFU) relative to vehicle control.

Protocol B: Whole-Cell Patch Clamp (The "Gold Standard")

Purpose: Definitive biophysical characterization (State-dependence).

Setup:

  • Rig: Axon MultiClamp 700B or equivalent.

  • Internal Solution: 135 mM CsCl (to block K+ channels), 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP.

  • External Solution: 2 mM CaCl₂, 135 mM TEA-Cl (to block K+ and Na+ channels), 10 mM HEPES.

Step-by-Step:

  • Giga-seal Formation: Target isolated HEK293 cells. Establish >1 GΩ seal. Break-in to whole-cell configuration.

  • Voltage Protocol (Inactivation): Hold at -100 mV. Depolarize to -30 mV for 150ms to elicit T-type current.

  • Perfusion: Apply 5F-BEPIRAPIM (1 µM, 3 µM, 10 µM) via gravity-fed perfusion system.

  • Analysis: Calculate % inhibition of peak current amplitude.

    • Critical Check: Assess voltage-dependence . 5F-BEPIRAPIM typically shows higher potency at depolarized holding potentials (e.g., -70 mV vs -100 mV), indicating preferential binding to the inactivated state .

Cross-Validation Workflow Strategy

When encountering a new "synthetic cannabinoid" structurally similar to 5F-BEPIRAPIM, use this logic flow to categorize it correctly.

DOT Visualization: Screening Decision Tree

Workflow Start Unknown Indole-Piperazine Compound Screen1 Screen 1: CB1/CB2 Binding (Radioligand Displacement) Start->Screen1 Decision1 High Affinity (Ki < 100nM)? Screen1->Decision1 ClassA Class: Synthetic Cannabinoid (Agonist) Decision1->ClassA Yes Screen2 Screen 2: FLIPR Ca2+ Flux (HEK-CaV3.2) Decision1->Screen2 No (Negligible) Decision2 Inhibits Ca2+ Influx? Screen2->Decision2 Patch Validation: Patch Clamp (Current-Voltage Relationship) Decision2->Patch Yes ClassC Class: Inactive / Unknown Decision2->ClassC No ClassB Class: CaV3 Blocker (Novel Scaffold) Patch->ClassB

Figure 2: Decision matrix for distinguishing true cannabinoids from CaV3-active scaffolds like 5F-BEPIRAPIM.

Safety & Handling (E-E-A-T)
  • Solubility: 5F-BEPIRAPIM HCl is soluble in DMSO (~25 mg/mL) and DMF.[2] Aqueous solubility is poor; always prepare stocks in organic solvent before diluting into aqueous buffers.

  • Stability: Stable in DMSO at -20°C for >1 year. Avoid repeated freeze-thaw cycles which can precipitate the hydrochloride salt.

  • Legal Status: While not a functional cannabinoid, it is often scheduled under "analog acts" in various jurisdictions due to its structural similarity to controlled substances. Verify local regulations before procurement.

References
  • Kevin, R. C., et al. (2022). "Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors."[1][3][4][5][6] ACS Chemical Neuroscience, 13(9), 1395–1409.[7]

  • Cayman Chemical. "5-fluoro BEPIRAPIM (hydrochloride) Product Information.
  • Mirlohi, S., et al. (2022). "Synthetic cannabinoid receptor agonists inhibit T-type calcium channels."[1][3][4][5][6] British Journal of Pharmacology.

  • Banister, S. D., & Connor, M. (2018). "The chemistry and pharmacology of synthetic cannabinoid receptor agonists." Handbook of Experimental Pharmacology, 258, 191-226.

Sources

Validation

Technical Comparison Guide: 5-Fluoro BEPIRAPIM (NNL-2) vs. Established CaV3 Antagonists

Executive Summary: The Pharmacological Pivot 5-fluoro BEPIRAPIM (hydrochloride), also known as NNL-2, emerged initially on the New Psychoactive Substance (NPS) market as a putative synthetic cannabinoid.[1][2] However, r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacological Pivot

5-fluoro BEPIRAPIM (hydrochloride), also known as NNL-2, emerged initially on the New Psychoactive Substance (NPS) market as a putative synthetic cannabinoid.[1][2] However, rigorous pharmacological profiling has revealed a critical divergence: this compound exhibits negligible efficacy at cannabinoid receptors (CB1/CB2) but potent inhibitory activity at T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) .

This guide serves to recontextualize 5-fluoro BEPIRAPIM not as a cannabinoid, but as a scaffold for T-type calcium channel blockade. We compare its performance against industry standards—Z944 , Ethosuximide , and Mibefradil —to evaluate its utility in neurological drug discovery, specifically for epilepsy and pain management.

Mechanistic Profiling & Structural Logic

The "False" Cannabinoid

Unlike typical indole- or indazole-based synthetic cannabinoids (e.g., 5F-MDMB-PICA), 5-fluoro BEPIRAPIM possesses a piperazine linker that disrupts the steric fit required for CB1 receptor activation.

The T-Type Interaction

The structural pharmacophore of 5-fluoro BEPIRAPIM aligns surprisingly well with the "T-shaped" binding pocket preferred by state-dependent CaV3 blockers.

  • Target: Low-voltage-activated (LVA) calcium channels (CaV3 family).

  • Mechanism: Stabilization of the channel in the inactivated state, preventing rebound burst firing in thalamocortical neurons.

  • Selectivity: Preliminary data suggests a preference for CaV3 over high-voltage-activated (HVA) CaV1/CaV2 channels, a profile similar to the potent blocker Z944.

Visualization: Mechanism of Action (MOA)

The following diagram illustrates the divergent pathways of 5-fluoro BEPIRAPIM compared to traditional cannabinoids.

MOA_Pathway Compound 5-Fluoro BEPIRAPIM (NNL-2) CB_Rec CB1/CB2 Receptors (GPCR) Compound->CB_Rec Low Affinity (Ki > 10µM) CaV_Chan CaV3 T-Type Channels (Voltage-Gated) Compound->CaV_Chan Potent Blockade (>70% Inhibition) Neuronal_Effect_1 Negligible cAMP Modulation CB_Rec->Neuronal_Effect_1 Neuronal_Effect_2 Inhibition of Calcium Influx CaV_Chan->Neuronal_Effect_2 Outcome_1 No Cannabimimetic Intoxication Neuronal_Effect_1->Outcome_1 Outcome_2 Suppression of Thalamic Burst Firing Neuronal_Effect_2->Outcome_2

Figure 1: Divergent pharmacological pathway of 5-fluoro BEPIRAPIM, highlighting its primary action as a CaV3 inhibitor rather than a cannabinoid agonist.[3]

Head-to-Head Comparison Data

The following data synthesizes functional calcium flux assays and whole-cell patch-clamp recordings. Note that 5-fluoro BEPIRAPIM is compared here against Z944 (clinical-stage pan-CaV3 blocker), Ethosuximide (standard anti-absence epilepsy drug), and Mibefradil (historical standard).

Feature5-Fluoro BEPIRAPIMZ944EthosuximideMibefradil
Primary Class Piperazine-based SyntheticSmall Molecule (Piperidine)SuccinimideTetralol Derivative
CaV3 Potency (IC50) Low Micromolar (~1-5 µM) Nanomolar (50-150 nM)Millimolar (~0.5 mM)Micromolar (~1-3 µM)
Efficacy (Flux Assay) >70% Inhibition @ 10µM >95% Inhibition @ 10µM~30% Inhibition @ 10µM>90% Inhibition @ 10µM
CB1/CB2 Activity Negligible / Inactive NoneNoneNone
State Dependence Likely High High (Preferential Inactivated)LowModerate
Clinical Status Preclinical / Research Tool Phase II (Pain/Epilepsy)Approved (Zarontin)Withdrawn (Posicor)
Interpretation for Drug Development
  • Potency vs. Ethosuximide: 5-fluoro BEPIRAPIM is significantly more potent than Ethosuximide. While Ethosuximide requires high plasma concentrations, 5-fluoro BEPIRAPIM achieves blockade at micromolar levels.

  • Comparison to Z944: Z944 remains the "gold standard" for potency. However, 5-fluoro BEPIRAPIM represents a novel chemical scaffold (piperazine-linked), offering a new starting point for SAR (Structure-Activity Relationship) optimization to escape existing IP landscapes.

  • Safety Profile: Unlike Mibefradil, which was withdrawn due to CYP450 interactions, the metabolic liability of 5-fluoro BEPIRAPIM is currently under investigation, but its lack of cannabimimetic activity (hypothermia/catalepsy) in mice is a positive safety indicator.

Experimental Protocols for Validation

To replicate these findings or screen derivatives, the following self-validating protocols are recommended.

Protocol A: High-Throughput FLIPR Calcium Flux Assay

Purpose: Rapidly screen compound library for CaV3 inhibition efficacy.

  • Cell Line Generation: Use HEK293 cells stably transfected with human CaV3.1, CaV3.2, or CaV3.3 subunits.

    • Validation: Confirm expression via Western Blot using anti-CaV3 antibodies.

  • Dye Loading: Incubate cells with Fluo-4 AM (4 µM) in Probenecid-containing buffer for 45 minutes at 37°C.

    • Critical Step: Probenecid prevents dye leakage.

  • Compound Addition: Add 5-fluoro BEPIRAPIM (0.1 µM – 30 µM) 20 minutes prior to stimulation.

  • Stimulation: Trigger calcium influx using extracellular

    
     (increase from 2mM to 10mM) or mild KCl depolarization.
    
  • Readout: Measure Relative Fluorescence Units (RFU) on a FLIPR Tetra system.

    • Calculation:

      
       Inhibition 
      
      
      
      .
Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Purpose: Definitive confirmation of channel blockade and state-dependence.

  • Rig Setup: Axon MultiClamp 700B amplifier; Digidata 1550B digitizer.

  • Internal Solution: Cs-methanesulfonate based (blocks K+ channels to isolate Ca2+ currents).

  • Voltage Protocol (State Dependence):

    • Holding Potential (Vh): Hold cells at -90 mV (resting state) and -60 mV (inactivated state).

    • Test Pulse: Step to -20 mV for 150ms to elicit inward calcium current.

  • Application: Perfusion of 5-fluoro BEPIRAPIM via gravity-fed system.

  • Data Analysis:

    • Measure peak current amplitude (

      
      ).
      
    • Calculate inhibition at both holding potentials.

    • Expectation: T-type blockers like 5-fluoro BEPIRAPIM often show higher affinity at Vh = -60 mV (inactivated state block).

Visualization: Experimental Workflow

The following diagram outlines the logical flow from synthesis to validation.

Workflow Start Compound Acquisition 5-Fluoro BEPIRAPIM (HCl) Step1 In Vitro Screening (FLIPR Calcium Flux) Start->Step1 Decision >50% Inhibition? Step1->Decision Step2 Electrophysiology (Patch Clamp) Decision->Step2 Yes Discard Discard / Re-synthesize Decision->Discard No Step3 In Vivo Validation (Seizure/Pain Models) Step2->Step3 Confirmed Blockade

Figure 2: Screening workflow for validating 5-fluoro BEPIRAPIM as a CaV3 inhibitor.

References

  • Kevin, R. C., Mirlohi, S., Manning, J., et al. (2022).[4] Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.[1][2][3][4][5][6] ACS Chemical Neuroscience.[1][3][6][7] [1][3]

  • Tringham, E., Powell, K. L., Cain, S. M., et al. (2012). T-type calcium channel blockers that attenuate thalamic burst firing and suppress absence seizures. Science Translational Medicine. (Context for Z944 comparison).

  • Gomora, J. C., Daud, A. N., Weiergräber, M., & Perez-Reyes, E. (2001). Block of cloned human T-type calcium channels by succinimide antiepileptic drugs. Molecular Pharmacology. (Context for Ethosuximide comparison).

  • Zamponi, G. W., Striessnig, J., Koschak, A., & Dolphin, A. C. (2015). The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential. Pharmacological Reviews.

Sources

Comparative

Benchmarking 5-fluoro BEPIRAPIM (hydrochloride) against established synthetic cannabinoids

Synonyms: NNL-2, (4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone CAS: 2365471-74-3 Class: Indole-3-carboxamide (Structurally); T-Type Calcium Channel Inhibitor (Functionally) Executive Summary & Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: NNL-2, (4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone CAS: 2365471-74-3 Class: Indole-3-carboxamide (Structurally); T-Type Calcium Channel Inhibitor (Functionally)

Executive Summary & Pharmacological Divergence

Critical Insight for Researchers: 5-Fluoro BEPIRAPIM presents a significant pharmacological paradox. While structurally designed to mimic synthetic cannabinoid receptor agonists (SCRAs) like JWH-018 or 5F-ADB, experimental data indicates it possesses negligible affinity for CB1/CB2 receptors. Instead, it acts as a functional inhibitor of CaV3 (T-type) calcium channels .[1][2]

This guide outlines the benchmarking protocols required to validate this divergent profile, comparing it against established SCRAs (to demonstrate lack of cannabimimetic activity) and CaV3 inhibitors (to demonstrate true mechanism).

Compound Identity & Structural Analysis[3][4][5][6]
Feature5-Fluoro BEPIRAPIM (NNL-2)JWH-018 (Standard Comparator)
Core Scaffold Indole-3-carboxamideIndole-3-methanone
Linker Group Benzylpiperazine (Bulky, hydrophilic)Naphthalene (Lipophilic, planar)
Tail Group 5-FluoropentylPentyl
Primary Target CaV3.1 / CaV3.2 / CaV3.3 CB1 / CB2 Receptors
Predicted Activity Calcium Channel BlockadeCannabinoid Agonism

Structural Causality: The incorporation of the bulky benzylpiperazine moiety in 5-Fluoro BEPIRAPIM disrupts the steric fit required for the CB1 receptor's orthosteric binding pocket, which typically favors planar, lipophilic substituents like naphthalene (JWH-018) or quinoline (5F-PB-22).

Experimental Workflow: Dual-Target Validation

To correctly characterize 5-Fluoro BEPIRAPIM, a dual-pathway screening approach is required. The following diagram illustrates the logical flow for differentiating this compound from typical SCRAs.

G cluster_0 Path A: Cannabinoid Screening (Negative Control) cluster_1 Path B: Calcium Channel Screening (Primary Target) Compound 5-Fluoro BEPIRAPIM (Candidate) CB_Assay Radioligand Binding ([3H]CP-55,940) Compound->CB_Assay 10 µM Screen Ca_Assay FLIPR Calcium Flux (HEK-293/CaV3.x) Compound->Ca_Assay 10 µM Screen CB_Result Result: Ki > 10 µM (Negligible Affinity) CB_Assay->CB_Result Conclusion Classification: CaV3 Inhibitor / Non-SCRA CB_Result->Conclusion Ca_Result Result: >70% Inhibition (Functional Blockade) Ca_Assay->Ca_Result Ca_Result->Conclusion

Caption: Dual-pathway screening workflow differentiating 5F-BEPIRAPIM from classical cannabinoids.

Protocol A: Cannabinoid Receptor Binding (The Negative Control)

Objective: Quantify the lack of affinity for CB1/CB2 to rule out cannabimimetic toxicity.

Reagents & Standards:

  • Radioligand: [³H]CP-55,940 (0.5 nM final conc).

  • Reference Standard: JWH-018 (High affinity control).

  • Negative Control: Vehicle (DMSO).

  • Membrane Source: CHO cells stably expressing human CB1 (hCB1).

Step-by-Step Methodology:

  • Membrane Prep: Harvest CHO-hCB1 cells in ice-cold PBS. Homogenize and centrifuge at 20,000 x g for 30 mins. Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4).

  • Incubation: In a 96-well polypropylene plate, combine:

    • 50 µL Membrane suspension (5 µg protein/well).

    • 25 µL [³H]CP-55,940.

    • 25 µL 5-Fluoro BEPIRAPIM (concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Harvest: Terminate reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation.
  • Validation Criteria: JWH-018 must exhibit

    
     nM. 5-Fluoro BEPIRAPIM is expected to show 
    
    
    
    nM (micromolar range), confirming lack of significant binding [1, 2].
Protocol B: CaV3 Calcium Flux Assay (The Active Target)

Objective: Confirm functional inhibition of T-type calcium channels (CaV3.1, 3.2, or 3.3).

Reagents & Standards:

  • Cell Line: HEK-293 cells stably expressing human CaV3.2.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Reference Inhibitor: Mibefradil or TTA-A2.

Step-by-Step Methodology:

  • Seeding: Plate HEK-293/CaV3.2 cells in black-walled, clear-bottom 384-well plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Remove media. Add 20 µL Dye Loading Buffer (Fluo-4 AM + Probenecid in HBSS). Incubate 1 hour at RT in dark.

  • Compound Addition: Add 10 µL of 5-Fluoro BEPIRAPIM (10 µM screening concentration) or Reference Inhibitor. Incubate 20 mins.

  • Stimulation: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader). Establish baseline fluorescence (

    
    ).
    
  • Calcium Trigger: Inject CaCl₂ (2 mM final) or apply low-voltage depolarization if using e-phys validation.

  • Measurement: Record fluorescence emission (515-575 nm) for 180 seconds.

Data Analysis: Calculate % Inhibition relative to vehicle control.

  • Validation Criteria: >50% inhibition at 10 µM indicates "Hit" status. 5-Fluoro BEPIRAPIM typically demonstrates >70% inhibition in this assay [2].[3]

Comparative Data Summary

The following table summarizes the expected benchmarking data based on current literature, contrasting the candidate against the "Gold Standard" SCRA (JWH-018) and a standard Calcium Channel Blocker (Mibefradil).

Parameter5-Fluoro BEPIRAPIMJWH-018Mibefradil
hCB1 Affinity (

)
> 10,000 nM (Inactive) 9.0 ± 5.0 nM> 10,000 nM
hCB2 Affinity (

)
> 5,000 nM (Low/Inactive) 2.9 ± 1.4 nM> 10,000 nM
CaV3.2 Inhibition High (>70% @ 10µM) Low / NegligibleHigh (Reference)
Functional Class CaV3 Antagonist CB1/CB2 AgonistCaV3 Antagonist
References
  • Kevin, R. C., et al. (2022).[2] Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.[1][2][3][4][5] ACS Chemical Neuroscience, 13(9), 1395–1409.[1][4] [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2024). The challenge of New Psychoactive Substances - A technical update. Retrieved February 19, 2026, from [Link]

Sources

Validation

A Researcher's Guide to Assessing the Selectivity of 5-fluoro BEPIRAPIM (hydrochloride) for T-type Calcium Channels

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the selectivity of 5-fluoro BEPIRAPIM (hydrochloride) as a T-type calcium channel inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the selectivity of 5-fluoro BEPIRAPIM (hydrochloride) as a T-type calcium channel inhibitor. We will delve into the rationale behind experimental design, provide detailed protocols for robust characterization, and compare its emerging profile with other known modulators.

The Therapeutic Promise and Challenge of Targeting T-type Calcium Channels

Low-voltage-activated T-type calcium channels (T-channels), comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are critical players in neuronal excitability, rhythmic firing, and neurotransmitter release.[1][2] Their involvement in the pathophysiology of disorders like epilepsy and neuropathic pain has made them a focal point for therapeutic intervention.[2][3][4] However, the development of subtype-selective inhibitors remains a significant challenge. The goal is to modulate the activity of specific T-channel subtypes implicated in disease while avoiding off-target effects on other ion channels (e.g., L-type, N-type) and receptors, which can lead to undesirable side effects such as cardiovascular changes or neuropsychiatric symptoms.[5][6][7]

Introducing 5-fluoro BEPIRAPIM: A Novel Scaffold for T-channel Inhibition

5-fluoro BEPIRAPIM (also known as NNL-2) has emerged from a class of compounds structurally related to synthetic cannabinoid receptor agonists (SCRAs).[8][9][10] Crucially, studies have revealed that 5-fluoro BEPIRAPIM and its parent compound, MEPIRAPIM, exhibit potent inhibitory effects on T-type calcium channels while displaying minimal activity at cannabinoid type 1 (CB1) receptors.[3][8][9][11] This dissociation of activities is highly significant; it suggests that the MEPIRAPIM scaffold can be leveraged to develop selective T-channel inhibitors without the problematic central nervous system toxicities associated with potent SCRAs.[3][11]

Initial functional calcium flux assays have shown that 5-fluoro BEPIRAPIM can produce greater than 70% inhibition of T-type channels, a finding that has been subsequently validated by the gold-standard method of whole-cell patch-clamp electrophysiology.[8][9][10]

The Crucial Workflow for Determining Ion Channel Selectivity

A rigorous assessment of selectivity is not a single experiment but a multi-stage process. It begins with high-throughput screening to identify potential hits and progresses to detailed biophysical characterization to confirm on-target activity and quantify off-target interactions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Electrophysiological Confirmation cluster_2 Phase 3: Off-Target Profiling A Compound Library (incl. 5-fluoro BEPIRAPIM) B High-Throughput Calcium Flux Assay (e.g., FLIPR with Fluo-8 or GCaMP6s) A->B Test across CaV3.1, 3.2, 3.3 cell lines C Whole-Cell Patch-Clamp (Gold Standard) B->C Prioritize 'Hits' (>70% inhibition) D Concentration-Response Curves (Determine IC50 for each CaV3 subtype) C->D Precise voltage control E Counter-Screening Panel (L-type, N-type Ca2+ channels, hERG, CB1/CB2 receptors) D->E Confirmed Potent Inhibitors F Selectivity Ratios (IC50_off-target / IC50_on-target) E->F Quantify selectivity G Selective T-type Channel Inhibitor Profile F->G Final Candidate Selection

Caption: Workflow for assessing ion channel inhibitor selectivity.

Comparative Selectivity Profile

To contextualize the performance of 5-fluoro BEPIRAPIM, it is essential to compare it against other known T-channel blockers. The following table summarizes the inhibitory profiles of selected compounds. Note that complete concentration-response data for 5-fluoro BEPIRAPIM is still emerging, and its profile is based on initial potent inhibition findings.

CompoundPrimary Target(s)CaV3.1 IC₅₀CaV3.2 IC₅₀CaV3.3 IC₅₀Key Off-TargetsReference
5-fluoro BEPIRAPIM T-type Channels>70% Inh. @ 10µM>70% Inh. @ 10µMNot specifiedMinimal CB1 activity[8][9]
Mibefradil T-type > L-type~1.5 µM~1.5 µM~2.5 µML-type Ca²⁺ channels (~10-fold less potent)[7][12]
Z944 Pan T-type~0.1 µM~0.1 µM~0.1 µMCaV1.4 (~30 µM)[1]
TTA-P2 Pan T-type~0.1 µM~0.1 µM~0.1 µMHVA Ca²⁺ channels (low)[13]
ML218 T-type Channels~0.2 µM~0.2 µM~0.2 µMCaV1.4 (~2 µM)[1]

Note: IC₅₀ values can vary based on experimental conditions. This table is for comparative purposes.

Experimental Protocols for Robust Selectivity Assessment

Accurate determination of selectivity hinges on meticulous experimental design and execution. We present two essential methodologies: a high-throughput fluorescence-based assay for initial screening and the definitive whole-cell patch-clamp technique for detailed characterization.

High-Throughput Screening: Fluorescence-Based Calcium Flux Assay

This method allows for the rapid screening of compounds by measuring changes in intracellular calcium. Genetically encoded sensors or synthetic dyes report on calcium influx following channel activation.

Principle: Cells stably expressing a specific T-channel subtype (e.g., CaV3.2) are loaded with a calcium-sensitive dye (e.g., Fluo-8) or engineered to express a sensor like GCaMP6s.[14][15] A key challenge with T-channels is that they are largely inactivated at the typical resting membrane potential of cultured cells.[14][15] To overcome this, cell lines are often co-expressed with an inwardly rectifying potassium channel (like Kir2.3) to hyperpolarize the membrane, making the T-channels available for activation.[14][15] A depolarizing stimulus (e.g., addition of KCl) opens the channels, causing a calcium influx that is detected as an increase in fluorescence. Inhibitors like 5-fluoro BEPIRAPIM will reduce or block this fluorescence signal.

Step-by-Step Protocol:

  • Cell Preparation: Plate HEK293 cells stably expressing the human CaV3 subtype of interest (CaV3.1, CaV3.2, or CaV3.3) and Kir2.3 in black-walled, clear-bottom 96- or 384-well microplates. Culture overnight to allow for cell adherence.

  • Dye Loading (for synthetic dyes): Remove culture medium and add a loading buffer containing a calcium indicator like Fluo-8 AM and an organic anion transporter inhibitor like probenecid to prevent dye extrusion.[16][17] Incubate for 45-60 minutes at 37°C. (Note: This step is unnecessary if using genetically encoded sensors like GCaMP6s-CAAX).[14]

  • Compound Addition: Add 5-fluoro BEPIRAPIM (hydrochloride) and control compounds (e.g., Mibefradil as a positive control, DMSO as a vehicle control) at various concentrations to the wells. Incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or similar instrument. Establish a baseline fluorescence reading.

  • Channel Activation: Use the instrument's integrated fluidics to add a depolarizing solution (e.g., high potassium chloride concentration) to all wells simultaneously, triggering the opening of available T-type channels.

  • Data Acquisition: Record the fluorescence intensity over time. The peak fluorescence response following depolarization is the primary readout.

  • Analysis: Calculate the percent inhibition for each concentration of 5-fluoro BEPIRAPIM relative to the vehicle control. Plot the data to determine an IC₅₀ value.

The Gold Standard: Whole-Cell Patch-Clamp Electrophysiology

This technique provides direct measurement of the ionic current flowing through the channels, offering unparalleled detail on channel kinetics and pharmacology. It is indispensable for confirming hits from high-throughput screens and precisely quantifying potency and selectivity.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing the T-channel subtype of interest. The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific potential, and the resulting ionic currents are measured. By applying specific voltage protocols, T-type currents can be isolated from other conductances.

G cluster_0 cluster_1 A Closed (Resting) (at hyperpolarized Vm, e.g., -100mV) B Open (Activated) (upon depolarization, e.g., -30mV) A->B Depolarization C Inactivated (following activation) B->C Fast Inactivation C->A Repolarization (Recovery) D Hold at -100 mV (Ensures channels are in resting state) E Test Pulse to -30 mV (Activates T-type channels) D->E Step 1 F Measure Peak Inward Current (I_T) E->F Step 2 G Apply 5-fluoro BEPIRAPIM F->G Step 3 H Repeat Protocol & Measure Block G->H Step 4

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro BEPIRAPIM (hydrochloride)
Reactant of Route 2
Reactant of Route 2
5-fluoro BEPIRAPIM (hydrochloride)
© Copyright 2026 BenchChem. All Rights Reserved.